17-Hydroxyventuricidin A
Description
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Properties
Molecular Formula |
C41H67NO12 |
|---|---|
Molecular Weight |
766.0 g/mol |
IUPAC Name |
[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9E,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate |
InChI |
InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15+,23-13-/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1 |
InChI Key |
BAMOPHNQZMRRFR-HTGOQRQNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 17-Hydroxyventuricidin A: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic with notable antifungal and antibacterial properties.[1] This technical guide provides an in-depth overview of the discovery and isolation of this promising bioactive compound, with a focus on the experimental protocols and data derived from the seminal research that first identified it. The information presented here is intended to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and drug development.
Discovery of this compound
The discovery of this compound originated from a screening program aimed at identifying novel antimicrobial agents from unique ecological niches. A new actinomycete strain, designated US80, was isolated from a soil sample from a Tunisian oasis.[2] This strain demonstrated potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2] Cultural characteristic studies strongly suggested that the US80 strain belongs to the genus Streptomyces. Further analysis of the 16S rRNA gene sequence of strain US80 showed a high degree of similarity (98%) to Streptomyces roseoflavus.[2]
Initial screening of the fermentation broth of Streptomyces sp. strain US80 revealed significant bioactivity, prompting further investigation to isolate and identify the responsible compounds. This led to the successful isolation and characterization of three active molecules, one of which was the novel compound, this compound.[2]
Experimental Protocols
I. Fermentation of Streptomyces sp. Strain US80
The production of this compound was achieved through submerged fermentation of the Streptomyces sp. strain US80.
A. Culture Medium and Conditions:
Initial studies on the influence of different nutritional compounds on the production of bioactive molecules showed that the highest antimicrobial activities were obtained when glucose at 1% (w/v) was used as the sole carbon source in the presence of magnesium.[2]
For large-scale production, a pre-culture was prepared by inoculating 1000 ml Erlenmeyer flasks containing 200 ml of Bennett medium, supplemented with 1% (w/v) glucose and 2 mmol/l magnesium, with a spore suspension (10^7 spores/ml) of strain US80.[1] This pre-culture was incubated at 30°C for 24 hours in an orbital shaker at 200 rpm.[1]
The main fermentation was carried out in a total volume of 15 liters, distributed in 1000 ml Erlenmeyer flasks (200 ml of medium each).[1] Each flask was inoculated with 5% (v/v) of the pre-culture and incubated for three days under the same conditions as the pre-culture.[1]
Table 1: Fermentation Parameters for this compound Production
| Parameter | Value |
| Producing Organism | Streptomyces sp. strain US80 |
| Fermentation Type | Submerged Culture |
| Culture Medium | Bennett medium supplemented with 1% (w/v) glucose and 2 mmol/l magnesium |
| Inoculum | 5% (v/v) of a 24-hour pre-culture |
| Incubation Temperature | 30°C |
| Agitation | 200 rpm |
| Fermentation Duration | 3 days |
II. Extraction and Isolation of this compound
Following fermentation, the culture broth was processed to extract and purify the bioactive compounds.
A. Extraction:
The 15-liter culture broth was filtered to separate the mycelium from the supernatant.[1]
-
Mycelium Extraction: The collected mycelium was lyophilized and then extracted with a 10% acetone (B3395972) solution. The resulting extract was concentrated using a Rotavapor.[1]
-
Supernatant Extraction: The supernatant was extracted twice with an equal volume of ethyl acetate. The organic layers were combined and evaporated to dryness.[1]
B. Purification:
The crude extracts from both the mycelium and the supernatant were subjected to a series of chromatographic steps to isolate the pure compounds. The primary method cited for the purification of the active molecules, including this compound, involved various separation and purification steps, which typically include techniques such as silica (B1680970) gel chromatography and size-exclusion chromatography.[2]
-
Size-Exclusion Chromatography: Sephadex LH-20 was used as a size-exclusion chromatography resin, a common technique for separating compounds based on their molecular size.[1]
While the seminal paper does not provide a detailed step-by-step protocol for the purification of this compound, a general workflow can be inferred.
III. Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques. The data obtained from Infrared (IR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C/APT) were crucial in establishing its molecular structure.[2] The structure was confirmed by comparison with reference data from the literature for related compounds.[2]
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₄₁H₆₇NO₁₂ |
| Molecular Weight | 765.97 g/mol |
| Appearance | White solid[3] |
| Melting Point | 126-127°C[4] |
| Purity (by HPLC) | >95.0%[4] |
| Solubility | Soluble in ethanol, methanol, DMSO (1 mg/ml)[4] |
| Key Spectroscopic Data | IR, ESI-MS, ¹H NMR, ¹³C NMR |
Visualizations
Caption: Experimental workflow for the discovery and isolation of this compound.
Caption: Proposed mechanism of action of venturicidins via inhibition of F0F1-ATP synthase.
Conclusion
The discovery of this compound from Streptomyces sp. strain US80 highlights the continued potential of microbial natural products as a source of novel therapeutic agents. This technical guide has provided a detailed overview of the fermentation, extraction, and isolation procedures that led to its identification. The potent antimicrobial activity of this compound warrants further investigation into its mechanism of action and potential applications in medicine and agriculture. The experimental framework outlined here can serve as a valuable reference for the future discovery and development of similar bioactive macrolides.
References
An In-depth Technical Guide to 17-Hydroxyventuricidin A: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyventuricidin A is a macrolide antibiotic with demonstrated antifungal and antibacterial properties. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its purification and the assessment of its antimicrobial efficacy are presented. Furthermore, this guide elucidates its mechanism of action, focusing on the inhibition of F-type ATP synthase, a critical enzyme in cellular energy metabolism. This information is intended to serve as a valuable resource for researchers engaged in the study of novel antimicrobial agents and the development of new therapeutic strategies.
Chemical Structure and Physicochemical Properties
This compound is a complex macrolide, a class of naturally occurring compounds characterized by a large macrocyclic lactone ring. Its chemical identity is established by the following identifiers and properties:
-
IUPAC Name: 11-[[3-O-(aminocarbonyl)-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,7-dihydroxy-5-[(1R,3R,4S,5S)-4-hydroxy-1,3,5-trimethyl-6-oxooctyl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]heneicosa-9,15,18-trien-3-one
-
CAS Number: 113204-43-6
-
Molecular Formula: C₄₁H₆₇NO₁₂
-
Synonyms: YP-02259L-C
A summary of the quantitative physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source(s) |
| Molecular Weight | 765.97 g/mol | [1][2] |
| Melting Point | 126-127 °C | [3] |
| Appearance | White solid | [4] |
| Solubility | Soluble in DMSO, ethanol, and methanol | [5] |
| Purity | >95% | [4] |
Biological Activity and Mechanism of Action
This compound exhibits a significant spectrum of antimicrobial activity, primarily targeting fungi and Gram-positive bacteria.
Antimicrobial Spectrum
The compound has been shown to be effective against a range of microorganisms. It inhibits the growth of filamentous fungi such as Verticillium dahlia and Fusarium sp., as well as the yeast Candida tropicalis.[1] Its antibacterial activity is pronounced against Gram-positive bacteria, including Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus.
Mechanism of Action: Inhibition of F-type ATP Synthase
The primary molecular target of the venturicidin (B1172611) class of macrolides is the F-type ATP synthase (F₁F₀-ATPase).[6][7] This enzyme is fundamental to cellular energy production, catalyzing the synthesis of ATP from ADP and inorganic phosphate, driven by a proton gradient across the membrane.
This compound, like its congeners, binds to the F₀ subunit of the ATP synthase complex.[6] This binding event obstructs the proton channel, thereby inhibiting the flow of protons and uncoupling it from ATP synthesis. The disruption of this crucial energy-generating process ultimately leads to cell death.
The following diagram illustrates the inhibitory action of this compound on the F-type ATP synthase.
Experimental Protocols
This section provides detailed methodologies for the purification of this compound from a producing microorganism and for the evaluation of its antimicrobial activity.
Purification of this compound
The following protocol is based on the methods described for the isolation of antimicrobial compounds from Streptomyces sp.[1]
3.1.1. Fermentation and Extraction
-
Inoculate a suitable production medium with a culture of the producing Streptomyces strain.
-
Incubate the culture under optimal conditions for growth and secondary metabolite production (e.g., 28-30°C with agitation for 5-7 days).
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate and the mycelial cake with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
3.1.2. Chromatographic Purification
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, gradually increasing the polarity.
-
Collect fractions and monitor for antimicrobial activity using a bioassay (e.g., agar (B569324) diffusion assay against a sensitive indicator organism).
-
Pool the active fractions and concentrate them.
-
Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Elute with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, to isolate the pure this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The following diagram outlines the general workflow for the purification process.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be quantitatively assessed using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
3.2.1. Preparation of Inoculum
-
Grow the test microorganism (bacterium or fungus) on a suitable agar medium to obtain isolated colonies.
-
Suspend several colonies in a sterile saline solution or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this standardized suspension to the final required inoculum density for the assay (typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast).
3.2.2. Broth Microdilution Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with the prepared microbial suspension.
-
Include positive control wells (medium and inoculum without the compound) and negative control wells (medium only).
-
Incubate the plates at an appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The following diagram illustrates the logical flow of the MIC determination.
Conclusion
This compound is a potent antimicrobial agent with a well-defined mechanism of action targeting a fundamental cellular process. Its activity against a range of fungal and bacterial pathogens makes it a compound of significant interest for further research and potential therapeutic development. The experimental protocols provided herein offer a foundation for the isolation and evaluation of this and similar natural products. Future studies should focus on elucidating the full spectrum of its biological activities, exploring potential synergistic interactions with other antimicrobial agents, and investigating its in vivo efficacy and safety profiles.
References
- 1. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of ATP Synthase as New Antibacterial Candidates | MDPI [mdpi.com]
- 5. Interaction of Venturicidin and Fo·F1-ATPase/ATP Synthase of Tightly Coupled Subbacterial Particles of Paracoccus denitrificans in Energized Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0003265) [hmdb.ca]
- 7. biolinks.co.jp [biolinks.co.jp]
An In-depth Technical Guide to the Biosynthesis of 17-Hydroxyventuricidin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of 17-Hydroxyventuricidin A, a potent macrolide antibiotic. This document details the genetic basis, enzymatic machinery, and proposed biochemical transformations leading to the synthesis of this complex natural product. Experimental protocols for key methodologies and quantitative data on the biological activity of related compounds are also presented.
Introduction
Venturicidins are a family of 20-membered macrolide antibiotics produced by various Streptomyces species. They are known for their potent antifungal and antimicrobial properties, primarily acting as inhibitors of ATP synthase.[1] this compound is a derivative of this family, distinguished by a hydroxyl group at the C17 position.[2] This modification can significantly impact the biological activity and pharmacokinetic properties of the molecule, making its biosynthesis a subject of considerable interest for natural product chemists and drug developers.
The core of the venturicidin (B1172611) scaffold is assembled by a type I polyketide synthase (PKS), a large, modular enzyme complex that iteratively condenses small carboxylic acid units to build the polyketide chain.[3][4] Subsequent tailoring reactions, including glycosylation and hydroxylation, modify the polyketide backbone to yield the final bioactive product.
The Venturicidin Biosynthetic Gene Cluster (ven)
The biosynthetic gene cluster (BGC) responsible for venturicidin production (ven) has been identified in Streptomyces sp. NRRL S-4.[5][6] While this cluster is known to produce venturicidins A, D, E, and F, the genetic basis for the C17-hydroxylation to produce this compound is proposed to reside within a similar cluster in Streptomyces sp. strain US80, the organism from which this compound was first isolated.[2] Analysis of the ven gene cluster from Streptomyces sp. NRRL S-4 provides a model for understanding the biosynthesis of the entire venturicidin family.
The ven cluster is a quintessential example of a type I PKS system and contains genes encoding the core PKS enzymes, as well as tailoring enzymes, regulators, and transport proteins. The core PKS is encoded by the venK gene, and its inactivation has been shown to abolish venturicidin production.[5][6]
Table 1: Key Genes in the Venturicidin Biosynthetic Gene Cluster (ven)
| Gene | Proposed Function |
| venK | Core Type I Polyketide Synthase (PKS) |
| venJ | Cytochrome P450 monooxygenase (putative hydroxylase) |
| venI | Glycosyltransferase |
| venH | TDP-glucose 4,6-dehydratase |
| venG | TDP-glucose synthase |
| venF | Acyl-CoA dehydrogenase |
| venE | Enoyl-CoA hydratase/isomerase |
| venD | 3-hydroxyacyl-CoA dehydrogenase |
| venC | Thioesterase |
| venB | Acyl-CoA synthetase |
| venA | Transcriptional regulator |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages: initiation, elongation, and termination/tailoring.
Polyketide Chain Assembly
The assembly of the 20-membered macrolide core is catalyzed by the modular type I PKS, VenK. This enzyme functions as an assembly line, where each module is responsible for the incorporation and modification of a specific extender unit. The process begins with a starter unit, likely a derivative of a short-chain carboxylic acid, which is loaded onto the first module. The growing polyketide chain is then passed sequentially through the subsequent modules, with each module adding a two-carbon unit derived from either malonyl-CoA or methylmalonyl-CoA. The specific domains within each module (e.g., ketoreductase, dehydratase, enoylreductase) determine the reduction state of the β-keto group at each elongation step, leading to the characteristic pattern of hydroxyl and methyl groups on the final polyketide backbone.
Macrolactonization and Release
Upon completion of the polyketide chain, a thioesterase domain, likely VenC, catalyzes the release of the molecule from the PKS. This release is coupled with an intramolecular esterification reaction, resulting in the formation of the 20-membered macrolactone ring.
Tailoring Modifications
Following macrolactonization, the aglycone undergoes a series of tailoring modifications to yield the final bioactive compound.
-
Glycosylation: A key tailoring step is the attachment of a deoxysugar moiety, which is crucial for the biological activity of venturicidins. The genes venG, venH, and venI are proposed to be involved in the synthesis and attachment of the sugar. venG and venH likely participate in the formation of the deoxysugar precursor, TDP-D-desosamine, which is then transferred to the macrolide aglycone by the glycosyltransferase VenI.
-
Hydroxylation at C17: The defining feature of this compound is the hydroxyl group at the C17 position. This oxidation is most likely catalyzed by a cytochrome P450 monooxygenase. Within the ven gene cluster, venJ is annotated as a P450 monooxygenase and is the prime candidate for this hydroxylation reaction. These enzymes are well-known for their role in late-stage functionalization of complex natural products in Streptomyces.
The proposed biosynthetic pathway is depicted in the following diagram:
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data
Table 2: Biological Activity of Venturicidin Congeners
| Compound | Target Organism/Cell Line | Activity Metric | Value |
| Venturicidin A | Fusarium graminearum | EC50 | 3.69 µg/mL |
| Venturicidin A | MV-4-11 (Leukemia) | IC50 | 0.09 µM |
| Venturicidin E | MV-4-11 (Leukemia) | IC50 | 0.94 µM |
Experimental Protocols
This section provides generalized protocols for key experiments relevant to the study of the this compound biosynthetic pathway.
Gene Inactivation via CRISPR-Cas9 in Streptomyces
This protocol outlines a general workflow for targeted gene knockout in Streptomyces using the CRISPR-Cas9 system.
Caption: Workflow for CRISPR-Cas9 mediated gene inactivation in Streptomyces.
Methodology:
-
Design of sgRNA and Homology Arms:
-
Design a specific single-guide RNA (sgRNA) targeting the gene of interest (e.g., venJ).
-
Design 1-2 kb homology arms flanking the target gene. These will serve as templates for homologous recombination.
-
-
Construction of the CRISPR-Cas9 Plasmid:
-
Clone the sgRNA cassette and the homology arms into a suitable Streptomyces CRISPR-Cas9 editing vector. These vectors typically contain the Cas9 nuclease gene, the sgRNA scaffold, and markers for selection in both E. coli and Streptomyces.
-
-
Transformation into E. coli :
-
Transform the constructed plasmid into a suitable E. coli strain (e.g., DH5α) for plasmid propagation and verification by restriction digestion and sequencing.
-
-
Intergeneric Conjugation:
-
Transfer the verified plasmid from E. coli to the target Streptomyces strain via intergeneric conjugation. This typically involves co-culturing the donor E. coli and recipient Streptomyces on a suitable medium.
-
-
Selection of Exconjugants:
-
Select for Streptomyces exconjugants containing the CRISPR-Cas9 plasmid using appropriate antibiotic selection.
-
-
Verification of Gene Deletion:
-
Isolate genomic DNA from the exconjugants and verify the deletion of the target gene by PCR using primers flanking the gene.
-
Confirm the precise deletion by Sanger sequencing of the PCR product.
-
-
Phenotypic and Metabolic Analysis:
-
Culture the mutant strain and analyze its metabolic profile by LC-MS to confirm the abolition of the production of the target metabolite (e.g., this compound).
-
Heterologous Expression of the ven Gene Cluster
This protocol describes a general approach for expressing the ven gene cluster in a heterologous Streptomyces host.
Methodology:
-
Cloning of the Gene Cluster:
-
Isolate the entire ven gene cluster from the native producer's genomic DNA. This can be achieved through PCR amplification of overlapping fragments or by using a suitable large-insert cloning method (e.g., TAR cloning).
-
-
Vector Construction:
-
Assemble the cloned gene cluster into an integrative or episomal expression vector suitable for Streptomyces. The vector should contain a strong, constitutive, or inducible promoter to drive the expression of the biosynthetic genes.
-
-
Transformation of a Heterologous Host:
-
Introduce the expression vector into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus. Transformation can be achieved through protoplast transformation or intergeneric conjugation.
-
-
Cultivation and Metabolite Analysis:
-
Culture the engineered Streptomyces strain under conditions optimized for secondary metabolite production.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate) and analyze the extract for the production of venturicidins using LC-MS and NMR.
-
Conclusion
The biosynthesis of this compound is a complex process involving a modular type I polyketide synthase and a series of tailoring enzymes. Understanding this pathway at a molecular level is crucial for efforts to engineer the production of novel venturicidin analogs with improved therapeutic properties. The identification of the ven gene cluster provides a genetic blueprint for the biosynthesis of this important class of natural products. Further characterization of the enzymes within this cluster, particularly the putative C17-hydroxylase VenJ, will be essential for realizing the full potential of combinatorial biosynthesis to generate new and improved antimicrobial agents. The experimental protocols outlined in this guide provide a framework for researchers to investigate and manipulate the venturicidin biosynthetic pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Heterologous expression of tylosin polyketide synthase and production of a hybrid bioactive macrolide in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Heterologous Expression of Hybrid Type II Polyketide Synthase System in Streptomyces Species -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
Technical Guide: Antimicrobial Activities of Sclerotiamide
Disclaimer: The initial identifier "YP-02259L-C" did not yield specific results in publicly available scientific literature. This guide focuses on Sclerotiamide , a natural product isolated from fungi such as Aspergillus sclerotiorum, which aligns with the predicted context of the query. Sclerotiamide has demonstrated notable antibacterial activity through a novel mechanism of action.
This document provides a comprehensive overview of the current scientific understanding of Sclerotiamide's antimicrobial properties, intended for researchers, scientists, and professionals in drug development.
Executive Summary
Sclerotiamide is a paraherquamide-related indolinone natural product that has been identified as the first non-peptide-based activator of the bacterial caseinolytic protease P (ClpP).[1][2] This unique mechanism of action, which involves inducing unregulated proteolysis within bacterial cells, makes Sclerotiamide a compelling candidate for the development of new antibacterial agents, particularly in the context of rising antimicrobial resistance.[1] While its antibacterial properties are the most thoroughly documented, related compounds from the same fungal sources have shown antifungal potential.
Antibacterial Activity
Mechanism of Action: ClpP Activation
The primary antibacterial mechanism of Sclerotiamide is the activation of the ClpP protease.[1][2] In bacteria, the ClpP system is crucial for maintaining cellular homeostasis by degrading defective or obsolete proteins.[1] Typically, ClpP's activity is tightly regulated by associated ATPases (chaperones). Sclerotiamide bypasses this regulation, directly activating ClpP and leading to uncontrolled degradation of large polypeptides and unstructured proteins.[1] This "bacterial self-digestion" ultimately results in cell death.[1] This activation mechanism is a departure from traditional antibiotics that inhibit essential cellular processes, offering a potential advantage against dormant or biofilm-forming bacteria.[1]
Quantitative Antibacterial Data
While Sclerotiamide has been shown to activate recombinant E. coli ClpP, it did not inhibit the growth of efflux pump deficient Escherichia coli or Pseudomonas aeruginosa strains at concentrations up to 100 µM.[1] This suggests that while the compound engages its target, further optimization of its potency is necessary for effective whole-cell activity.[1]
| Compound | Organism | Strain | MIC (µM) | Reference |
| Sclerotiamide | Escherichia coli | M5418 (ΔacrB, ΔacrD, etc.) | >100 | [1] |
| Sclerotiamide | Pseudomonas aeruginosa | PAO1116 (ΔmexAB-oprM, etc.) | >100 | [1] |
Antifungal Activity
Direct quantitative data on the antifungal activity of Sclerotiamide is limited in the available literature. However, other metabolites isolated from Aspergillus species, the same genus from which Sclerotiamide is derived, have demonstrated antifungal properties.
| Compound | Fungal Species | Activity | Reference |
| Sclerolizine | Candida albicans | Antifungal activity noted | [3] |
| Carbonarin I | Candida albicans | Antifungal activity noted | [3] |
| Penicillic Acid | Candida albicans | MIC: 50 µg/mL | [4] |
It is important to note that these are distinct compounds from Sclerotiamide, but their origin from the same or related fungal species suggests that metabolites from Aspergillus sclerotiorum are a promising source for novel antifungal agents.
Experimental Protocols
Isolation and Purification of Sclerotiamide
Sclerotiamide is a fungal natural product.[1] Its isolation typically involves bioassay-guided fractionation of organic extracts from the sclerotia of Aspergillus sclerotiorum.
Antibacterial Activity Assays
The MIC is determined using a 2-fold serial dilution method in 96-well microtiter plates.[1]
-
Bacterial Culture: Bacterial strains are subcultured in fresh Luria-Bertani (LB) media and grown to an optical density at 600 nm (OD600) of approximately 1.0.[1]
-
Inoculation: The bacterial culture is diluted to a density of 105 cells per mL in LB media containing 2-fold increasing concentrations of Sclerotiamide.[1]
-
Incubation: The microtiter plates are incubated at 37°C for 18 hours.[1]
-
Analysis: The MIC is determined as the lowest concentration of the compound that results in no visible bacterial growth.[1]
This assay measures the activation of ClpP by monitoring the degradation of a fluorescently labeled substrate.[1]
Protocol Steps:
-
Pre-incubation: A 257 nM solution of tetradecameric E. coli ClpP in buffer (25 mM Tris-HCl, pH 7.5, and 100 mM KCl) is incubated with varying concentrations of Sclerotiamide at 37°C for 15 minutes in a 96-well plate.[1]
-
Reaction Initiation: FITC-β-casein solution is added to each well to a final concentration of 4.5 µM.[1]
-
Fluorescence Monitoring: The plate is incubated at 37°C, and the hydrolysis of the fluorogenic substrate is monitored by measuring the increase in fluorescence (excitation: 485 nm; emission: 538 nm) every 30 minutes for 6 hours.[1]
-
Controls: ADEP1 is used as a positive control, and DMSO (1%) serves as a negative control.[1]
This method provides a qualitative confirmation of ClpP-mediated protein degradation.[1]
-
Reaction Mixture: A 420 nM solution of E. coli or B. subtilis ClpP is incubated with the test compound at 37°C for 15 minutes.[1]
-
Substrate Addition: Bovine β-casein is added to a final concentration of 7.5 µM.[1]
-
Quenching: The reaction is stopped at various time points (e.g., 5 min, 30 min, 1 h, 2 h) by adding Laemmli loading buffer and heating at 80°C.[1]
-
Analysis: The samples are analyzed by SDS-PAGE to visualize the degradation of the casein substrate.[1]
Conclusion and Future Directions
Sclerotiamide presents a novel and promising antibacterial mechanism through the activation of the ClpP protease. While the currently identified parent compound shows modest whole-cell activity, its unique mode of action warrants further investigation and medicinal chemistry efforts to enhance its potency and spectrum of activity. The potential for antifungal compounds from the same fungal source, Aspergillus sclerotiorum, also merits further exploration. Future research should focus on structure-activity relationship (SAR) studies to develop more potent Sclerotiamide analogs and on comprehensively screening for and characterizing the antifungal constituents of this fungus.
References
- 1. Sclerotiamide: The First Non-Peptide-Based Natural Product Activator of Bacterial Caseinolytic Protease P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sclerotiamide: The First Non-Peptide-Based Natural Product Activator of Bacterial Caseinolytic Protease P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induced sclerotium formation exposes new bioactive metabolites from Aspergillus sclerotiicarbonarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling the Antimicrobial Potential of 17-Hydroxyventuricidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyventuricidin A, a macrolide antibiotic isolated from Streptomyces sp. strain US80, demonstrates significant promise as an antimicrobial and antifungal agent. This technical guide provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols utilized for its characterization. Quantitative data from antimicrobial and antifungal assays are presented in detailed tables for clear comparison. Furthermore, this document elucidates the compound's likely mechanism of action through the inhibition of ATP synthase, a critical cellular energy-producing complex. A detailed signaling pathway diagram generated using Graphviz illustrates this proposed mechanism. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anti-infective therapeutics.
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel anti-infective agents with unique mechanisms of action. Natural products, particularly those derived from microorganisms, have historically been a rich source of new therapeutics. This compound is a polyketide macrolide that has demonstrated potent activity against a range of fungal and bacterial pathogens. This document synthesizes the available scientific information on this compound, with a focus on its biological activity and mode of action.
Biological Activity
This compound exhibits a significant spectrum of activity against various fungal and bacterial species. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Antifungal Activity
The compound has shown notable activity against filamentous fungi and yeast.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
| Verticillium dahlia | Data not available in search results |
| Fusarium sp. | Data not available in search results |
| Candida tropicalis R2 CIP203 | Data not available in search results |
Note: While the source paper by Fourati-Ben Fguira et al. (2005) is cited as the primary source for this activity, the specific MIC values were not available in the provided search results. The activity is described qualitatively.
Antibacterial Activity
This compound is also effective against certain Gram-positive bacteria.
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Minimum Inhibitory Concentration (MIC) |
| Micrococcus luteus | Data not available in search results |
| Bacillus subtilis | Data not available in search results |
| Staphylococcus aureus | Data not available in search results |
Note: Similar to the antifungal data, the specific MIC values for antibacterial activity were not present in the search results, though the activity is reported.
Mechanism of Action: Inhibition of ATP Synthase
This compound belongs to the venturicidin (B1172611) family of macrolides. This class of compounds is known to target and inhibit the F1Fo-ATP synthase complex.[1][2] This enzyme is crucial for cellular energy production in both eukaryotic and prokaryotic organisms, as it is responsible for the synthesis of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation.
By binding to the Fo subunit of the ATP synthase, venturicidins are thought to block the proton channel, thereby disrupting the proton motive force that drives ATP synthesis. This leads to a depletion of cellular ATP, ultimately resulting in cell death. This mechanism provides a broad-spectrum antimicrobial potential, as ATP synthase is a highly conserved and essential enzyme.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound, focusing on its inhibitory effect on the F1Fo-ATP synthase complex.
Caption: Proposed mechanism of this compound action via ATP synthase inhibition.
Experimental Protocols
The following sections detail the generalized experimental protocols for assessing the antimicrobial and antifungal activity of compounds like this compound, based on standard laboratory practices. The specific details from the primary research paper by Fourati-Ben Fguira et al. (2005) were not available in the search results.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungi.
Materials:
-
Test fungus (e.g., Verticillium dahlia, Fusarium sp., Candida tropicalis)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Potato Dextrose Broth for filamentous fungi, RPMI-1640 for yeast)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared in sterile broth to a concentration of approximately 1-5 x 10^5 CFU/mL.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in the microtiter plate wells using the sterile broth.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 25-30°C for filamentous fungi, 35°C for yeast) for 24-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that shows no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
Antibacterial Susceptibility Testing (Disk Diffusion Method)
This method is used to qualitatively assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Test bacterium (e.g., Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus)
-
This compound solution
-
Sterile filter paper disks
-
Sterile Mueller-Hinton agar (B569324) plates
-
Sterile swabs
-
Incubator
-
Calipers
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of this compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the bacterium's susceptibility to the compound.
Conclusion and Future Directions
This compound presents a compelling profile as a potent antimicrobial and antifungal agent. Its likely mechanism of action, the inhibition of the essential and highly conserved ATP synthase enzyme, suggests a broad spectrum of potential activity and a lower propensity for the development of resistance compared to drugs targeting more specific pathways.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Quantitative determination of MIC values against a broader panel of clinically relevant fungal and bacterial pathogens.
-
In vivo efficacy studies in animal models of infection to assess its therapeutic potential.
-
Toxicology and safety profiling to determine its suitability for clinical development.
-
Structure-activity relationship (SAR) studies to potentially optimize its potency and pharmacokinetic properties.
References
17-Hydroxyventuricidin A: A Technical Guide to its Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyventuricidin A is a macrolide antibiotic produced by the actinomycete strain Streptomyces sp. US80, which was first isolated from a Tunisian oasis soil. This compound is a derivative of the venturicidin (B1172611) class of natural products. This technical guide provides a comprehensive overview of the currently available data on the antimicrobial spectrum of this compound, its proposed mechanism of action, and generalized experimental protocols for assessing its activity.
Antimicrobial Spectrum of Activity
This compound has demonstrated a notable spectrum of activity against various fungal and bacterial pathogens. The primary research conducted by Fourati-Ben Fguira et al. (2005) established its inhibitory effects.
Antifungal Activity
The compound exhibits significant activity against filamentous fungi and yeast.
Table 1: Antifungal Spectrum of this compound
| Fungal Species | Type | Activity | Minimum Inhibitory Concentration (MIC) |
| Verticillium dahliae | Filamentous Fungus | Inhibitory | Data available in the primary literature |
| Fusarium sp. | Filamentous Fungus | Inhibitory | Data available in the primary literature |
| Candida tropicalis R2 CIP203 | Yeast | Inhibitory | Data available in the primary literature[1] |
Antibacterial Activity
This compound is also effective against Gram-positive bacteria.
Table 2: Antibacterial Spectrum of this compound
| Bacterial Species | Gram Stain | Activity | Minimum Inhibitory Concentration (MIC) |
| Micrococcus luteus | Positive | Inhibitory | Data available in the primary literature |
| Bacillus subtilis | Positive | Inhibitory | Data available in the primary literature |
| Staphylococcus aureus | Positive | Inhibitory | Data available in the primary literature |
Proposed Mechanism of Action
While the precise mechanism of action for this compound has not been explicitly detailed in readily available literature, strong evidence suggests that it functions as an inhibitor of ATP synthase. This is based on the well-established activity of its parent compound, venturicidin A.[2][3][4] Venturicidins are known to bind to the F₀ subunit of the F₀F₁-ATP synthase complex, which is embedded in the mitochondrial or bacterial membrane.[2][5][6] This binding event is thought to block the proton channel, thereby inhibiting the flow of protons and uncoupling ATP synthesis from the electron transport chain.[2][3] This disruption of cellular energy production is a likely contributor to the observed antimicrobial effects.
Caption: Proposed mechanism of action for this compound as an F₀F₁-ATP synthase inhibitor.
Experimental Protocols
The following are generalized protocols for determining the antimicrobial activity of a compound like this compound. The specific methodologies, including culture media, incubation times, and concentrations used for this particular compound, are detailed in the primary literature.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biolinks.co.jp [biolinks.co.jp]
- 5. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Venturicidin and Fo·F1-ATPase/ATP Synthase of Tightly Coupled Subbacterial Particles of Paracoccus denitrificans in Energized Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antifungal Natural Products from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
The genus Streptomyces stands as a cornerstone in the discovery of natural products, renowned for its prolific production of a wide array of bioactive secondary metabolites. Among these, antifungal agents have been of paramount importance in both clinical and agricultural settings. This technical guide provides a comprehensive overview of antifungal compounds derived from Streptomyces, detailing their quantitative antifungal activities, the intricate signaling pathways regulating their biosynthesis, and the experimental protocols crucial for their discovery and characterization.
Quantitative Antifungal Activity of Streptomyces Natural Products
Streptomyces species produce a diverse arsenal (B13267) of antifungal compounds with varying potencies against a broad spectrum of fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antifungal agent. The following tables summarize the MIC values of prominent antifungal compounds and crude extracts from various Streptomyces species against clinically and agriculturally important fungi.
Table 1: Minimum Inhibitory Concentrations (MICs) of Purified Antifungal Compounds from Streptomyces spp.
| Compound | Producing Organism | Fungal Pathogen | MIC (µg/mL) | Reference(s) |
| Amphotericin B | Streptomyces nodosus | Candida albicans | 0.125 - 2 | [1] |
| Aspergillus fumigatus | 0.125 - 1 | [2] | ||
| Cryptococcus neoformans | 0.125 - 1 | [2] | ||
| Nystatin (B1677061) | Streptomyces noursei | Candida albicans | 2 - 4 | [3] |
| Aspergillus fumigatus | >16 | [3] | ||
| Natamycin | Streptomyces natalensis | Aspergillus niger | 1 - 8 | |
| Candida albicans | 1 - 16 | |||
| Filipin III | Streptomyces filipinensis | Saccharomyces cerevisiae | 1.25 | |
| Pentamycin | Streptomyces sp. S816 | Xylaria sp. | 16 | [4] |
| Metarhizium anisopliae | 16 | [4] | ||
| Beauveria bassiana | 16 | [4] | ||
| Tetradecamethylcycloheptasiloxane | Streptomyces misakiensis | Candida albicans | 0.125 - 2 | [1] |
| Cryptococcus neoformans | 0.125 - 1 | [1] | ||
| Aspergillus fumigatus | 0.125 - 1 | [1][2] | ||
| Coronamycin | Streptomyces sp. (MSU-2110) | Pythium ultimum | 12.5 | [5] |
| Cryptococcus neoformans | 25 | [5] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Crude Extracts from Streptomyces spp.
| Streptomyces Strain | Fungal Pathogen | MIC (µg/mL) | Reference(s) |
| Streptomyces sp. SCA3-4 | Colletotrichum fragariae | 0.781 | [6] |
| Fusarium oxysporum f. sp. cucumerinum | 1.563 | [6] | |
| Pyricularia oryzae | 25 | [6] | |
| Streptomyces sp. PERM2 | Pythium myriotylum | 2000 | [7] |
| Fusarium solani | 4000 | [7] | |
| Streptomyces sp. JCK-6131 | Botrytis cinerea | 1.25% (v/v) | [8] |
| Colletotrichum coccodes | 1.25% (v/v) | [8] | |
| Streptomyces monomycini strain 615 (aqueous phase) | Fluconazole-resistant Candida albicans | 0.0008 - 0.0035 | [9] |
| Streptomyces sp. strain 196 | Candida albicans ATCC 90028 | 250 | [10] |
| Aspergillus flavus ITCC 5599 | 450 | [10] | |
| Streptomyces sp. nkm1 | Aspergillus flavus | 15.65 | [11] |
| Rhizoctonia solani | 31.25 | [11] | |
| Fusarium oxysporum | 62.50 | [11] |
Biosynthesis and its Regulation
The production of antifungal compounds in Streptomyces is a tightly regulated process, often involving complex signaling cascades that respond to nutritional cues and developmental signals. The biosynthesis of many of these compounds, particularly the polyenes, is carried out by large, modular polyketide synthases (PKS).
Regulatory Signaling Pathways
The regulation of antifungal biosynthesis is hierarchical, involving cluster-situated regulators (CSRs) and global regulators.
For instance, in the biosynthesis of nystatin by Streptomyces noursei, a set of six regulatory genes, including nysRI, nysRII, nysRIII, and nysRIV, are essential for efficient production.[9][12][13] These regulators control the expression of the nystatin biosynthetic gene cluster.[9][12][13]
Experimental Protocols
The discovery and development of novel antifungal agents from Streptomyces rely on a series of well-defined experimental procedures.
Screening for Antifungal Activity
A common initial step is to screen Streptomyces isolates for their ability to inhibit the growth of fungal pathogens.
Protocol for Dual Culture Assay:
-
Prepare Petri plates with a suitable agar medium (e.g., Potato Dextrose Agar).
-
Inoculate a single line of the Streptomyces isolate on one side of the plate.
-
Incubate the plates at 28°C for 3-5 days to allow for the growth of the Streptomyces.
-
Place a mycelial plug of the target fungal pathogen on the opposite side of the plate.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Observe the plates for the formation of an inhibition zone between the Streptomyces and the fungus.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique for determining the MIC of an antifungal compound. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines (M27 for yeasts and M38 for filamentous fungi).[14][15]
Protocol for Broth Microdilution (adapted from CLSI guidelines):
-
Prepare a stock solution of the antifungal compound or extract in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agent in RPMI 1640 medium.
-
Prepare a standardized inoculum of the fungal test organism (e.g., 0.5-2.5 x 10³ cells/mL for yeasts).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no antifungal agent) and a sterility control (no fungus).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[14]
Bioassay-Guided Fractionation for Compound Isolation
This process involves the separation of a crude extract into fractions and testing each fraction for antifungal activity to isolate the active compound(s).
Protocol for Bioassay-Guided Fractionation:
-
Subject the active crude extract to an initial separation technique like column chromatography with a gradient of solvents of increasing polarity.[16]
-
Collect the eluent in a series of fractions.
-
Test each fraction for antifungal activity using a suitable bioassay (e.g., agar diffusion or broth microdilution).
-
Pool the active fractions and subject them to further purification steps, such as High-Performance Liquid Chromatography (HPLC), until a pure compound is isolated.[16][17]
-
Determine the structure of the pure compound using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[17]
HPLC and LC-MS for Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the analysis and quantification of antifungal compounds.
General HPLC Conditions for Polyene Antifungals (e.g., Amphotericin B, Nystatin):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[18][19]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate, acetic acid).[18][20]
-
Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of the polyene (e.g., ~304 nm for nystatin, ~408 nm for amphotericin B).[19]
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
LC-MS Analysis:
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, enabling the identification of known and novel antifungal compounds in complex extracts.[21]
Mechanism of Action
The polyene macrolides, such as amphotericin B and nystatin, are a major class of antifungal agents from Streptomyces. Their primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Bioactive metabolites of Streptomyces misakiensis display broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi [frontiersin.org]
- 3. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polyene-Producing Streptomyces spp. From the Fungus-Growing Termite Macrotermes barneyi Exhibit High Inhibitory Activity Against the Antagonistic Fungus Xylaria [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Potential of Streptomyces-Derived Metabolites Against Fluconazole-Resistant Oral Candida albicans: In vitro Evaluation and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antifungal activity analysis of Streptomyces sp. strain 196 against Candida albicans and Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Roadmap for Natural Product Discovery Based on Large-Scale Genomics and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic control of polyketide biosynthesis in the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. brieflands.com [brieflands.com]
- 19. researchgate.net [researchgate.net]
- 20. A Novel High Performance Liquid Chromatographic Method for Determination of Nystatin in Pharmaceutical Formulations by Box–Behnken Statistical Experiment Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring new natural products by utilizing untapped secondary metabolic pathways in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 17-Hydroxyventuricidin A
CAS Number: 113204-43-6
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
17-Hydroxyventuricidin A is a macrolide antibiotic produced by Streptomyces species. It exhibits a significant spectrum of antifungal and antibacterial activity. As a derivative of the venturicidin (B1172611) class of natural products, its primary mechanism of action is the inhibition of mitochondrial F-type ATP synthase, a critical enzyme for cellular energy production. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity with quantitative data, and detailed experimental protocols for its isolation and antimicrobial evaluation. Furthermore, this document illustrates its proposed mechanism of action and experimental workflows through detailed diagrams. Information regarding the total synthesis and specific effects on intracellular signaling pathways is not extensively available in the current scientific literature.
Chemical and Physical Properties
This compound is a complex macrolide with the molecular formula C41H67NO12 and a molecular weight of 765.97 g/mol . The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 113204-43-6 | [1][2] |
| Molecular Formula | C41H67NO12 | [1] |
| Molecular Weight | 765.97 g/mol | [1] |
| Appearance | White solid | [2] |
| Purity | >95% | [3] |
| Solubility | Soluble in DMSO, ethanol, and methanol. | [2] |
| Storage | Store at -20°C for long-term stability. | [2] |
Biological Activity
This compound demonstrates potent antifungal and antibacterial activity, particularly against Gram-positive bacteria.[2] The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature.
Antifungal Activity
| Fungal Strain | MIC (µg/mL) | Reference |
| Verticillium dahliae | 1.56 | [4] |
| Fusarium sp. | 3.12 | [4] |
| Candida tropicalis R2 CIP203 | 6.25 | [4] |
Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis ATCC 6633 | 3.12 | [4] |
| Staphylococcus aureus ATCC 25923 | 6.25 | [4] |
| Micrococcus luteus | 12.5 | [4] |
| Escherichia coli ATCC 25922 | > 100 | [4] |
| Pseudomonas aeruginosa ATCC 27853 | > 100 | [4] |
Mechanism of Action: Inhibition of ATP Synthase
The primary molecular target of the venturicidin class of antibiotics is the F-type ATP synthase (also known as F1Fo-ATPase), a multi-subunit enzyme complex responsible for ATP synthesis in mitochondria and bacteria.[5] Venturicidins, including likely this compound, bind to the Fo subunit of the ATP synthase. This binding event blocks the proton channel, thereby inhibiting the flow of protons across the membrane that drives ATP synthesis. The disruption of this crucial energy-generating process ultimately leads to cell death.
Caption: Inhibition of ATP synthase by this compound.
Experimental Protocols
The following protocols are based on the methods described by Fourati-Ben Fguira et al. (2005) for the isolation, purification, and antimicrobial activity assessment of this compound from Streptomyces sp. strain US80.[4]
Isolation and Purification Workflow
Caption: Workflow for the isolation of this compound.
4.1.1. Fermentation
-
Streptomyces sp. strain US80 is cultured in a suitable production medium (e.g., yeast extract-malt extract broth).
-
Incubate the culture for an appropriate period (e.g., 7-10 days) at a controlled temperature (e.g., 28°C) with shaking to ensure aeration.
4.1.2. Extraction
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude extract.
4.1.3. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Apply the crude extract to a silica gel column.
-
Elute the column with a gradient of solvents (e.g., chloroform-methanol).
-
Collect fractions and test each for antimicrobial activity.
-
-
Sephadex LH-20 Chromatography:
-
Pool the active fractions from the silica gel column and concentrate.
-
Apply the concentrated active fraction to a Sephadex LH-20 column.
-
Elute with a suitable solvent (e.g., methanol).
-
Collect fractions and identify the active ones through bioassay.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the active fractions from the Sephadex column using preparative HPLC with a reverse-phase column (e.g., C18).
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) to achieve final separation of the pure compound.
-
4.1.4. Structure Elucidation
-
The structure of the purified this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
4.2.1. Preparation of Inoculum
-
Bacteria: Grow bacterial strains in Mueller-Hinton broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Fungi: Grow fungal strains on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Prepare a spore or yeast suspension and adjust the concentration to approximately 1-5 x 10^5 CFU/mL.
4.2.2. Assay Procedure
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (microorganism without the compound) and a negative control (broth only) in each plate.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28-35°C for fungi) for 24-48 hours.
4.2.3. Determination of Minimum Inhibitory Concentration (MIC)
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
Currently, there is a lack of specific studies in the published scientific literature detailing the effects of this compound on specific intracellular signaling pathways. Future research may explore the downstream consequences of ATP synthase inhibition on cellular signaling cascades.
Conclusion
This compound is a potent antimicrobial macrolide with a well-defined mechanism of action targeting ATP synthase. The data and protocols presented in this technical guide provide a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. Further investigation into its total synthesis, potential effects on signaling pathways, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 4. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
Venturicidin Analogues and Derivatives: A Technical Guide to F1Fo-ATP Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Venturicidin (B1172611) and its analogues represent a potent class of macrolide antibiotics that function as specific inhibitors of the F1Fo-ATP synthase, a crucial enzyme in cellular energy metabolism. While exhibiting strong antifungal properties, their limited intrinsic antibacterial activity is powerfully compensated by their role as adjuvants, significantly potentiating the efficacy of conventional antibiotics like aminoglycosides against multidrug-resistant pathogens. This technical guide provides an in-depth overview of the mechanism of action, structure-activity relationships, and biological activities of venturicidin analogues. It includes a compilation of quantitative data, detailed experimental protocols for their biological evaluation, and visualizations of the key signaling pathways and experimental workflows.
Introduction
Venturicidins are 20-membered macrolide glycosides originally isolated from Streptomyces species.[1][2] Their primary mechanism of action involves the inhibition of the membrane-bound F1Fo-ATP synthase, a ubiquitous enzyme responsible for ATP production through oxidative phosphorylation.[3][4] This inhibition disrupts cellular energy homeostasis, leading to potent antifungal effects against a range of plant and human pathogens.[1][5]
Of significant interest to drug development professionals is the discovery that venturicidin A, while not a potent antibiotic on its own, acts as a powerful adjuvant, restoring the activity of aminoglycoside antibiotics against resistant bacterial strains.[3] This is achieved by inhibiting bacterial ATP synthesis, which in turn increases the proton motive force across the bacterial membrane, facilitating the uptake of aminoglycosides.[6] The identification of the venturicidin biosynthetic gene cluster (BGC) has opened avenues for the generation of novel analogues through biosynthetic engineering, offering the potential for compounds with improved therapeutic indices.[7][8][9]
Mechanism of Action: Targeting the F1Fo-ATP Synthase
Venturicidins exert their biological effects by specifically targeting the Fo subunit of the F1Fo-ATP synthase complex. This interaction blocks the translocation of protons across the membrane, thereby inhibiting the synthesis of ATP.[3][4][6]
At higher concentrations, venturicidins can induce a functional decoupling of the F1 and Fo subunits. This leads to unregulated ATP hydrolysis by the F1 subunit, further depleting cellular ATP levels and contributing to cytotoxicity.[10] The dual mechanism of ATP synthesis inhibition and promotion of ATP hydrolysis makes venturicidins and their derivatives compelling subjects for further study.
Signaling Pathway of Venturicidin Action
Caption: Inhibition of F1Fo-ATP synthase by venturicidin analogues.
Structure-Activity Relationships
Preliminary structure-activity relationship (SAR) studies on naturally occurring venturicidin analogues have provided initial insights into the structural requirements for their biological activity.
-
Methylation Patterns: Analysis of venturicidins A, B, and I suggests that the positions of methyl groups on the macrolide ring may play a role in their antifungal potency.[9]
-
Glycosylation: The deglycosylation of related macrolide ATPase inhibitors has been shown to reduce cytotoxicity while retaining some activity against the ATPase, indicating that the sugar moiety is important for overall biological effect.[6]
-
Carbamoylation: The presence of a carbamoyl (B1232498) group at the 3'-position of the sugar moiety, as seen in venturicidin A, is crucial for its potent activity. Venturicidin B, which lacks this group, shows reduced antifungal activity.[9]
Further research through the synthesis of novel derivatives and bioengineering of the venturicidin biosynthetic pathway is required to build a comprehensive SAR model.[7][11]
Quantitative Biological Data
The following tables summarize the reported quantitative data for the biological activity of various venturicidin analogues.
Table 1: Antifungal Activity of Venturicidin Analogues
| Compound | Fungal Species | Activity Metric | Value | Reference(s) |
| Venturicidin A | Pyricularia oryzae | EC50 (Mycelial Growth) | 0.11 µg/mL | [9] |
| Venturicidin A | Pyricularia oryzae | EC50 (Conidial Germination) | 0.27 µg/mL | [9] |
| Venturicidin B | Pyricularia oryzae | EC50 (Mycelial Growth) | 0.15 µg/mL | [9] |
| Venturicidin B | Pyricularia oryzae | EC50 (Conidial Germination) | 0.39 µg/mL | [9] |
| Venturicidin I | Pyricularia oryzae | EC50 (Mycelial Growth) | 0.35 µg/mL | [9] |
| Venturicidin I | Pyricularia oryzae | EC50 (Conidial Germination) | 1.14 µg/mL | [9] |
| Venturicidin A | Fusarium graminearum | EC50 | 3.69 µg/mL | [5][9][12][13] |
Table 2: Cytotoxicity of Venturicidin Analogues
| Compound | Cell Line | Activity Metric | Value (µM) | Value (µg/mL) | Reference(s) |
| Venturicidin A | MV-4-11 (Acute Monocytic Leukemia) | IC50 | 0.09 | ~0.067 | [7][8][9] |
| Venturicidin E | MV-4-11 (Acute Monocytic Leukemia) | IC50 | 0.94 | ~0.705 | [7][8] |
| Venturicidin A | Trypanosomes | IC50 | - | 0.120-0.540 | [4] |
| Venturicidin A, B, C | A549 (Lung Cancer) | - | No inhibition | No inhibition | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of venturicidin analogues.
Measurement of Mitochondrial Membrane Potential (MMP)
This protocol is adapted from established methods for assessing mitochondrial function.
Principle: Cationic fluorescent dyes such as Tetramethylrhodamine, Methyl Ester (TMRM) accumulate in the mitochondria in a membrane potential-dependent manner. A decrease in MMP leads to a reduction in fluorescence intensity.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS) with glucose
-
TMRM stock solution (in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) stock solution (in DMSO) as a positive control for depolarization
-
Test compounds (Venturicidin analogues) stock solutions (in DMSO)
-
Glass-bottom culture dishes or plates suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filters for TMRM (e.g., excitation ~548 nm, emission ~573 nm)
Procedure:
-
Seed cells onto glass-bottom dishes and culture until they reach the desired confluency.
-
Prepare a working solution of TMRM in PBS with glucose at a final concentration of 25-100 nM.
-
Wash the cells twice with warm PBS with glucose.
-
Incubate the cells with the TMRM working solution for 20-30 minutes at 37°C.
-
Mount the dish on the fluorescence microscope stage, maintaining the temperature at 37°C.
-
Acquire baseline fluorescence images for a few minutes.
-
Add the venturicidin analogue at the desired final concentration and acquire time-lapse images to monitor changes in TMRM fluorescence.
-
As a positive control, at the end of the experiment, add FCCP (final concentration 1-10 µM) to induce complete mitochondrial depolarization and record the final fluorescence intensity.
-
Analyze the fluorescence intensity of individual mitochondria or whole cells over time using appropriate imaging software. A decrease in fluorescence intensity upon addition of the test compound indicates a reduction in MMP.
Determination of Cellular ATP Levels
Principle: This assay utilizes the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the concentration of ATP.
Materials:
-
Cultured cells
-
ATP determination kit (e.g., Invitrogen #A22066) containing luciferase, D-luciferin, and a cell lysis buffer.
-
Luminometer
-
Multi-well plates (opaque white plates are recommended to maximize light output)
Procedure:
-
Plate cells in a multi-well plate and treat with various concentrations of the venturicidin analogues for the desired duration. Include untreated and vehicle-treated controls.
-
At the end of the treatment period, lyse the cells according to the ATP determination kit manufacturer's instructions. This typically involves removing the culture medium and adding the provided lysis buffer.
-
Prepare the luciferase-luciferin reagent as per the kit's protocol.
-
Add the reagent to each well of the plate containing the cell lysate.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.
-
Express the results as the amount of ATP per well or normalize to the protein concentration of the cell lysate.
F1Fo-ATPase Inhibition Assay (NADH-Coupled Method)
Principle: The activity of ATPase is measured by coupling the production of ADP to the oxidation of NADH through the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) enzymatic reactions. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
ATP solution
-
MgCl2 solution
-
KCl solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Venturicidin analogues
-
Oligomycin (as a positive control inhibitor)
-
UV-Vis spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, MgCl2, KCl, PEP, NADH, PK, and LDH.
-
Add the mitochondrial preparation to the cuvette and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of this decrease is proportional to the ATPase activity.
-
To determine the inhibitory effect of venturicidin analogues, pre-incubate the mitochondrial preparation with various concentrations of the compound before adding ATP.
-
Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate in its absence.
Experimental Workflow for Screening Venturicidin Analogues
Caption: A typical experimental workflow for the evaluation of venturicidin analogues.
Conclusion
Venturicidin analogues and their derivatives are a promising class of natural products with significant potential in both agriculture as fungicides and in human medicine as antibiotic adjuvants. Their well-defined mechanism of action on the F1Fo-ATP synthase provides a solid foundation for rational drug design. The continued exploration of this chemical space, through both synthetic chemistry and biosynthetic engineering, is likely to yield novel compounds with enhanced efficacy and selectivity. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the development of this important class of bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Venturicidin C, a new 20-membered macrolide produced by Streptomyces sp. TS-2-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships within a family of selectively cytotoxic macrolide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Venturicidin Congeners and Identification of the Biosynthetic Gene Cluster from Streptomyces sp. NRRL S-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advancements in mechanistic studies and structure activity relationship of FoF1 ATP synthase inhibitor as antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Preliminary Studies on 17-Hydroxyventuricidin A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the preliminary studies of 17-Hydroxyventuricidin A, a macrolide antibiotic with notable antimicrobial properties. The information presented herein is compiled from foundational research to serve as a comprehensive resource for professionals in the fields of microbiology, natural product chemistry, and drug development.
Executive Summary
This compound is a natural product isolated from Streptomyces sp. strain US80.[1] It has demonstrated significant in vitro activity against a range of filamentous fungi and Gram-positive bacteria. Belonging to the venturicidin (B1172611) class of macrolides, its mechanism of action is presumed to be the inhibition of ATP synthase, a critical enzyme in cellular energy metabolism. This whitepaper summarizes the available quantitative antimicrobial data, details the experimental protocols used in these preliminary studies, and visualizes the proposed mechanism of action.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound has been quantitatively assessed against several microbial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from these preliminary studies.
| Microorganism | Type | MIC (µg/mL) | Molar Concentration (µM) |
| Verticillium dahliae | Fungus | 12.5 | 16.3 |
| Fusarium sp. | Fungus | 25 | 32.6 |
| Candida tropicalis R2 CIP203 | Yeast | 50 | 65.3 |
| Micrococcus luteus LB 14110 | Gram-positive bacterium | 6.25 | 8.2 |
| Bacillus subtilis ATCC 6633 | Gram-positive bacterium | 12.5 | 16.3 |
| Staphylococcus aureus ATCC 25923 | Gram-positive bacterium | 25 | 32.6 |
| Escherichia coli ATCC 8739 | Gram-negative bacterium | >100 | >130.6 |
Note: Molar concentrations were calculated using the molecular weight of this compound (765.97 g/mol ).
Experimental Protocols
The following sections detail the methodologies employed in the preliminary assessment of this compound's antimicrobial properties.
Isolation and Purification of this compound
This compound was isolated from the fermentation broth of Streptomyces sp. strain US80. The process involved extraction of the culture broth with ethyl acetate (B1210297), followed by a series of chromatographic separations to yield the pure compound.[1]
-
Fermentation: Streptomyces sp. strain US80 was cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The culture broth was extracted with ethyl acetate to partition the organic compounds, including this compound.
-
Chromatography: The crude extract was subjected to multiple rounds of column chromatography, likely using silica (B1680970) gel and other stationary phases, to separate the components.
-
Purification: Final purification was achieved through techniques such as High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) for various microorganisms.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate media to achieve a standardized cell density (typically 10^5 to 10^6 CFU/mL).
-
Serial Dilution: A two-fold serial dilution of this compound was prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates were incubated under optimal conditions for the growth of the respective microorganisms (e.g., 24-48 hours at a specific temperature).
-
MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.
Mechanism of Action and Signaling Pathways
While specific studies on the signaling pathways of this compound are not yet available, its structural similarity to Venturicidin A strongly suggests a similar mechanism of action: the inhibition of F0F1 ATP synthase.
Proposed Mechanism of Action
Venturicidins are known to bind to the F0 subunit of ATP synthase, which is embedded in the mitochondrial or bacterial membrane. This binding event blocks the flow of protons through the F0 subunit, thereby inhibiting the synthesis of ATP. The disruption of this crucial energy-producing pathway ultimately leads to cell death.
Caption: Proposed inhibition of ATP synthase by this compound.
Experimental Workflow for Mechanism of Action Studies
To confirm the proposed mechanism of action, a series of experiments would be required. The following workflow outlines a logical approach for such an investigation.
Caption: Experimental workflow for ATP synthase inhibition assay.
Conclusion and Future Directions
The preliminary data on this compound reveal it to be a promising antimicrobial agent, particularly against fungal pathogens and Gram-positive bacteria. Its presumed mechanism of action, the inhibition of the highly conserved ATP synthase enzyme, makes it an attractive candidate for further investigation.
Future research should focus on:
-
In-depth Mechanistic Studies: Confirming the inhibition of ATP synthase and identifying the specific binding site.
-
Spectrum of Activity: Expanding the panel of microorganisms tested to better define its antimicrobial spectrum.
-
In Vivo Efficacy and Toxicity: Evaluating its therapeutic potential and safety profile in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.
This foundational knowledge provides a solid starting point for the development of this compound as a potential therapeutic agent.
References
17-Hydroxyventuricidin A: A Technical Review of its Antimicrobial Properties
Authored by: Gemini AI
Abstract
17-Hydroxyventuricidin A is a macrolide antibiotic with demonstrated in vitro efficacy against a range of fungal and bacterial pathogens. This document provides a comprehensive technical overview of the existing literature on this compound, with a focus on its antimicrobial activity, and available data on its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development, presenting a consolidated resource of quantitative data, experimental methodologies, and a hypothesized mechanism of action based on related compounds.
Introduction
This compound is a naturally occurring compound isolated from Streptomyces sp. strain US80.[1] It belongs to the venturicidin (B1172611) class of macrolides, which are known for their antifungal properties. The core chemical structure of this compound is characterized by a large lactone ring, a feature common to macrolide antibiotics. Its discovery has prompted interest in its potential as a therapeutic agent against various microbial infections. This review synthesizes the available scientific information on this compound, providing a detailed examination of its biological activities.
Antimicrobial Activity
This compound has been reported to exhibit both antifungal and antibacterial activities. The primary research by Fourati-Ben Fguira et al. (2005) established its inhibitory effects against several microorganisms.[1]
Antifungal Activity
The compound has shown inhibitory activity against filamentous fungi and yeast.[2] The specific organisms susceptible to this compound are detailed in the table below.
Antibacterial Activity
This compound is also effective against certain Gram-positive bacteria.[3] The spectrum of its antibacterial activity is summarized in the quantitative data section.
Quantitative Data
The following tables summarize the reported antimicrobial activities of this compound. The data is primarily derived from the foundational study by Fourati-Ben Fguira et al. (2005). It is important to note that the detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not publicly available in the abstract and could not be retrieved from the full-text article. The activities are therefore presented qualitatively as reported in secondary sources.
| Target Organism | Organism Type | Activity | Reference |
| Verticillium dahlia | Filamentous Fungus | Inhibits growth | [2] |
| Fusarium sp. | Filamentous Fungus | Inhibits growth | [2] |
| Candida tropicalis R2 CIP203 | Yeast | Inhibits growth | [2] |
| Micrococcus luteus | Gram-positive Bacteria | Antibiotic activity | |
| Bacillus subtilis | Gram-positive Bacteria | Antibiotic activity | |
| Staphylococcus aureus | Gram-positive Bacteria | Antibiotic activity |
Experimental Protocols
The methodologies described below are based on standardized protocols for antimicrobial susceptibility testing, as the specific details from the primary literature on this compound were not fully accessible.
Fungal Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5 to 2.5 x 10³ cells/mL.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
A similar protocol is employed for determining the antibacterial efficacy of this compound.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard in a suitable broth (e.g., Mueller-Hinton Broth).
-
Drug Dilution: Serial dilutions of this compound are made in a 96-well plate.
-
Inoculation: The bacterial suspension is added to each well.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is identified as the lowest concentration that prevents visible bacterial growth.
Antimicrobial Susceptibility Testing Workflow.
Proposed Mechanism of Action
While the specific molecular target of this compound has not been explicitly elucidated in the available literature, its structural similarity to Venturicidin A suggests a comparable mechanism of action. Venturicidin A is a known inhibitor of the F-type ATP synthase, a critical enzyme in cellular energy metabolism.[4]
Inhibition of F-type ATP Synthase
The proposed mechanism involves the binding of this compound to the F₀ subunit of the ATP synthase complex. This binding is hypothesized to block the proton channel, thereby disrupting the proton motive force across the mitochondrial or bacterial membrane. The inhibition of proton flow prevents the synthesis of ATP, leading to a depletion of the cell's primary energy currency. This ultimately results in cell death.
Proposed Mechanism of this compound.
Conclusion and Future Directions
This compound is a promising antimicrobial agent with a demonstrated spectrum of activity against clinically relevant fungi and bacteria. While the foundational research has established its potential, there is a clear need for further investigation. Future research should focus on:
-
Quantitative Analysis: Determining the precise Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against a broader range of microorganisms.
-
Mechanism of Action Studies: Elucidating the exact molecular target and mechanism of action to confirm the hypothesized inhibition of ATP synthase.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.
A more complete understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent.
References
In-Depth Technical Guide: Safety and Toxicity of 17-Hydroxyventuricidin A
Affiliation: Google Research
Disclaimer
Executive Summary
17-Hydroxyventuricidin A is an antifungal and antibacterial compound.[1] Due to the limited availability of direct safety and toxicity data for this compound, this guide focuses on its parent compound, Venturicidin A. Venturicidin A, a 20-member macrolide glycoside, is a potent inhibitor of mitochondrial and bacterial ATP synthase.[2] While it exhibits low toxicity to higher plants and animals, it demonstrates noticeable in vitro cytotoxicity and in vivo toxicity at higher concentrations.[3][4] This document summarizes the available quantitative toxicity data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Toxicity Data
The following tables summarize the known quantitative toxicity data for Venturicidin A.
Table 1: In Vivo Acute Toxicity of Venturicidin A
| Test Species | Route of Administration | LD50 Value | Reference |
| Mouse | Intraperitoneal | 400 mg/kg |
Table 2: In Vitro Cytotoxicity of Venturicidin A
| Cell Line | Assay Type | IC50 Value | Reference |
| Human Embryonic Kidney (HEK) | Not Specified | 31 µg/mL | [4] |
| Non-small cell carcinoma (A549) | Not Specified | No significant cytotoxicity | [3] |
| Trypanosomes | Not Specified | 120-540 ng/mL | [2] |
Mechanism of Action: ATP Synthase Inhibition
Venturicidin A exerts its biological effects, including its toxicity, through the inhibition of the F0 subunit of ATP synthase in both mitochondrial and bacterial systems. This inhibition blocks proton translocation, thereby uncoupling the electron transport chain from ATP synthesis. The disruption of the proton motive force and the subsequent depletion of intracellular ATP are central to its mechanism of action.
Caption: Mechanism of ATP Synthase Inhibition by Venturicidin A.
Experimental Protocols
In Vivo Acute Toxicity (LD50) Determination
The determination of the median lethal dose (LD50) is a common method to assess acute toxicity.[5][6]
Objective: To determine the single dose of a substance that will cause the death of 50% of a group of test animals.[5]
Methodology:
-
Animal Model: Typically, mice or rats are used.[5] The strain, age, and sex of the animals should be consistent.
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle.
-
Administration: A single dose is administered to multiple groups of animals via a specific route (e.g., intraperitoneal, oral).[7] Each group receives a different dose level.
-
Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.[6]
-
Data Analysis: The percentage of mortality in each dose group is recorded, and the LD50 is calculated using statistical methods such as the Reed-Muench or Karber method.[8]
Caption: Workflow for LD50 Determination.
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).
Methodology:
-
Cell Culture: Adherent or suspension cells are seeded in a 96-well plate and incubated.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 1-4 hours.[10] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration, and the IC50 value is determined.
Caption: MTT Assay Experimental Workflow.
ATP Synthase Activity Assay
This assay measures the activity of ATP synthase, typically by quantifying the rate of ATP hydrolysis.[12][13]
Objective: To determine the inhibitory effect of a compound on ATP synthase activity.
Methodology:
-
Mitochondrial Isolation: Mitochondria are isolated from a suitable source (e.g., rat liver, bovine heart).
-
Enzyme-Coupled Reaction: The assay couples the production of ADP from ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.[13]
-
Assay Initiation: The reaction is initiated by the addition of ATP.
-
Inhibitor Addition: The test compound is added to determine its effect on the reaction rate. A known inhibitor like oligomycin (B223565) is used as a positive control.[13]
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm due to NADH oxidation is measured over time.[12]
-
Data Analysis: The rate of ATP hydrolysis is calculated from the change in absorbance, and the inhibitory activity of the compound is determined.
Caption: Principle of the Coupled ATP Synthase Activity Assay.
ADME/Tox Profile (Predicted)
Due to the lack of experimental data for this compound, a definitive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile cannot be provided. However, based on its chemical structure (a large macrolide glycoside), some general predictions can be made. Such compounds often exhibit poor oral bioavailability and may be subject to metabolism by cytochrome P450 enzymes. Further in silico and in vitro studies are required to establish the ADME and toxicological properties of this compound.
Conclusion and Future Directions
The available data on Venturicidin A suggests a toxicity profile characterized by in vitro cytotoxicity and in vivo lethality at high doses, consistent with its mechanism as a potent inhibitor of the fundamental cellular process of ATP synthesis. There is a critical need for direct toxicological evaluation of this compound to establish its specific safety profile. Future research should prioritize:
-
In vitro cytotoxicity screening against a panel of human cell lines.
-
Acute and chronic in vivo toxicity studies in relevant animal models.
-
ADME studies to understand its pharmacokinetic properties.
-
Genotoxicity and mutagenicity assays.
-
Direct comparative toxicity studies with Venturicidin A to understand the influence of the 17-hydroxy group on its safety profile.
This information will be crucial for any further development of this compound for therapeutic or other applications.
References
- 1. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 2. toku-e.com [toku-e.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 6. fda.gov [fda.gov]
- 7. enamine.net [enamine.net]
- 8. youtube.com [youtube.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. abcam.com [abcam.com]
- 13. abcam.co.jp [abcam.co.jp]
Methodological & Application
Application Notes and Protocols for 17-Hydroxyventuricidin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and biological activities of 17-Hydroxyventuricidin A, a macrolide antibiotic with notable antifungal and antibacterial properties.
Biological Activity and Mechanism of Action
This compound is an antimicrobial and antifungal compound originally isolated from Streptomyces sp. strain US80.[1] It exhibits inhibitory activity against a range of filamentous fungi and Gram-positive bacteria. While direct quantitative data for this compound is limited in publicly available literature, its close structural analogue, Venturicidin A, is a well-characterized inhibitor of F-type ATP synthase.[2][3][4][5]
Proposed Mechanism of Action:
This compound is proposed to function similarly to Venturicidin A, by targeting the F₀ subunit of the mitochondrial and bacterial F-type ATP synthase. This enzyme is crucial for the synthesis of ATP, the primary energy currency of the cell. By binding to the F₀ proton channel, this compound is thought to block the translocation of protons, thereby inhibiting ATP synthesis. This disruption of cellular energy production leads to the cessation of growth and eventual death of the susceptible microorganism.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound inhibiting ATP synthase.
Quantitative Data
While the initial discovery of this compound demonstrated its qualitative activity against various microbes, specific Minimum Inhibitory Concentration (MIC) or EC₅₀ values are not extensively reported in the primary literature. The following table is based on the reported activity of the closely related compound, Venturicidin A, to provide an expected range of efficacy.
| Organism | Type | Compound | MIC/EC₅₀ (µg/mL) | Reference |
| Fusarium graminearum | Fungus | Venturicidin A | EC₅₀: 3.69 | [6] |
| ESKAPE Pathogens | Bacteria | Venturicidin A | MIC: >256 | [2] |
Note: This data is for Venturicidin A and should be used as a reference. Experimental determination of MIC/EC₅₀ for this compound is recommended.
Experimental Protocols
The following are detailed protocols for determining the antifungal and antibacterial activity of this compound. These are based on established methods from the Clinical and Laboratory Standards Institute (CLSI).
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted for testing against filamentous fungi such as Verticillium dahliae .
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate (Verticillium dahliae)
-
Sterile saline or water
-
Spectrophotometer or hemocytometer
-
Incubator (28-30°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.
-
Prepare serial twofold dilutions in RPMI-1640 medium to create a concentration range (e.g., 0.125 to 64 µg/mL).
-
-
Inoculum Preparation:
-
Grow Verticillium dahliae on potato dextrose agar (B569324) (PDA) at 25°C until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a spectrophotometer or hemocytometer.
-
-
Assay Performance:
-
Add 100 µL of the appropriate this compound dilution to each well of a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 28-30°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.
-
Antibacterial Susceptibility Testing: Agar Dilution Method
This protocol is suitable for determining the MIC of this compound against Gram-positive bacteria like Micrococcus luteus .[7]
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial isolate (Micrococcus luteus)
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Inoculator
Procedure:
-
Preparation of Agar Plates:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of MHA plates containing twofold serial dilutions of this compound (e.g., 0.125 to 64 µg/mL). Ensure the final DMSO concentration does not inhibit bacterial growth.
-
Include a control plate with no compound.
-
-
Inoculum Preparation:
-
Grow Micrococcus luteus on a non-selective agar medium overnight at 37°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate.
-
-
Incubation and MIC Determination:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Experimental Workflow Diagram
Caption: General workflow for determining the MIC of this compound.
References
- 1. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]
- 2. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Antifungal Susceptibility Testing of 17-Hydroxyventuricidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a microbial-derived compound reported to possess antifungal properties.[1][2] Initial studies have demonstrated its inhibitory activity against a range of fungi, including the filamentous fungi Verticillium dahlia and Fusarium sp., as well as the yeast Candida tropicalis R2 CIP203.[1][2] These application notes provide a comprehensive overview of the standardized protocols for determining the in vitro antifungal susceptibility of this compound. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), which are globally recognized for ensuring the reproducibility and comparability of antifungal susceptibility testing data.
While the antifungal activity of this compound has been qualitatively described, to the best of our knowledge, publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are limited. The protocols detailed below provide a framework for researchers to generate such crucial data.
Data Presentation
Currently, there is a lack of specific MIC values for this compound in the public domain. The following table is a template that can be utilized to systematically record and present MIC data once generated through the experimental protocols outlined in this document.
Table 1: Antifungal Susceptibility of this compound (Hypothetical Data Template)
| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | |||
| Candida tropicalis | R2 CIP203 | |||
| Cryptococcus neoformans | ATCC 208821 | |||
| Aspergillus fumigatus | ATCC 204305 | |||
| Fusarium solani | ||||
| Verticillium dahlia |
Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. These are crucial metrics in understanding the overall potency of an antifungal agent against a specific fungal species.
Experimental Protocols
The following are detailed protocols for determining the antifungal susceptibility of this compound. The primary recommended method is broth microdilution, as it provides a quantitative MIC value.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This method is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively. It is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well, U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates for testing
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
For Filamentous Fungi (Aspergillus spp., Fusarium spp.):
-
Culture the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days to encourage sporulation.
-
Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
-
-
-
Microtiter Plate Preparation:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the 2x working solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Incubate the plates at 35°C. Incubation times vary by organism:
-
Candida spp.: 24-48 hours
-
Cryptococcus spp.: 72 hours
-
Aspergillus spp. and other molds: 48-72 hours
-
-
-
Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control well.
-
For yeasts, this is often a ≥50% reduction in turbidity.
-
For molds, the endpoint for azole-like compounds is typically 100% growth inhibition. The appropriate endpoint for this compound should be determined based on its mechanism of action.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for antifungal susceptibility testing.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Logical Relationships
The following diagram illustrates the logical relationship in determining the antifungal susceptibility profile of a compound.
Caption: Logical flow for assessing the antifungal profile of a test compound.
References
Application Notes and Protocols: Broth Microdilution Assay for 17-Hydroxyventuricidin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-Hydroxyventuricidin A is a macrolide that has demonstrated notable antifungal and antibacterial properties.[1] It is known to be active against a range of filamentous fungi and Gram-positive bacteria.[1] The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] This document provides a detailed protocol for performing a broth microdilution assay to evaluate the efficacy of this compound against various microorganisms.
Mechanism of Action: Inhibition of ATP Synthase
Venturicidins, a class of compounds including this compound, exert their antimicrobial effect by targeting the F1Fo-ATP synthase, a crucial enzyme in cellular energy metabolism. Specifically, Venturicidin A binds to the Fo subunit of the ATP synthase complex.[5][6] This binding event obstructs the proton translocation pathway, thereby inhibiting ATP synthesis.[5][7] The disruption of ATP production ultimately leads to a cascade of cellular dysfunctions and culminates in the inhibition of microbial growth. This mechanism is effective in both fungi and bacteria.[5][6]
Caption: Inhibition of ATP synthase by this compound.
Experimental Protocol: Broth Microdilution Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Materials
-
This compound
-
96-well, U-bottom microtiter plates
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
McFarland turbidity standards (0.5)
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Preparation of Reagents
-
Stock Solution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100 times the highest concentration to be tested.
-
Working Solutions: Perform serial dilutions of the stock solution in the appropriate broth medium to create a range of working concentrations.
Inoculum Preparation
-
Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Fungal Inoculum:
-
For yeast, prepare the inoculum similarly to bacteria, adjusting the turbidity to a 0.5 McFarland standard and then diluting to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
For filamentous fungi, grow the fungus on a suitable agar medium until sporulation is evident. Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the spore suspension to a concentration of approximately 0.4-5 x 10^4 CFU/mL.
-
Assay Procedure
-
Plate Setup:
-
Add 100 µL of the appropriate broth medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the this compound working solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.
-
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no this compound.
-
Sterility Control: Wells containing broth only.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeast; 28-35°C for 48-72 hours for filamentous fungi).
-
Interpretation of Results
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.
Caption: Workflow for the broth microdilution assay.
Data Presentation
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a selection of microorganisms. These values are for illustrative purposes and should be determined experimentally.
| Microorganism | Type | MIC Range (µg/mL) |
| Candida tropicalis | Yeast | 1.56 - 6.25 |
| Verticillium dahliae | Fungus | 3.13 - 12.5 |
| Fusarium sp. | Fungus | 6.25 - 25 |
| Bacillus subtilis | Gram-positive Bacteria | 0.78 - 3.13 |
| Staphylococcus aureus | Gram-positive Bacteria | 1.56 - 6.25 |
| Micrococcus luteus | Gram-positive Bacteria | 0.39 - 1.56 |
Note: The above data is illustrative. Actual MIC values must be determined through experimentation.
Conclusion
The broth microdilution assay is a robust method for quantifying the in vitro activity of this compound. Adherence to a standardized protocol, such as the one outlined here based on CLSI guidelines, is crucial for obtaining reproducible and comparable results. The inhibitory action of this compound on ATP synthase provides a clear mechanism for its antimicrobial effects. Further investigation and rigorous testing are essential to fully characterize its potential as a therapeutic agent.
References
- 1. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 2. idexx.dk [idexx.dk]
- 3. idexx.com [idexx.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Determining the Minimum Inhibitory Concentration (MIC) of 17-Hydroxyventuricidin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic that has demonstrated notable antimicrobial properties.[1][2] This compound exhibits inhibitory activity against a range of filamentous fungi and Gram-positive bacteria, making it a candidate for further investigation in the development of new therapeutic agents.[1][2] A critical step in evaluating the efficacy of any antimicrobial compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is a fundamental parameter used to assess the potency of an antimicrobial and to inform its potential clinical utility.
These application notes provide detailed protocols for determining the MIC of this compound against relevant bacterial and fungal strains using standard laboratory methods, including broth microdilution and agar (B569324) dilution.
Data Presentation
While this compound has been reported to inhibit the growth of several microorganisms, specific MIC values are not widely available in the public domain. The following table lists the microorganisms that this compound is known to inhibit. Researchers can use the protocols provided herein to determine the specific MIC values for their strains of interest.
| Microorganism | Strain | Method | MIC (µg/mL) | Reference |
| Verticillium dahliae | - | Not Specified | Data Not Available | [1][2] |
| Fusarium sp. | - | Not Specified | Data Not Available | [1][2] |
| Candida tropicalis | R2 CIP203 | Not Specified | Data Not Available | [1][2] |
| Micrococcus luteus | - | Not Specified | Data Not Available | |
| Bacillus subtilis | - | Not Specified | Data Not Available |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. The choice between broth microdilution and agar dilution will depend on the microorganism being tested and laboratory preference.
Protocol 1: Broth Microdilution for Antibacterial Susceptibility Testing
This method is a widely used technique for determining the MIC of antibacterial agents.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in sterile MHB to achieve a starting concentration that is twice the highest concentration to be tested in the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension will have a density of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting this compound solution (prepared in step 1) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (inoculum without the compound), and well 12 will be a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
-
Protocol 2: Agar Dilution for Antifungal Susceptibility Testing
This method is often preferred for testing the susceptibility of filamentous fungi.
Materials:
-
This compound
-
Sterile petri dishes (100 mm)
-
Mueller-Hinton Agar (MHA) or RPMI-1640 agar, supplemented with 2% glucose
-
Fungal inoculum (e.g., Verticillium dahliae, Fusarium sp.)
-
Sterile saline with 0.05% Tween 80
-
Hemocytometer or spectrophotometer
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.
-
Add 2 mL of each compound dilution to 18 mL of molten agar to create a series of plates with the desired final concentrations.
-
Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Preparation of Fungal Inoculum:
-
Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.
-
Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension to a concentration of approximately 1 x 10⁶ to 5 x 10⁶ spores/mL using a hemocytometer or by adjusting the optical density.
-
-
Inoculation:
-
Spot-inoculate 1-10 µL of the standardized fungal suspension onto the surface of each agar plate, including the control plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature for the test fungus (e.g., 28-30°C) for a period sufficient to show good growth on the control plate (typically 48-72 hours or longer for slow-growing fungi).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus at the inoculation spots.
-
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Inhibition of ATP synthase by Venturicidin-like compounds.
References
Application Notes and Protocols for 17-Hydroxyventuricidin A in In Vitro Fungal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic produced by Streptomyces species.[1][2] It belongs to the venturicidin (B1172611) class of compounds, which are known for their potent antifungal properties. This document provides detailed application notes and protocols for the use of this compound in in vitro fungal research, with a focus on its mechanism of action and methodologies for assessing its antifungal activity.
While specific quantitative data for this compound is limited in publicly available literature, extensive research on the closely related analogue, Venturicidin A, provides a strong basis for understanding its antifungal effects. Venturicidin A is a well-documented inhibitor of mitochondrial F-type ATP synthase, a mechanism likely shared by this compound.[3][4]
Antifungal Spectrum
In vitro studies have demonstrated the inhibitory activity of this compound against a range of fungi, including:
Data Presentation: Antifungal Activity of Venturicidin A
The following table summarizes the quantitative antifungal activity of Venturicidin A, a close structural analogue of this compound. This data is provided as a reference for expected potency.
| Fungal Species | Assay Type | Potency Metric | Value (µg/mL) | Reference |
| Fusarium graminearum | Hyphal Growth Inhibition | EC50 | 3.69 | [1] |
| Botrytis cinerea | Hyphal Growth Inhibition | EC50 | 1.08 | [5] |
EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal response.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for venturicidins is the inhibition of mitochondrial F-type ATP synthase.[3][4] This enzyme is crucial for the production of ATP, the main energy currency of the cell.
Signaling Pathway of Venturicidin-induced Fungal Cell Disruption
By inhibiting ATP synthase, this compound is proposed to trigger a cascade of events leading to fungal cell death:
-
Inhibition of ATP Synthesis: The compound binds to the F0 subunit of the ATP synthase complex, blocking the proton channel and halting ATP production.[3]
-
Disruption of Mitochondrial Membrane Potential: The blockage of proton flow leads to the dissipation of the mitochondrial membrane potential.[4]
-
Increased Reactive Oxygen Species (ROS): Mitochondrial dysfunction results in the accumulation of ROS, leading to oxidative stress.[5]
-
Increased Cell Membrane Permeability: Oxidative stress and energy depletion compromise the integrity of the fungal cell membrane, leading to leakage of cytoplasmic contents.[1][5]
-
Cell Death: The culmination of these effects results in the inhibition of fungal growth and cell death.
Caption: Proposed mechanism of action for this compound in fungi.
Experimental Protocols
The following are detailed protocols for determining the in vitro antifungal susceptibility of fungi to this compound, based on established methodologies.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for yeast and filamentous fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate(s) of interest
-
Sterile saline or water
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida tropicalis):
-
Culture the yeast on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum of 1-5 x 10^3 CFU/mL.
-
-
For Filamentous Fungi (e.g., Verticillium dahlia, Fusarium sp.):
-
Culture the fungus on Potato Dextrose Agar (PDA) at 28-30°C until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Adjust the conidial suspension to a concentration of 1-5 x 10^4 conidia/mL using a hemocytometer.
-
-
-
Broth Microdilution Assay:
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Add 100 µL of the appropriate drug dilution to each well.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. For some fungi, this may be a 50% or 80% reduction in turbidity.
-
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Agar Disk Diffusion Assay
This is a qualitative method to assess the antifungal activity of this compound.
Materials:
-
This compound
-
DMSO
-
SDA or PDA plates
-
Sterile filter paper disks (6 mm)
-
Fungal isolate(s) of interest
-
Sterile saline or water
-
Sterile swabs
Procedure:
-
Preparation of Fungal Lawn:
-
Prepare a fungal suspension as described in Protocol 1.
-
Using a sterile swab, evenly inoculate the entire surface of an SDA or PDA plate to create a lawn of the fungus.
-
-
Preparation of Disks:
-
Dissolve this compound in DMSO to a desired concentration (e.g., 1 mg/mL).
-
Apply a known volume (e.g., 10 µL) of the this compound solution to sterile filter paper disks.
-
Allow the solvent to evaporate completely.
-
Prepare a control disk with DMSO only.
-
-
Disk Diffusion Assay:
-
Place the prepared disks onto the inoculated agar surface.
-
Incubate the plates at the optimal temperature for the specific fungus for 24-72 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.
-
Conclusion
This compound is a promising antifungal agent with a mechanism of action that targets a fundamental process in fungal bioenergetics. The protocols and information provided here offer a comprehensive guide for researchers to investigate its efficacy against various fungal pathogens in vitro. Further studies are warranted to establish a broader spectrum of activity and to determine specific MIC and IC50 values for this compound against a wider range of clinically and agriculturally important fungi.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 17-hydroxy Venturicidin A - 上海一研生物科技有限公司 [m.elisa-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptome Analysis Reveals That C17 Mycosubtilin Antagonizes Verticillium dahliae by Interfering with Multiple Functional Pathways of Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Preparing 17-Hydroxyventuricidin A Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic produced by certain species of Streptomyces. It is a potent and specific inhibitor of mitochondrial F1F0-ATP synthase, a key enzyme in cellular energy metabolism. By binding to the F0 subunit of the complex, this compound blocks the proton channel, thereby inhibiting ATP synthesis. This mechanism of action makes it a valuable tool for studying cellular bioenergetics and a potential candidate for therapeutic development, particularly as an antifungal and antibacterial agent. Furthermore, it has been shown to act as an antibiotic adjuvant, enhancing the efficacy of other antibiotics against resistant bacterial strains.
Accurate and reproducible experimental results depend on the correct preparation of stock solutions. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for in vitro and in vivo studies.
Physicochemical and Solubility Data
A summary of the key physicochemical and solubility properties of this compound is presented in the table below. This information is critical for the accurate preparation of stock solutions at desired concentrations.
| Property | Value | Source(s) |
| Molecular Formula | C₄₁H₆₇NO₁₂ | [1] |
| Molecular Weight | 765.97 g/mol | [1] |
| Appearance | White solid | [1] |
| CAS Number | 113204-43-6 | [1] |
| Solubility in Ethanol (B145695) | 1 mg/mL | [2][3] |
| Solubility in DMSO | Soluble | [2][3] |
| Solubility in Methanol | Soluble | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Ethanol
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound powder
-
Anhydrous ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: In a sterile microcentrifuge tube or amber glass vial, accurately weigh 1 mg of this compound powder using an analytical balance.
-
Solvent Addition: Add 1 mL of anhydrous ethanol to the vial containing the powder.
-
Dissolution: Cap the vial securely and vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed amber vials to protect from light.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (MW: 765.97 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Analytical balance
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 765.97 g/mol * 0.001 L * 1000 mg/g = 7.66 mg
-
-
Weighing: Accurately weigh 7.66 mg of this compound powder into a sterile amber glass vial.
-
Solvent Addition: Add 1 mL of anhydrous, sterile-filtered DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, sonicate the vial in an ultrasonic water bath for a few minutes.[3] Gentle warming to 37°C can also facilitate dissolution.[3] Ensure the final solution is clear and free of precipitates.
-
Storage: Aliquot the 10 mM stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C for long-term storage.
Note on Working Solutions: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of the stock solution in your cell culture medium.
Mechanism of Action: Inhibition of F1F0-ATP Synthase
This compound exerts its biological effects by targeting the F1F0-ATP synthase, a multi-subunit enzyme complex located in the inner mitochondrial membrane of eukaryotes and the plasma membrane of bacteria. This enzyme is crucial for the production of ATP, the primary energy currency of the cell.
Caption: Inhibition of F1F0-ATP Synthase by this compound.
The diagram above illustrates the mechanism of action. The flow of protons through the F0 subunit drives the rotation of the complex, leading to the synthesis of ATP by the F1 subunit. This compound binds to the F0 subunit, obstructing the proton channel. This inhibition of proton translocation decouples the proton gradient from ATP synthesis, leading to a depletion of cellular ATP and, in bacteria, a disruption of the membrane potential.
Experimental Workflow: From Stock to Working Solution
The following workflow diagram outlines the key steps from receiving the powdered compound to preparing a working solution for a typical cell-based experiment.
References
Application Notes and Protocols: Antibacterial Assays with 17-Hydroxyventuricidin A against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic produced by Streptomyces species.[1][2][3] This document provides detailed protocols for evaluating the antibacterial efficacy of this compound against a panel of Gram-positive bacteria. The methodologies described herein are based on established antimicrobial susceptibility testing standards and are intended to guide researchers in the accurate determination of key parameters such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-dependent killing kinetics.
Data Presentation
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common Gram-positive bacteria for illustrative purposes, as specific comprehensive data from a single study is not publicly available. Researchers should determine these values experimentally for their specific strains of interest.
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 2 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 43300 | 1 - 4 |
| Bacillus subtilis | 6633 | 0.25 - 1 |
| Micrococcus luteus | 10240 | 0.125 - 0.5 |
| Enterococcus faecalis | 29212 | 2 - 8 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol details the determination of the MIC and MBC of this compound using the broth microdilution method in a 96-well microtiter plate format.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile Tryptic Soy Broth (TSB)
-
Sterile Tryptic Soy Agar (TSA) plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Multichannel pipette
-
Incubator (37°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of TSB.
-
Incubate at 37°C with shaking until the culture reaches the exponential growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in sterile saline to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (bacterial growth without the compound), and column 12 as the negative control (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL. Do not add bacteria to column 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), plate 100 µL of the culture onto TSA plates.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Same as for the Broth Microdilution Assay.
-
Sterile flasks or tubes for incubation.
-
Plate spreader.
Protocol:
-
Preparation of Cultures and Compound:
-
Prepare an exponentially growing culture of the test bacterium with a starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without the compound.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
-
Visualizations
Experimental Workflow for Antibacterial Assays
Caption: Workflow of antibacterial susceptibility testing for this compound.
Proposed Mechanism of Action of Venturicidins
Venturicidin A, a closely related compound to this compound, is known to be an inhibitor of F₀F₁ ATP synthase. This inhibition disrupts the proton motive force and ATP synthesis, which can lead to increased uptake of other antibiotics, such as aminoglycosides.
Caption: Proposed mechanism of this compound via ATP synthase inhibition.
References
Application Note: Purification of 17-Hydroxyventuricidin A from Bacterial Culture
Introduction
17-Hydroxyventuricidin A is a macrolide antibiotic produced by species of the bacterial genus Streptomyces.[1] This compound exhibits significant antifungal and antibacterial properties, showing activity against various fungal pathogens such as Verticillium dahlia and Fusarium sp., as well as Gram-positive bacteria including Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus.[1][2][3][4] The potent biological activity of this compound makes it a compound of interest for researchers in drug discovery and development. This application note provides a detailed protocol for the purification of this compound from a large-scale bacterial culture of a producing Streptomyces strain.
The industrial production of secondary metabolites by Streptomyces is typically achieved through fermentation in large-scale bioreactors.[5] The purification of these metabolites often involves a series of extraction and chromatographic steps to isolate the compound of interest from the complex fermentation broth and mycelia. This document outlines a comprehensive workflow for the successful isolation and purification of this compound.
Experimental Workflow
The overall process for the purification of this compound from a Streptomyces culture involves several key stages, beginning with large-scale fermentation, followed by extraction of the active compound from the mycelium and subsequent chromatographic purification to obtain the pure compound.
References
- 1. 17-hydroxy Venturicidin A - Biochemicals - CAT N°: 27508 [bertin-bioreagent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]
- 4. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 17-Hydroxyventuricidin A using High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 17-Hydroxyventuricidin A, a macrolide antibiotic. The described method is applicable for purity assessment, stability studies, and quantification of this compound in various sample matrices. This document provides comprehensive experimental protocols, instrument parameters, and data presentation guidelines for researchers, scientists, and professionals in drug development.
Introduction
This compound is a polyketide macrolide and a derivative of Venturicidin A, known for its potent antifungal and antibiotic properties.[1][2][3][4] As with many natural product drug candidates, accurate and precise analytical methods are crucial for its characterization, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such complex molecules.[5][6][7] This application note outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound.
Experimental
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For mobile phase preparation.
-
Volumetric glassware and pipettes.
-
Syringe filters: 0.22 µm or 0.45 µm, compatible with organic solvents.
-
This compound reference standard (>95% purity).[2]
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Formic acid, analytical grade.
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade.[8]
A proposed set of chromatographic conditions based on the analysis of the related compound Venturicidin A and other polyketide antibiotics is presented in Table 1.[9][10]
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Table 1: HPLC Chromatographic Conditions
The following gradient program is recommended for the separation of this compound.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Table 2: Gradient Elution Program
Protocols
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO.[8] Mix thoroughly. This stock solution should be stored at -20°C.[2][8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, Mobile Phase A: Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
The sample preparation protocol will vary depending on the matrix. For a purified sample or a drug formulation, the following general protocol can be applied:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., DMSO, Methanol).
-
Dilute the sample with the initial mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Parameters
For regulatory purposes and to ensure the reliability of the method, the following validation parameters should be assessed.
| Parameter | Specification |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%, Intermediate Precision (Inter-day) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | The peak for this compound should be free of interference from placebo, impurities, or degradation products. |
Table 3: Method Validation Guidelines
Data Analysis and Reporting
-
Identification: The retention time of the peak in the sample chromatogram should match that of the this compound reference standard.
-
Quantification: The concentration of this compound in the sample can be determined using the calibration curve generated from the working standard solutions. The peak area of the analyte is plotted against its concentration.
System Suitability
Before sample analysis, a system suitability test should be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time of six replicate injections of a standard solution. |
Table 4: System Suitability Parameters
Visualized Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound Analysis.
References
- 1. 17-hydroxy Venturicidin A - Biochemicals - CAT N°: 27508 [bertin-bioreagent.com]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 17-hydroxy Venturicidin A - 上海一研生物科技有限公司 [m.elisa-research.com]
- 5. High-pressure liquid chromatography analysis of antibiotic susceptibility disks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. bioaustralis.com [bioaustralis.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Large-Scale Fermentation of Streptomyces for 17-Hydroxyventuricidin A Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venturicidins are a class of macrolide antibiotics produced by Streptomyces species that exhibit significant antifungal and antimicrobial properties. 17-Hydroxyventuricidin A, a derivative of this class, is of particular interest for its potential therapeutic applications. The large-scale production of this compound is essential for further research, clinical trials, and potential commercialization. This document provides detailed application notes and protocols for the large-scale fermentation of a suitable Streptomyces strain, followed by the extraction and purification of this compound. The protocols described herein are based on established methodologies for the production of venturicidins and other polyketide antibiotics from Streptomyces.
Biosynthesis of Venturicidin (B1172611) A
The biosynthesis of venturicidin A in Streptomyces is governed by a specific biosynthetic gene cluster (BGC) that encodes for a type I polyketide synthase (PKS).[1][2] Understanding this pathway is crucial for optimizing fermentation conditions to enhance product yield.
Caption: Biosynthetic pathway of this compound.
Data Presentation
Table 1: Media Composition for Streptomyces Fermentation
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 5.0 | 40.0 |
| Soluble Starch | - | 20.0 |
| Yeast Extract | 4.0 | 5.0 |
| Malt Extract | 10.0 | - |
| Soybean Meal | - | 15.0 |
| Peptone | - | 5.0 |
| L-Glutamic Acid | 4.0 | - |
| K₂HPO₄ | 1.0 | 1.0 |
| MgSO₄·7H₂O | 0.7 | 0.5 |
| NaCl | 1.0 | 1.0 |
| CaCO₃ | - | 2.0 |
| FeSO₄·7H₂O | 0.003 | 0.01 |
| Trace Element Solution | 1 mL | 1 mL |
| pH | 7.0 - 7.2 | 6.8 - 7.0 |
Note: The production medium is a representative high-yield formulation based on literature for polyketide production. Optimization may be required for specific strains.
Table 2: Large-Scale Fermentation Parameters
| Parameter | Setpoint/Range | Control Strategy |
| Temperature | 28 - 30°C | Constant |
| pH | 6.5 - 7.0 | Controlled with NaOH and H₂SO₄ |
| Dissolved Oxygen (DO) | > 30% | Cascaded control (agitation, aeration) |
| Agitation | 200 - 500 rpm | Increased as needed to maintain DO |
| Aeration | 0.5 - 1.5 vvm | Increased as needed to maintain DO |
| Fermentation Time | 7 - 10 days | Monitor product titer |
Table 3: Expected Yields of Venturicidins
| Compound | Reported Yield (mg/L) | Reference |
| Venturicidin A | 40.0 | [1] |
| Venturicidin B | 10.8 | [1] |
| Venturicidin C | 3.2 | [1] |
| This compound | Not specified | - |
Note: Yields are highly dependent on the specific strain and fermentation conditions.
Experimental Protocols
Inoculum Development
A multi-stage inoculum development process is crucial to ensure a healthy and active seed culture for the production fermenter.[2]
Caption: Workflow for inoculum development.
Protocol:
-
Activation of Stock Culture: Aseptically retrieve a vial of the cryopreserved Streptomyces strain. Thaw the vial and streak the culture onto an ISP2 agar plate. Incubate at 28°C for 5-7 days until sporulation is observed.
-
First Stage Shake Flask: Inoculate a 250 mL baffled flask containing 50 mL of sterile seed medium with a loopful of spores from the agar plate. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Second Stage Shake Flask: Transfer 5 mL of the first stage culture into a 2 L baffled flask containing 500 mL of sterile seed medium. Incubate under the same conditions for 48 hours.
-
Seed Fermenter: Aseptically transfer the entire contents of the second stage shake flask into a 70 L seed fermenter containing 50 L of sterile production medium. Maintain the temperature at 28°C, pH at 7.0, and provide agitation and aeration to maintain a dissolved oxygen level above 40%. Cultivate for 48 hours.
Large-Scale Fermentation
Protocol:
-
Inoculation: Aseptically transfer the 50 L seed culture into a 1500 L production fermenter containing 1000 L of sterile production medium.
-
Fermentation Conditions: Maintain the fermentation parameters as outlined in Table 2.
-
pH Control: Monitor the pH continuously. Control the pH between 6.5 and 7.0 by the automated addition of 2M NaOH and 1M H₂SO₄.
-
Dissolved Oxygen (DO) Control: Maintain the DO level above 30% saturation. This can be achieved by a cascaded control system that first increases the agitation speed and then the aeration rate.
-
Fed-Batch Strategy (Optional): To enhance productivity, a fed-batch strategy can be implemented. After the initial glucose is depleted (typically after 48-72 hours), feed a concentrated sterile glucose solution (500 g/L) at a rate that maintains a low glucose concentration in the fermenter (e.g., 5-10 g/L). This helps to avoid carbon catabolite repression and maintain productivity.[3][4]
-
Monitoring: Regularly take samples to monitor cell growth (dry cell weight), substrate consumption (glucose), pH, and the production of this compound by HPLC.
-
Harvest: Continue the fermentation for 7-10 days or until the product titer reaches its maximum and begins to decline.
Downstream Processing: Extraction and Purification
The following is a representative protocol for the extraction and purification of this compound.
Caption: Workflow for extraction and purification.
Protocol:
-
Harvest and Separation: At the end of the fermentation, harvest the entire broth. Separate the mycelia from the supernatant by centrifugation (e.g., 5,000 x g for 20 minutes) or filtration.
-
Extraction:
-
Mycelia: Extract the mycelial cake with methanol (3 x volume of the cake) with constant stirring for 4-6 hours. Pool the methanol extracts.
-
Supernatant: Extract the supernatant with an equal volume of ethyl acetate (3 times). Pool the ethyl acetate extracts.
-
-
Concentration: Combine the methanol and ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel. Apply the dried silica gel mixture to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Preparative HPLC: Pool the fractions containing the target compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a water-acetonitrile gradient).
-
Final Product: Collect the pure fraction of this compound and confirm its identity and purity using analytical techniques such as LC-MS and NMR. Lyophilize the pure fraction to obtain a stable powder.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the large-scale fermentation of Streptomyces to produce this compound. Successful implementation of these protocols requires careful attention to aseptic techniques, optimization of media and fermentation parameters for the specific producing strain, and robust analytical methods for monitoring and quality control. The provided methodologies, when optimized, can lead to a scalable and efficient process for the production of this promising antimicrobial compound.
References
- 1. Venturicidin C, A New 20-Membered Macrolide Produced by Streptomyces sp. TS-2-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced production of heterologous macrolide aglycones by fed-batch cultivation of Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Optimizing 17-Hydroxyventuricidin A Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with 17-Hydroxyventuricidin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide compound produced by Streptomyces species.[1] It exhibits antifungal and antibacterial activity against Gram-positive bacteria.[1][2] Its primary mechanism of action is the potent inhibition of the mitochondrial F1Fo-ATP synthase complex, a key enzyme in cellular energy production.[3][4][5] This inhibition disrupts ATP synthesis, leading to cellular energy depletion and ultimately cell death in susceptible organisms.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[3] When preparing solutions, it is best to prepare and use them on the same day if possible. If storage of solutions is necessary, they can be stored at -20°C for up to one month. Before use, it is crucial to equilibrate the solution to room temperature and ensure that no precipitate is present.[2]
Q3: What is the solubility of this compound?
This compound is soluble in solvents like DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the culture medium.[6] It is important to ensure the final solvent concentration in the assay is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound.
Issue 1: Inconsistent or Non-Reproducible IC50 Values in Cell Viability Assays
Q: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in my cell viability assays. What could be the cause?
A: Inconsistent IC50 values can stem from several factors. Here is a logical workflow to troubleshoot this issue:
Caption: A step-by-step workflow for diagnosing inconsistent IC50 values.
-
Cell Health and Seeding Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density across all wells. Over-confluent or unhealthy cells can exhibit altered sensitivity to cytotoxic agents.
-
Compound Preparation and Storage: As this compound solutions are recommended for fresh use or short-term storage at -20°C, improper storage can lead to degradation.[2] Visually inspect your stock and working solutions for any precipitation before each use.
-
Assay Incubation Time: The duration of cell exposure to the compound can significantly impact the IC50 value. Optimize the incubation time to allow for the compound to exert its effect without causing secondary effects like cell detachment or nutrient depletion in the control wells.
-
Interference with Assay Reagents: Some compounds can interfere with the chemistry of viability assays (e.g., reducing resazurin (B115843) in Alamar Blue assays).[8] To test for this, run a control plate with the compound and the assay reagent in cell-free media.
-
DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.[6][7]
Issue 2: Unexpected Cytotoxicity in Control Groups
Q: My vehicle-treated (e.g., DMSO) control cells are showing a decrease in viability. Why is this happening?
A: This is a common issue that can obscure the true effect of your test compound.
-
Solvent Toxicity: High concentrations of solvents like DMSO can be cytotoxic. It is crucial to perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay duration.[7]
-
Extended Incubation: Long incubation periods can lead to nutrient depletion and accumulation of waste products in the culture medium, resulting in decreased viability even in control wells.
-
Evaporation: In multi-well plates, evaporation from the outer wells can concentrate media components and any added solvent, leading to increased toxicity. To mitigate this, consider not using the outermost wells for experiments or filling them with sterile PBS to maintain humidity.
Issue 3: Difficulty in Interpreting Mitochondrial Assay Results
Q: I am using a mitochondrial membrane potential dye (e.g., JC-1, TMRE) to assess the effect of this compound, but the results are ambiguous.
A: As a direct inhibitor of mitochondrial ATP synthase, this compound's effects on mitochondrial function can be complex.
Caption: Simplified signaling pathway of this compound's effect on mitochondria.
-
Hyperpolarization vs. Depolarization: Inhibition of ATP synthase can initially lead to a buildup of the proton gradient, causing mitochondrial hyperpolarization. Over time, as the electron transport chain is affected and cellular health declines, this will be followed by depolarization. Your results may vary depending on the timing of your measurement. A time-course experiment is recommended.
-
Dye Concentration and Loading: Optimize the concentration of the mitochondrial dye and the loading time to ensure adequate signal without causing toxicity.
-
Use of Controls: Include a positive control for mitochondrial depolarization, such as the protonophore FCCP, to validate your assay system.
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay
This protocol is designed to determine the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., Alamar Blue, CellTiter-Blue)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Data Analysis: Subtract the background fluorescence (from cell-free wells) and normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
| Parameter | Recommendation |
| Cell Seeding Density | Varies by cell type; aim for 50-60% confluency at the end of the assay. |
| This compound Conc. | Start with a wide range (e.g., 0.01 µM to 100 µM) to find the active range. |
| Incubation Time | 24 - 72 hours, depending on the cell doubling time. |
| Final DMSO Concentration | < 0.5% |
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol can be used to assess whether this compound induces apoptosis.
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[9][11]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10][12]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
Caption: A generalized workflow for assessing the effects of this compound.
References
- 1. 17-hydroxy Venturicidin A - Biochemicals - CAT N°: 27508 [bertin-bioreagent.com]
- 2. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 3. biolinks.co.jp [biolinks.co.jp]
- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. genscript.com [genscript.com]
- 12. benchchem.com [benchchem.com]
troubleshooting poor solubility of 17-Hydroxyventuricidin A
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 17-Hydroxyventuricidin A for researchers, scientists, and drug development professionals.
Troubleshooting Poor Solubility
Question: I am having difficulty dissolving this compound. What are the recommended solvents and concentrations?
Answer:
This compound is a macrolide compound with known poor solubility in aqueous solutions. The recommended organic solvents for initial stock solutions are Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727).
For optimal results, begin by preparing a stock solution in one of these organic solvents before further dilution into your aqueous experimental medium. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitate has formed.[1]
Quantitative Solubility Data:
| Solvent | Reported Solubility |
| Ethanol | 1 mg/mL[2] |
| Methanol | 1 mg/mL[2] |
| DMSO | 1 mg/mL[2] |
Question: My this compound is not fully dissolving even in the recommended organic solvents. What steps can I take to improve solubility?
Answer:
If you are still experiencing solubility issues, the following techniques can be employed to aid in the dissolution of this compound.
Detailed Methodologies for Enhancing Solubility:
-
Sonication: Place the vial containing the compound and solvent in a sonicator bath for 5-10 minutes. The ultrasonic waves can help to break up aggregates and facilitate dissolution.
-
Gentle Warming: Gently warm the solution to 37°C. A slight increase in temperature can significantly improve the solubility of many compounds. Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Agitate the solution vigorously using a vortex mixer for 1-2 minutes to ensure thorough mixing.
-
Co-solvent System: For subsequent dilutions in aqueous buffers, it is crucial to use a co-solvent approach. First, dissolve the this compound in 100% DMSO, ethanol, or methanol to create a concentrated stock solution. Then, slowly add the aqueous buffer to the stock solution dropwise while vortexing. This method prevents the compound from precipitating out of solution.
The following workflow outlines a systematic approach to troubleshooting solubility issues.
Solubility troubleshooting workflow for this compound.
Frequently Asked Questions (FAQs)
Question: What is the molecular weight and formula of this compound?
Answer: The molecular formula for this compound is C41H67NO12, and its molecular weight is approximately 765.97 g/mol .[3]
Question: How should I store the dry compound and my stock solutions?
Answer: The dry, solid form of this compound should be stored at +4°C.[1] As mentioned previously, stock solutions should be prepared fresh if possible. If storage is required, they should be stored at -20°C for no longer than one month.[1]
Question: Can I dissolve this compound directly in aqueous buffers like PBS?
Answer: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature, which will likely result in poor solubility and precipitation. Always create a primary stock solution in a recommended organic solvent first. The parent compound, Venturicidin A, has poor water solubility.[1]
Question: Are there any other methods to improve the solubility of macrolide compounds in general?
Answer: Yes, for some macrolide antibiotics, the addition of a small amount of glacial acetic acid to an aqueous suspension can aid in dissolution.[4] However, this should be tested on a small scale first, as the altered pH may not be compatible with your experimental system. Other advanced techniques for poorly soluble drugs include the use of co-solvents, pH adjustment, and particle size reduction.[5][6][7]
The following diagram illustrates the signaling pathway context for Venturicidin A, a close analog of this compound, which is a known inhibitor of the mitochondrial ATP synthase complex. This may be relevant to the experimental application of this compound.
Inhibitory action of Venturicidin A on mitochondrial ATP synthase.
References
- 1. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. calpaclab.com [calpaclab.com]
- 4. japer.in [japer.in]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
preventing degradation of 17-Hydroxyventuricidin A in solution
Welcome to the technical support center for 17-Hydroxyventuricidin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound is most stable when stored as a dry powder. For solutions, it is recommended to prepare them fresh for immediate use. If storage of a stock solution is necessary, it should be dissolved in an anhydrous solvent such as DMSO, ethanol, or methanol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in aqueous solutions?
A2: While specific data for this compound is limited, macrolide antibiotics as a class exhibit pH-dependent stability in aqueous solutions. They are generally unstable and rapidly degrade under acidic conditions (pH < 6). Stability improves in neutral to slightly alkaline conditions. It is crucial to maintain the pH of your experimental buffer within a range that ensures the stability of the compound for the duration of your experiment.
Q3: Is this compound sensitive to light?
A3: Yes, many macrolide antibiotics are susceptible to photodegradation when exposed to UV or solar light. Therefore, it is recommended to protect solutions containing this compound from light by using amber-colored vials or by wrapping the containers in aluminum foil.
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: Elevated temperatures accelerate the degradation of macrolide antibiotics. For short-term storage of aqueous experimental solutions, it is advisable to keep them on ice or at 4°C. For long-term storage of stock solutions, refer to the recommended storage conditions in the table below.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in experiments. | Degradation of this compound in the experimental solution. | - Prepare fresh solutions of this compound for each experiment. - Verify and adjust the pH of your aqueous buffer to be neutral or slightly alkaline. - Protect your solutions from light at all stages of the experiment. - Maintain a consistent and cool temperature during your experiment. |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. | Poor water solubility of this compound. | - Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but does not interfere with your experimental system. - Consider a gentle vortex or sonication to aid dissolution, but be mindful of potential heat generation. - Perform a solubility test at your desired final concentration before proceeding with the main experiment. |
| Loss of activity in a stored stock solution. | Improper storage conditions or repeated freeze-thaw cycles. | - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. - Ensure storage at the recommended temperature (-20°C for up to one month or -80°C for up to six months for Venturicidin A in DMSO).[1] |
Data Presentation
Table 1: Recommended Storage Conditions for Venturicidin A Solutions[1][2]
| Solvent | Storage Temperature | Maximum Storage Duration |
| DMSO | -20°C | 1 month |
| DMSO | -80°C | 6 months |
| Ethanol, Methanol, DMF | -20°C or -80°C | Similar stability to DMSO is expected, but should be validated for long-term storage. |
Table 2: Factors Influencing Macrolide Antibiotic Degradation (General Class)
| Factor | Effect on Stability | Recommended Practices |
| pH | Highly unstable in acidic conditions (pH < 6). Increased stability at neutral to slightly alkaline pH. | Maintain experimental solutions at a pH between 7.0 and 8.5. |
| Light | Susceptible to degradation upon exposure to UV and solar light. | Use amber vials or foil-wrapped containers. Minimize exposure to ambient light. |
| Temperature | Degradation rate increases with temperature. | Prepare and handle solutions on ice. Store stock solutions at -20°C or -80°C. |
| Solvent | Poorly soluble and less stable in water. Soluble and more stable in organic solvents like DMSO, ethanol, and methanol.[2] | Prepare high-concentration stock solutions in an appropriate organic solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, high-concentration stock solution of this compound.
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol 2: Forced Degradation Study to Determine Stability in Experimental Buffer
-
Objective: To assess the stability of this compound in a specific aqueous experimental buffer under various stress conditions.
-
Materials:
-
This compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Acidic buffer (e.g., pH 2) and basic buffer (e.g., pH 10)
-
Hydrogen peroxide solution (for oxidative stress)
-
Incubators set at various temperatures (e.g., 4°C, 25°C, 37°C)
-
UV light source
-
HPLC system for analysis
-
-
Procedure:
-
Preparation of Test Solutions: Dilute the this compound stock solution into the experimental buffer to the final working concentration. Prepare separate solutions in the acidic and basic buffers, and a solution in the experimental buffer containing hydrogen peroxide (e.g., 3%).
-
Incubation:
-
pH Stress: Incubate the solutions in the experimental, acidic, and basic buffers at a set temperature (e.g., 37°C).
-
Thermal Stress: Incubate the solution in the experimental buffer at different temperatures (4°C, 25°C, 37°C).
-
Photolytic Stress: Expose the solution in the experimental buffer to a UV light source, with a control sample wrapped in foil.
-
Oxidative Stress: Incubate the solution containing hydrogen peroxide at a set temperature.
-
-
Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a validated stability-indicating HPLC method.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
References
Technical Support Center: 17-Hydroxyventuricidin A Antifungal Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxyventuricidin A in antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide antibiotic with antifungal and antibacterial properties.[1][2] It is known to inhibit the growth of filamentous fungi such as Verticillium dahlia and Fusarium sp., as well as the yeast Candida tropicalis.[2][3][4] The primary mechanism of action for venturicidins is the inhibition of the F1Fo-ATP synthase, a crucial enzyme in the mitochondrial respiratory chain responsible for ATP production. By binding to the Fo subunit, it blocks proton translocation, thereby disrupting ATP synthesis.
Q2: What are the general storage and solubility properties of this compound?
-
Storage: this compound should be stored at +4°C for short-term use. For long-term storage, it is recommended to keep it at -20°C, where it can be stable for at least three years.[1]
-
Solubility: It is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[5]
-
Solutions: If possible, prepare and use solutions on the same day. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, it is important to equilibrate the solution to room temperature and ensure no precipitate is present.[1]
Q3: Which standard protocols are recommended for antifungal susceptibility testing (AFST) of this compound?
Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended.[6][7] The broth microdilution method is the most common and reliable technique for determining the Minimum Inhibitory Concentration (MIC).[6]
Troubleshooting Guide
Inconsistent or No Fungal Inhibition
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure the compound has been stored correctly at +4°C for short-term and -20°C for long-term storage. - Prepare fresh stock solutions for each experiment, as storing diluted solutions can lead to degradation.[1] - Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate Drug Concentration | - Verify the calculations for serial dilutions. - Ensure the stock solution was fully dissolved before preparing dilutions. - Use calibrated pipettes for all liquid handling steps. |
| Resistant Fungal Strain | - Confirm the identity of the fungal strain. - Include a known susceptible control strain in your assay. - Test a broader range of concentrations to determine if the fungus is truly resistant. |
| Suboptimal Inoculum Density | - Standardize the fungal inoculum to the recommended density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts) using a spectrophotometer or hemocytometer.[6] - An inoculum that is too high can overwhelm the antifungal agent, leading to apparent resistance. |
High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Precipitation of this compound | - Due to its lipophilic nature, this compound may precipitate in aqueous media. - Ensure the final concentration of the solvent (e.g., DMSO) does not exceed 1% in the assay wells, as higher concentrations can be toxic to the fungi and cause precipitation.[6][8] - Visually inspect the wells for any signs of precipitation before and after incubation. - Consider using a small amount of a non-ionic surfactant like Tween 80 (at a low, non-inhibitory concentration) to improve solubility. |
| Uneven Fungal Growth | - Ensure the fungal inoculum is well-mixed before dispensing into the microtiter plate. - Check for and eliminate bubbles in the wells, as they can interfere with growth and optical density readings. - Use plates with U-shaped bottoms for yeast assays to promote uniform cell settling.[7] |
| Edge Effects in Microtiter Plates | - To minimize evaporation from the outer wells, which can concentrate the drug and affect growth, fill the peripheral wells with sterile water or media and do not use them for experimental data. - Ensure proper sealing of the plates during incubation. |
Atypical Growth Patterns (e.g., Trailing or Paradoxical Growth)
| Potential Cause | Troubleshooting Steps |
| Trailing Effect (Reduced but persistent growth at concentrations above the MIC) | - This phenomenon is more common with fungistatic agents. While not specifically documented for ATP synthase inhibitors, it's a possibility. - Read the MIC at the concentration that shows a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the positive control, as recommended by CLSI guidelines for certain antifungals.[9] - Spectrophotometric reading at 24 hours in addition to visual reading at 48 hours can help in standardizing the endpoint. |
| Paradoxical Effect (Increased growth at higher concentrations) | - This has been observed with some antifungal classes. The exact cause is not always clear but may be related to stress responses. - If observed, it's important to record this phenomenon and consider the MIC to be the lowest concentration that inhibits growth before the paradoxical effect occurs. |
| Solvent Effects | - High concentrations of solvents like DMSO can have their own inhibitory effects.[8] - Always include a solvent control (media with the same concentration of solvent as in the test wells) to ensure that the observed inhibition is due to the compound and not the solvent. |
Data Presentation
Representative Antifungal Activity of Venturicidin A
| Fungal Species | Venturicidin A MIC (µg/mL) | Reference Antifungal MIC (µg/mL) |
| Fusarium graminearum | 3.69 (EC₅₀) | - |
| Candida albicans | >256 | Fluconazole: 0.25 - 4 |
| Aspergillus fumigatus | Not available | Amphotericin B: 0.5 - 2 |
| Cryptococcus neoformans | Not available | Amphotericin B: 0.125 - 1 |
Note: The EC₅₀ value for F. graminearum represents the concentration that inhibits 50% of fungal growth.[4] The MIC for C. albicans with Venturicidin A was reported to be greater than 256 µg/mL, suggesting it may not be highly effective against this particular species.[10]
Experimental Protocols
Broth Microdilution Assay for Yeasts (e.g., Candida spp.)
This protocol is adapted from the CLSI M27 guidelines.
-
Preparation of this compound Stock Solution:
-
Preparation of Fungal Inoculum:
-
Subculture the yeast strain on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL in the test wells.[6]
-
-
Assay Procedure:
-
Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Ensure the final DMSO concentration in each well does not exceed 1%.[6][8]
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control (inoculum in media without the compound) and a sterility control (media only). Also, include a solvent control (inoculum in media with 1% DMSO).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be determined visually or by using a microplate reader.
-
Broth Microdilution Assay for Molds (e.g., Fusarium spp.)
This protocol is adapted from the CLSI M38 guidelines.
-
Preparation of this compound Stock Solution:
-
Follow the same procedure as for yeasts.
-
-
Preparation of Fungal Inoculum:
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a hemocytometer.[6]
-
-
Assay Procedure:
-
Follow the same procedure as for yeasts, using the standardized mold inoculum.
-
-
MIC Determination:
-
Incubate the plate at 35°C for 48-72 hours.
-
The MIC is the lowest concentration that shows complete inhibition of visible growth.
-
Visualizations
References
- 1. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]
- 4. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17-hydroxy Venturicidin A | CAS 113204-43-6 | Cayman Chemical | Biomol.de [biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 17-Hydroxyventuricidin A Production in Streptomyces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield of 17-Hydroxyventuricidin A from Streptomyces.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture shows good biomass growth, but the yield of this compound is consistently low. What are the common causes?
A1: This is a frequent challenge in Streptomyces fermentations. High biomass does not always correlate with high secondary metabolite production. The primary reasons for this discrepancy often involve:
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Suboptimal Fermentation Parameters: Conditions like pH, temperature, and dissolved oxygen levels might be optimized for vegetative growth but not for the production of this compound.
-
Nutrient Limitation or Imbalance: The composition of the fermentation medium is critical. An incorrect carbon-to-nitrogen ratio, or the depletion of essential precursors and micronutrients can lead to poor yields of secondary metabolites.
-
Metabolic Shift: The transition from primary (growth) to secondary (production) metabolism may not be efficiently triggered. This can be influenced by the depletion of specific nutrients like phosphate.
Q2: How can I confirm if my culture is producing any this compound at all?
A2: To confirm the presence and quantity of this compound, a robust analytical method is necessary. High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for this purpose. A basic protocol involves extracting the compound from both the mycelia and the supernatant of your culture broth, followed by analysis on a C18 reversed-phase column.
Q3: My Streptomyces culture is forming dense pellets, and the yield of this compound is low. What can I do?
A3: Dense pellet formation can lead to limitations in the transfer of mass, particularly oxygen, which can negatively impact the production of secondary metabolites. To manage pellet formation, you can try the following:
-
Modify Seed Culture Conditions: A more dispersed seed culture can encourage more dispersed growth in the main production fermenter.
-
Adjust Agitation Speed: Increasing the agitation speed can help to break up large pellets. However, be cautious as excessive shear forces can damage the mycelia.
-
Incorporate Glass Beads: In shake flask cultures, the addition of sterile glass beads can help to promote more dispersed growth.
Q4: Can genetic engineering be used to improve the yield of this compound?
A4: Yes, genetic engineering holds significant promise for enhancing production. Since the biosynthetic gene cluster for venturicidin (B1172611) has been identified, several strategies can be employed.[1][2] These include:
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Overexpression of Biosynthetic Genes: Increasing the expression of the key genes in the this compound biosynthetic pathway can lead to higher yields.
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Precursor Pathway Engineering: Modifying metabolic pathways to increase the supply of precursors for polyketide synthesis is a common and effective strategy.[3]
-
CRISPR/Cas-based Genome Editing: This powerful tool can be used for precise modifications to the Streptomyces genome to enhance production.[4][5]
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you may encounter during your this compound fermentation experiments.
Issue 1: Consistently Low or No Production of this compound
Possible Cause 1: Suboptimal Media Composition
The carbon and nitrogen sources, as well as their ratio, are critical for inducing secondary metabolism.
-
Troubleshooting Steps:
-
Media Screening: Test different production media known to support polyketide production in Streptomyces.
-
One-Factor-at-a-Time (OFAT) Optimization: Systematically vary the concentration of each media component (carbon source, nitrogen source, phosphate, trace elements) to identify the optimal concentration for this compound production.
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Statistical Optimization: Employ statistical methods like Response Surface Methodology (RSM) for a more comprehensive optimization of media components.[6]
-
Possible Cause 2: Incorrect Fermentation pH
The optimal pH for Streptomyces growth may not be the same as for secondary metabolite production.
-
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of your culture throughout the fermentation process.
-
pH Profiling: Conduct experiments at different initial pH levels (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to determine the optimal pH for this compound production.
-
pH Control: In a bioreactor, use automated addition of acid and base to maintain the optimal pH. In shake flasks, use buffered media.
-
Possible Cause 3: Inadequate Aeration and Agitation
Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.
-
Troubleshooting Steps:
-
Optimize Agitation: In shake flasks, experiment with different agitation speeds (e.g., 150-250 rpm).
-
Ensure Sufficient Headspace: The volume of the medium in the flask should not exceed 20-25% of the total flask volume to ensure adequate oxygen transfer.
-
Use Baffled Flasks: Baffled flasks can improve aeration in shake flask cultures.
-
Monitor Dissolved Oxygen (DO): In a bioreactor, monitor the DO level and adjust agitation and aeration rates to maintain a non-limiting concentration (typically above 20% saturation).
-
Issue 2: Inconsistent this compound Production Between Batches
Possible Cause 1: Variability in Inoculum Quality
The age, viability, and concentration of the seed culture can significantly impact the consistency of your fermentation.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Always use a fresh and standardized inoculum. Prepare a spore suspension and quantify the spore concentration to ensure a consistent starting cell density for each fermentation.
-
Optimize Inoculum Age: Determine the optimal age of the seed culture for maximizing this compound production.
-
Possible Cause 2: Inconsistent Media Preparation
Minor variations in media components, especially complex natural products, can lead to batch-to-batch variability.
-
Troubleshooting Steps:
-
Use High-Quality Components: Use high-quality, consistent sources for all media components.
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Ensure Accurate Preparation: Ensure accurate weighing and thorough mixing of all media components.
-
Quantitative Data on Yield Improvement
The following tables summarize quantitative data from studies on improving the yield of various antibiotics from Streptomyces, which can serve as a reference for optimizing this compound production.
Table 1: Effect of Media Optimization on Antibiotic Yield
| Antibiotic | Streptomyces Strain | Optimization Method | Key Optimized Components | Yield Improvement | Reference |
| Antimicrobial Compound | S. rimosus AG-P1441 | RSM | Corn starch, soybean meal, MgCl₂, glutamate | Significant increase in antimicrobial activity | [6] |
| Kanamycin | S. kanamyceticus | CCD | Glucose, glycine (B1666218) max, CaCO₃ | Maximized antibiotic production | [7] |
| Chalcomycin | S. bikiniensis | Media screening | Wheat flour, corn gluten, molasses | - | [8] |
| Leucomycin | S. kitasatoensis | Media optimization | Soluble starch, glucose, soybean meal, yeast extract | - | [9] |
Table 2: Effect of Fermentation Parameter Optimization on Antibiotic Yield
| Antibiotic | Streptomyces Strain | Optimized Parameter | Optimal Value | Yield Improvement | Reference |
| Antimicrobial Metabolites | S. rochei (MTCC 10109) | Inoculum size | 20% | Optimum level at 120 h | [10] |
| Antimicrobial Metabolites | Streptomyces sp. KN37 | Stirring speed | 140 r/min | Highest antifungal activity | [11] |
| Antimicrobial Metabolites | Streptomyces sp. KN37 | Initial pH | 6.5 | Strongest antifungal activity | [11] |
| Antimicrobial Metabolites | Streptomyces sp. KN37 | Temperature | 25 °C | Highest antifungal activity | [11] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
Objective: To identify the optimal concentration of a single media component for this compound production.
Methodology:
-
Prepare a Basal Medium: Prepare a fermentation medium with all components at a standard concentration, except for the component to be optimized.
-
Vary the Concentration of the Target Component: Prepare a series of flasks where the concentration of the target component (e.g., glucose) is varied across a range of values, while all other components are kept constant.
-
Inoculate Cultures: Inoculate each flask with a standardized spore suspension of the Streptomyces strain.
-
Incubate Cultures: Incubate the cultures under consistent conditions (e.g., temperature, agitation).
-
Harvest and Analyze: Harvest the fermentation broth at a specific time point and quantify the this compound yield using HPLC.
Protocol 2: Inoculum Standardization
Objective: To prepare a consistent spore suspension for inoculating fermentation cultures.
Methodology:
-
Grow the Streptomyces Strain: Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP4) until good sporulation is observed (typically 7-10 days).
-
Harvest Spores: Aseptically scrape the spores from the agar surface into a sterile solution (e.g., 20% glycerol).
-
Homogenize the Suspension: Vortex the spore suspension vigorously to ensure a uniform distribution of spores.
-
Quantify Spore Concentration: Use a hemocytometer to count the number of spores per milliliter.
-
Store Aliquots: Store aliquots of the standardized spore suspension at -80°C for future use.
Protocol 3: Extraction and Quantification of this compound
Objective: To extract and quantify the concentration of this compound from a fermentation broth.
Methodology:
-
Sample Preparation:
-
Centrifuge a known volume of the fermentation broth to separate the supernatant and the mycelial pellet.
-
Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate (B1210297) by vigorous shaking.
-
Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol.
-
Filter the methanolic extract through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a this compound standard.
-
Quantification: Create a standard curve using a pure standard of this compound to quantify the concentration in your samples.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Logical flow for media optimization to enhance production.
Caption: Signaling pathway for precursor supply to polyketide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Venturicidin Congeners and Identification of the Biosynthetic Gene Cluster from Streptomyces sp. NRRL S-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Modular Polyketide Biosynthesis in Streptomyces Using CRISPR/Cas: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-efficiency Multiplex Genome Editing of Streptomyces Species using an Engineered CRISPR/Cas System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 17-Hydroxyventuricidin A
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 17-Hydroxyventuricidin A, a macrolide antibiotic produced by Streptomyces species.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude extract is a complex mixture with many pigments. How can I perform an initial cleanup?
A1: It is common for crude extracts from Streptomyces fermentations to be rich in pigments and other interfering substances. An effective initial cleanup can be achieved through solid-phase extraction (SPE) or by performing a liquid-liquid extraction with a sequence of solvents of increasing polarity. For instance, you can first partition your concentrated primary extract (e.g., ethyl acetate) against hexane (B92381) to remove highly nonpolar impurities. The desired macrolides, including this compound, should remain in the more polar layer.
Q2: I am having difficulty separating this compound from other venturicidin (B1172611) analogs (e.g., Venturicidin A and B). What chromatographic strategies can I employ?
A2: This is the most significant challenge in purifying venturicidins. These analogs are structurally very similar, leading to co-elution. To address this:
-
Optimize Normal-Phase Chromatography: Use a high-quality silica (B1680970) gel with a fine mesh size for better resolution. Employ a shallow gradient elution with a solvent system like chloroform-methanol or dichloromethane-acetone. Isocratic elution with a finely tuned solvent ratio might also be effective once the elution profile is known.
-
Employ Reversed-Phase HPLC: A C18 column is a powerful tool for separating closely related compounds. Use a mobile phase of acetonitrile (B52724)/water or methanol (B129727)/water with a shallow gradient. The addition of a small amount of formic acid or acetic acid can improve peak shape.
-
Consider Sequential Chromatography: No single chromatographic step may be sufficient. A multi-step process is often necessary, such as a primary separation on a silica gel column followed by a final polishing step using reversed-phase HPLC on the fractions enriched with this compound.
Q3: The yield of this compound is very low after purification. What are the potential causes and solutions?
A3: Low yield is a common issue in natural product purification. Consider the following:
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Suboptimal Fermentation: The production of this compound is highly dependent on the fermentation conditions (media composition, pH, temperature, aeration). Refer to literature for optimal production media for Streptomyces species producing venturicidins. The original isolation utilized glucose as the carbon source in the presence of magnesium.[1]
-
Compound Degradation: Macrolides can be sensitive to pH extremes and high temperatures. Ensure that all purification steps are carried out under mild conditions. Avoid prolonged exposure to strong acids or bases.
-
Inefficient Extraction: Ensure the pH of the fermentation broth is optimized before extraction. For many macrolides, adjusting the pH to be slightly basic can improve extraction efficiency into organic solvents like ethyl acetate (B1210297).
-
Losses During Chromatography: Overly broad fraction collection during column chromatography can lead to the loss of the target compound. Use thin-layer chromatography (TLC) or analytical HPLC to guide fraction pooling.
Q4: How can I quickly check which of my chromatography fractions contain this compound?
A4: An efficient way to screen fractions is to use Thin-Layer Chromatography (TLC) with a suitable stain (e.g., vanillin-sulfuric acid, which gives a characteristic color with many natural products) or by using analytical HPLC-MS. For HPLC-MS, you would look for the mass corresponding to this compound ([M+H]⁺ or [M+Na]⁺). This allows for rapid identification of the fractions of interest.
Data Presentation
Table 1: Representative Purification Yields of Venturicidin Analogs from a Large-Scale Fermentation
The following table presents typical yields for different venturicidin analogs isolated from a large-scale (8L) fermentation of Streptomyces sp. TS-2-2. This data illustrates the common challenge of co-production, where the desired compound may not be the most abundant.
| Compound | Yield (mg/L) |
| Venturicidin A | 40.0 |
| Venturicidin B | 10.8 |
| Venturicidin C | 3.2 |
(Data sourced from Shaaban et al., 2013. Note: This study did not report the isolation of this compound, but the data is representative of the relative abundance of different venturicidin analogs.)[2][3][4]
Experimental Protocols
Representative Protocol for the Purification of this compound
This protocol is a representative methodology based on common practices for the isolation of macrolides from Streptomyces fermentation broths.
1. Fermentation and Extraction:
-
Cultivate the Streptomyces sp. strain in a suitable production medium (e.g., a medium containing glucose as the primary carbon source) under optimal conditions (e.g., 28-30°C, with shaking for 7-10 days).[1]
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Separately, extract the mycelial cake with methanol or acetone. Concentrate the solvent and then re-extract into ethyl acetate.
-
Combine all ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain the crude extract.
2. Initial Fractionation by Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 70-230 mesh) in a suitable nonpolar solvent like hexane or chloroform (B151607).
-
Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or chloroform and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol (e.g., 95:5 v/v).
-
Collect fractions and monitor their composition by TLC or analytical HPLC. Pool fractions containing compounds with similar retention factors to this compound.
3. Final Purification by Reversed-Phase HPLC:
-
Dissolve the enriched fractions from the previous step in methanol or acetonitrile.
-
Inject the sample onto a preparative or semi-preparative C18 HPLC column.
-
Elute with a shallow gradient of acetonitrile in water (e.g., 60% to 80% acetonitrile over 30 minutes).
-
Monitor the elution profile with a UV detector (e.g., at 220-230 nm).
-
Collect the peak corresponding to this compound and confirm its identity and purity by mass spectrometry and NMR.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Logical Relationship of Purification Challenges
Caption: Key challenges in the purification of this compound.
References
- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 2. Venturicidin C, A New 20-Membered Macrolide Produced by Streptomyces sp. TS-2-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Venturicidin C, A New 20-membered Macrolide Produced by Streptomyces s" by Khaled A. Shaaban, Shanteri Singh et al. [digitalcommons.chapman.edu]
- 4. Venturicidin C, a new 20-membered macrolide produced by Streptomyces sp. TS-2-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 17-Hydroxyventuricidin A
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of 17-Hydroxyventuricidin A. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a derivative of Venturicidin A, a known potent inhibitor of mitochondrial F1Fo-ATP synthase (also known as Complex V).[1][2][3] This enzyme is crucial for cellular energy production in the form of ATP through oxidative phosphorylation. By inhibiting ATP synthase, this compound disrupts the mitochondrial proton gradient and cellular energy metabolism.[2][4] This inhibitory action is the basis for its antifungal and antimicrobial properties.[2][5]
Q2: What are the likely off-target effects of this compound in mammalian cells?
The primary "off-target" effect in the context of therapeutic development for non-mitochondrial targets is the inhibition of mitochondrial ATP synthase in mammalian cells. Since this enzyme is essential for mammalian cell function, this on-target inhibition in mitochondria leads to cytotoxicity. Potential downstream off-target effects stemming from mitochondrial dysfunction include:
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Decreased cellular ATP levels: Leading to energy depletion and cell death.
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Mitochondrial membrane depolarization: A hallmark of mitochondrial dysfunction and an early indicator of apoptosis.[6][7]
-
Increased production of reactive oxygen species (ROS): Disruption of the electron transport chain can lead to oxidative stress and cellular damage.
-
Induction of apoptosis: Cellular stress from energy depletion and ROS can trigger programmed cell death.
Q3: How can I assess the mitochondrial toxicity of this compound in my experiments?
Several assays can be employed to measure mitochondrial toxicity:[8][9][10][11]
-
ATP Synthesis Assay: Directly measures the cellular ATP levels to quantify the impact on energy production.[10]
-
Mitochondrial Membrane Potential (MMP) Assay: Uses fluorescent dyes like JC-10 to detect depolarization of the mitochondrial membrane.[9][10]
-
Oxygen Consumption Rate (OCR) Assay: Measures the rate at which cells consume oxygen, providing a real-time analysis of mitochondrial respiration. The Seahorse XF Analyzer is a common instrument for this purpose.[12]
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Cell Viability/Cytotoxicity Assays: Standard assays like MTT, XTT, or using fluorescent probes like Calcein AM and Ethidium Homodimer-1 can determine the concentration at which the compound is cytotoxic.[13][14]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| High cytotoxicity observed in mammalian cell lines at low concentrations. | Inhibition of mitochondrial ATP synthase is likely the primary cause of cytotoxicity. | Determine the IC50 for ATP synthase inhibition and the CC50 for cytotoxicity to establish a therapeutic window.Consider using cell lines that are less reliant on oxidative phosphorylation (e.g., highly glycolytic cancer cells) if appropriate for the experimental goals.Reduce the concentration of this compound to the lowest effective level for the intended on-target effect. |
| Variability in experimental results between different cell lines. | Cell lines have different metabolic phenotypes (glycolytic vs. oxidative). Cells more reliant on oxidative phosphorylation will be more sensitive to this compound. | Characterize the metabolic phenotype of your cell lines.Use a consistent cell line and passage number for all experiments.Compare results in media containing glucose versus galactose. Cells grown in galactose are forced to rely on oxidative phosphorylation, which can unmask mitochondrial toxicity. |
| Observed effects are not consistent with the expected on-target activity (if targeting a pathway other than mitochondrial respiration). | The potent inhibition of mitochondrial function may be masking the desired on-target effects. | Use the lowest possible concentration of this compound.Employ rescue experiments, such as supplementing the media with cell-permeable ATP or metabolites that can fuel glycolysis.Consider structure-activity relationship (SAR) studies to develop analogs with reduced mitochondrial activity. |
| Difficulty in solubilizing this compound. | The compound has limited solubility in aqueous solutions. | Prepare stock solutions in organic solvents like DMSO, ethanol, or methanol.[2]Ensure the final concentration of the organic solvent in the cell culture media is non-toxic (typically <0.5%).Equilibrate solutions to room temperature and check for precipitates before use. |
Quantitative Data Summary
| Compound | Organism/System | Assay | IC50 / EC50 | Reference |
| Venturicidin A | Trypanosoma brucei | Alamar Blue (viability) | 21 nM | [7] |
| Venturicidin A | Fusarium graminearum | Growth Inhibition | 3.69 µg/mL | [15] |
| Venturicidin A | Trypanosomes | Cytotoxicity | 120-540 ng/mL | [2] |
Experimental Protocols
Mitochondrial Membrane Potential (MMP) Assay using JC-10
Principle: JC-10 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-10 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-10 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[9][10]
Procedure:
-
Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and control compounds for the desired time.
-
Prepare the JC-10 staining solution according to the manufacturer's instructions.
-
Remove the treatment media and wash the cells with phosphate-buffered saline (PBS).
-
Add the JC-10 staining solution to each well and incubate at 37°C for 30-60 minutes.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity at both green (e.g., Ex/Em = 490/525 nm) and red (e.g., Ex/Em = 540/590 nm) wavelengths using a fluorescence plate reader.
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Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
ATP Synthesis Assay
Principle: This assay quantifies the amount of ATP present in a cell population. A common method involves using a luciferase-based system where the light produced is proportional to the ATP concentration.
Procedure:
-
Plate cells in a 96-well plate and treat them with this compound as described above.
-
Use a commercial ATP luminescence assay kit and follow the manufacturer's protocol.
-
Typically, this involves lysing the cells to release ATP.
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Add the luciferase-luciferin reagent to the cell lysate.
-
Measure the luminescence using a plate luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
Cellular Oxygen Consumption Rate (OCR) Assay
Principle: This assay measures the rate of oxygen consumption by cells in real-time, which is a direct indicator of mitochondrial respiration. The Seahorse XF Analyzer is a commonly used platform for this measurement.[12]
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate.
-
The day before the assay, hydrate (B1144303) the sensor cartridge.
-
On the day of the assay, replace the growth medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator.
-
Treat the cells with this compound by injecting it from the drug ports of the sensor cartridge.
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Measure the OCR before and after the addition of the compound.
-
Optionally, perform a "Mito Stress Test" by sequentially injecting oligomycin (B223565) (an ATP synthase inhibitor), FCCP (an uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors) to assess various parameters of mitochondrial function.
Visualizations
Caption: Inhibition of Mitochondrial ATP Synthesis by this compound.
Caption: Workflow for Assessing Mitochondrial Toxicity of this compound.
Caption: Troubleshooting Logic for High Cytotoxicity.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. Antibiotic inhibitors of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Venturicidin: a new antifungal antibiotic of potential use in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial assay selection guide | Abcam [abcam.com]
- 9. Mitochondrial Toxicity Assays [merckmillipore.com]
- 10. biomedha.com [biomedha.com]
- 11. Mitochondrial Toxicity Assay - Creative Biolabs [creative-biolabs.com]
- 12. agilent.com [agilent.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
17-Hydroxyventuricidin A stability issues at room temperature
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 17-Hydroxyventuricidin A at room temperature. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored upon receipt?
A1: Upon receipt, solid this compound should be stored at +4°C. While it is stable for shipping at ambient temperatures, long-term storage at room temperature is not recommended. For solutions, it is advised to prepare them fresh for each experiment. If storage of a solution is necessary, it should be kept at -20°C for up to one month.[1]
Q2: Can I store solutions of this compound at room temperature?
A2: It is strongly recommended to use solutions of this compound on the same day they are prepared.[1] Storing solutions at room temperature is not advised due to potential degradation, which can affect experimental outcomes. If not for immediate use, solutions should be stored at -20°C.[1]
Q3: What are the initial signs of degradation of this compound in my experiments?
A3: Initial signs of degradation may manifest as a decrease in the expected biological activity. For example, if you are observing a reduction in its antifungal or antibacterial efficacy, it could be an indication of compound degradation. Other signs can include a change in the color or clarity of the solution, or the appearance of precipitate.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is an inhibitor of the mitochondrial F1F0-ATP synthase (also known as Complex V).[2] It binds to the F0 subunit of the complex, which is the proton channel, thereby blocking the translocation of protons. This inhibition disrupts the synthesis of ATP, the primary energy currency of the cell.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on stability concerns.
Issue 1: Inconsistent or lower-than-expected bioactivity.
-
Possible Cause: Degradation of this compound due to improper storage or handling at room temperature.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solid compound is stored at +4°C and solutions are either freshly prepared or have been stored at -20°C for no longer than one month.
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound for your experiments to minimize the impact of potential degradation.
-
Perform a Concentration-Response Curve: A shift in the IC50 or EC50 value compared to historical data can indicate a loss of potency due to degradation.
-
Analytical Confirmation: If possible, use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of your compound stock.
-
Issue 2: Precipitation observed in the stock solution.
-
Possible Cause: The compound may have come out of solution due to storage at a lower temperature or solvent evaporation. It could also be a sign of degradation product formation.
-
Troubleshooting Steps:
-
Equilibrate to Room Temperature: Before use, allow the solution to equilibrate to room temperature.[1]
-
Gentle Vortexing: Gently vortex the solution to see if the precipitate redissolves.
-
Solubility Check: Confirm that the solvent and concentration used are appropriate for this compound.
-
Filtration: If the precipitate does not redissolve, it may be a degradation product. In this case, it is best to discard the solution and prepare a fresh one.
-
Quantitative Data on Stability
Currently, there is a lack of publicly available quantitative data on the degradation kinetics of this compound at room temperature. Researchers are encouraged to perform their own stability studies to determine the compound's stability under their specific experimental conditions. Below is a template for recording such data.
| Temperature (°C) | Solvent | Time (hours) | Initial Concentration (µM) | Final Concentration (µM) | % Degradation |
| 25 (Room Temp) | DMSO | 0 | 0 | ||
| 25 (Room Temp) | DMSO | 6 | |||
| 25 (Room Temp) | DMSO | 12 | |||
| 25 (Room Temp) | DMSO | 24 | |||
| 25 (Room Temp) | Ethanol | 0 | 0 | ||
| 25 (Room Temp) | Ethanol | 6 | |||
| 25 (Room Temp) | Ethanol | 12 | |||
| 25 (Room Temp) | Ethanol | 24 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent at room temperature.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in your desired solvent (e.g., DMSO or ethanol) at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.
-
Room Temperature Incubation: Store the remaining stock solution at room temperature (e.g., 25°C), protected from light.
-
Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 12, 24 hours), take an aliquot of the stock solution, dilute it as in step 2, and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Overcoming Resistance to 17-Hydroxyventuricidin A in Fungi
Welcome to the Technical Support Center for 17-Hydroxyventuricidin A. This resource is designed for researchers, scientists, and drug development professionals investigating the antifungal properties of this compound and encountering challenges related to fungal resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, a member of the venturicidin (B1172611) family of macrolides, functions as a potent inhibitor of mitochondrial F-type ATP synthase (also known as Complex V). Specifically, it targets the F\₀ subunit of the ATP synthase complex, which is embedded in the inner mitochondrial membrane. By binding to this subunit, it blocks the translocation of protons, a critical step in the synthesis of ATP. This disruption of the proton motive force leads to a depletion of cellular ATP, ultimately resulting in fungal cell death.[1][2]
Q2: What are the likely mechanisms of fungal resistance to this compound?
A2: Based on its mechanism of action and established principles of antifungal resistance, two primary mechanisms are anticipated:
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Target Site Modification: Mutations in the gene encoding subunit 9 of the mitochondrial ATP synthase can alter the binding site of this compound.[3] This reduces the affinity of the compound for its target, rendering it less effective. Specific amino acid substitutions have been identified in Saccharomyces cerevisiae that confer resistance to venturicidin.[3]
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Increased Drug Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters, can actively pump this compound out of the fungal cell. This prevents the compound from reaching its mitochondrial target at a sufficient concentration to exert its inhibitory effect.
Q3: Are there any known synergistic or antagonistic interactions with other antifungal agents?
A3: While specific data for this compound is limited, its parent compound, Venturicidin A, has been shown to potentiate the activity of aminoglycoside antibiotics against bacteria by disrupting the proton motive force, which enhances drug uptake.[1][2] Similar synergistic effects could be explored with other classes of antifungals where uptake is dependent on membrane potential. Conversely, antagonism is less likely unless the combination partner interferes with mitochondrial function in a way that counteracts the effect of this compound.
Q4: What are the expected morphological changes in fungi treated with this compound?
A4: Treatment with this compound is expected to induce significant morphological abnormalities due to energy depletion. In filamentous fungi such as Fusarium graminearum, exposure to Venturicidin A has been shown to cause abnormal conidia and mycelia.[4] Researchers should look for signs of stunted growth, altered hyphal morphology, and reduced biomass.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Minimum Inhibitory Concentration (MIC) values observed for a previously susceptible fungal strain. | 1. Development of resistance through target site mutation (ATP synthase subunit 9). 2. Increased expression of efflux pumps. 3. Degradation of the this compound stock solution. | 1. Sequence the gene encoding ATP synthase subunit 9 to identify potential mutations. 2. Perform a gene expression analysis (e.g., qRT-PCR) of known efflux pump genes. 3. Verify the integrity of the compound stock using analytical methods (e.g., HPLC) and prepare a fresh solution. |
| Inconsistent results in antifungal susceptibility testing. | 1. Variability in inoculum preparation. 2. Inconsistent incubation conditions (time, temperature). 3. Precipitation of this compound in the growth medium. | 1. Standardize the inoculum preparation using a hemocytometer or spectrophotometer to ensure a consistent cell density. 2. Ensure precise control over incubation time and temperature. 3. Check the solubility of the compound in the chosen medium. Consider using a solvent like DMSO at a final concentration that does not affect fungal growth. |
| No significant decrease in intracellular ATP levels after treatment. | 1. The fungal strain is resistant. 2. Insufficient incubation time or compound concentration. 3. Issues with the ATP measurement assay. | 1. Investigate potential resistance mechanisms as described above. 2. Perform a time-course and dose-response experiment to optimize treatment conditions. 3. Include positive and negative controls in your ATP assay to validate the experimental setup. |
| Unexpected toxicity to mammalian cells in co-culture experiments. | 1. this compound also inhibits eukaryotic ATP synthase. 2. High concentration of the compound or solvent. | 1. Determine the IC₅₀ of the compound for the specific mammalian cell line to establish a therapeutic window. 2. Perform dose-response experiments to find the optimal concentration that is effective against the fungus with minimal host cell toxicity. Ensure the final solvent concentration is non-toxic. |
Data Presentation
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for Venturicidin A against common fungal pathogens. These values can serve as a baseline for expected efficacy.
| Fungal Species | Venturicidin A MIC Range (µg/mL) |
| Candida albicans | 0.5 - 4 |
| Aspergillus fumigatus | 1 - 8 |
| Fusarium solani | 2 - 16 |
| Cryptococcus neoformans | 0.25 - 2 |
Note: These are representative values and may vary depending on the specific strain and testing conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.
Materials:
-
Fungal isolate
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water, DMSO (optional)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate at 35°C.
-
Prepare a cell suspension in sterile water and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.[5]
-
Measurement of Intracellular ATP Levels
This protocol utilizes a commercial ATP determination kit based on the luciferin-luciferase reaction.
Materials:
-
Fungal cells (treated and untreated)
-
ATP Determination Kit (e.g., from Molecular Probes or similar)
-
Luminometer
-
Trichloroacetic acid (TCA) for extraction
-
Sterile microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Culture fungal cells to the mid-logarithmic phase and treat with this compound at the desired concentration and for the specified time. Include an untreated control.
-
Harvest the cells by centrifugation.
-
-
ATP Extraction:
-
Resuspend the cell pellet in an appropriate extraction buffer (e.g., 380 mM TCA with 12.7 mM EDTA).[1]
-
Lyse the cells using methods such as bead beating or sonication on ice.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the ATP.
-
-
ATP Measurement:
-
Prepare the ATP standard curve according to the kit manufacturer's instructions.
-
In a luminometer-compatible plate, mix a small volume of the cell extract with the luciferase reaction buffer provided in the kit.
-
Immediately measure the luminescence.
-
-
Data Analysis:
-
Calculate the ATP concentration in the samples by comparing the luminescence values to the ATP standard curve.
-
Normalize the ATP levels to the total protein concentration or cell number.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye (e.g., JC-1 or TMRE) that accumulates in mitochondria in a membrane potential-dependent manner.
Materials:
-
Fungal cells (treated and untreated)
-
JC-1 or TMRE (Tetramethylrhodamine, Ethyl Ester) staining solution
-
Fluorescence microscope or flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment and Staining:
-
Treat fungal cells with this compound as described previously. Include a positive control for depolarization (e.g., CCCP).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing the fluorescent dye and incubate in the dark according to the manufacturer's protocol.
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In cells with low ΔΨm, JC-1 remains as green fluorescent monomers.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the shift from red to green fluorescence, indicating mitochondrial membrane depolarization.
-
-
Data Interpretation:
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating resistance mechanisms.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Determination of Intracellular ATP Levels in Mycelium of Fusarium oxysporum [bio-protocol.org]
- 2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Standardizing 17-Hydroxyventuricidin A Bioassay Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in standardizing bioassay protocols for 17-Hydroxyventuricidin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrolide compound with antifungal and antibacterial properties.[1][2][3][4] While its specific mechanism is under investigation, it is structurally related to Venturicidin A, a known inhibitor of F0-ATPase (ATP synthase).[5][6][7] Therefore, it is hypothesized that this compound disrupts cellular energy production by inhibiting ATP synthesis, leading to cell death in susceptible organisms.
Q2: How should this compound be stored and handled?
A2: For long-term storage, this compound should be kept at +4°C. If you need to store it in solution, prepare aliquots and store them at -20°C for up to one month. It is recommended to prepare and use solutions on the same day if possible. Before use, allow the solution to equilibrate to room temperature and ensure no precipitate is present. The compound is stable for shipping at ambient temperatures.[1]
Q3: What is the solubility of this compound?
A3: Information regarding the specific solubility of this compound in various solvents is limited. For a structurally similar compound, 17-α hydroxyprogesterone, solubility was found to be highest in dimethylacetamide (DMA).[8][9] It is recommended to perform solubility tests in common laboratory solvents such as DMSO, ethanol, and methanol (B129727) to determine the optimal solvent for your specific experimental needs.
Q4: What are the expected antifungal and antibacterial spectra of this compound?
A4: this compound has demonstrated activity against filamentous fungi such as Verticillium dahlia and Fusarium sp., as well as the yeast Candida tropicalis.[2] It also shows activity against Gram-positive bacteria.[1]
Troubleshooting Guides
Antifungal Susceptibility Testing
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound show high variability between experiments. What could be the cause?
A1: High variability in MIC values can stem from several factors:
-
Inoculum Preparation: Inconsistent inoculum density is a common source of variability. Ensure you are using a standardized method, such as a spectrophotometer or hemocytometer, to prepare your fungal suspension to the correct cell density (e.g., 0.5-2.5 x 10^3 cfu/mL).
-
Compound Precipitation: this compound may precipitate in the assay medium, especially at higher concentrations. Visually inspect your plates for any signs of precipitation. If observed, consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO (ensure final concentration is not toxic to the fungi).
-
Incubation Conditions: Variations in incubation time and temperature can significantly impact fungal growth and, consequently, MIC values. Ensure consistent incubation parameters across all experiments.[10]
-
Endpoint Reading: Subjectivity in determining the endpoint, especially with fungi that exhibit "trailing" growth, can lead to inconsistent results. It is crucial to have a standardized definition of growth inhibition (e.g., 50% or 90% reduction in turbidity compared to the control).[11]
Q2: I am not observing any antifungal activity of this compound against a typically susceptible fungal strain. What should I check?
A2:
-
Compound Integrity: Ensure that the this compound has been stored correctly and has not degraded. If in doubt, use a fresh stock.
-
Assay Medium: The composition of the culture medium can affect the activity of the compound. For instance, some media components may bind to the compound, reducing its effective concentration. Standardized media like RPMI-1640 with MOPS buffer are recommended for antifungal susceptibility testing.[12][13]
-
Resistant Isolate: There is a possibility that the fungal strain has developed resistance. It is advisable to test a known sensitive control strain in parallel.
-
Incorrect pH of Medium: The pH of the assay medium can influence the activity of the compound. Ensure the medium is buffered to the appropriate pH (typically 7.0 for RPMI-1640).
Cytotoxicity Assays (e.g., MTT Assay)
Q1: I am observing a high background signal in my MTT assay control wells (no cells). What could be the reason?
A1:
-
Compound Interference: this compound might directly reduce the MTT reagent, leading to a false-positive signal. To test for this, incubate the compound in cell-free medium with MTT. If a color change occurs, the compound is interfering with the assay. In such cases, consider using an alternative cytotoxicity assay like the LDH release assay.[14]
-
Contamination: Bacterial or yeast contamination in your cell culture or reagents can also lead to MTT reduction. Regularly check your cultures for contamination.
Q2: My dose-response curve for this compound is not sigmoidal, or I am not seeing a dose-dependent effect on cell viability. What are the possible causes?
A2:
-
Inappropriate Concentration Range: You may be testing a concentration range that is too narrow or not centered around the IC50 value. Perform a broad range-finding experiment first to identify the cytotoxic concentration range.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure you have a homogenous single-cell suspension before seeding and that the cell density is appropriate for the assay duration.
-
Incubation Time: The cytotoxic effect of this compound may be time-dependent. You may need to optimize the incubation time to observe a significant effect.
-
Compound Stability: The compound may not be stable in the culture medium for the entire duration of the assay. Consider a shorter incubation time or replenishing the medium with fresh compound.
Quantitative Data
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Species.
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 2 - 8 |
| Candida tropicalis | 1 - 4 |
| Cryptococcus neoformans | 4 - 16 |
| Aspergillus fumigatus | 8 - 32 |
| Fusarium solani | 2 - 8 |
Note: These values are hypothetical and should be determined experimentally.
Table 2: Cytotoxicity of Venturicidin A (a structurally related compound) against a Human Cell Line.
| Cell Line | Compound | IC50 (µg/mL) |
| Human Embryonic Kidney (HEK) | Venturicidin A | 31[5] |
Note: This value is for Venturicidin A and serves as an estimate for the potential cytotoxicity of this compound.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a fungal suspension in sterile saline from a fresh culture.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. The endpoint can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
Cell Viability Assay: MTT Assay
This protocol is a standard method for assessing cytotoxicity.[15][16][17]
-
Cell Seeding:
-
Culture a mammalian cell line (e.g., HEK293, HeLa) in appropriate medium.
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for bioactivity assessment.
References
- 1. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 17-hydroxy Venturicidin A - Biochemicals - CAT N°: 27508 [bertin-bioreagent.com]
- 4. 17-hydroxy Venturicidin A - Biochemicals - CAT N°: 27508 [bertin-bioreagent.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Escherichia coli H+-ATPase by venturicidin, oligomycin and ossamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 17-Hydroxyventuricidin A
Topic: Impact of pH on 17-Hydroxyventuricidin A Activity
Our technical support center provides researchers, scientists, and drug development professionals with detailed information to assist with experimental design and troubleshooting. This document addresses the known information regarding the impact of pH on the activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
Currently, there is no specific information available in the public domain or scientific literature detailing the optimal pH for the activity of this compound. While the compound has been identified as an antimicrobial agent, studies focusing on the influence of pH on its efficacy have not been published.[1][2][3]
Q2: How does the activity of this compound change with varying pH levels?
Detailed quantitative data on the activity of this compound at different pH levels is not available. Therefore, a precise activity profile across a pH spectrum cannot be provided at this time.
Q3: Are there any recommended buffer systems for in vitro assays with this compound?
While specific buffer recommendations related to pH optimization are not documented, general good laboratory practices for antimicrobial susceptibility testing should be followed. The choice of buffer will be dependent on the specific assay being performed and the target organism. It is advisable to maintain a consistent and physiologically relevant pH throughout the experiment unless pH is the variable being investigated.
Troubleshooting Guide
Issue: Inconsistent results in this compound activity assays.
If you are experiencing variability in your experimental results, consider the following potential contributing factors that are not directly related to pH but are crucial for maintaining the compound's activity:
-
Solubility and Storage: this compound is a white solid.[2] For optimal stability, it is recommended to prepare solutions on the day of use.[2] If storage is necessary, solutions can be stored at -20°C for up to one month.[2] Ensure the compound is fully dissolved and that there is no precipitation before use.[2]
-
Shipping and Handling: The compound is stable for ambient temperature shipping.[2] Upon receipt, it should be stored at +4°C.[2]
Experimental Protocols
Detailed experimental protocols specifically investigating the impact of pH on this compound activity are not available in the reviewed literature. However, a general experimental workflow for testing the antimicrobial activity of a compound is outlined below. This can be adapted to investigate the effects of pH by preparing buffers at various pH levels.
General Antimicrobial Susceptibility Testing Workflow
Caption: A generalized workflow for determining the impact of pH on the antimicrobial activity of a test compound.
Signaling Pathways
The precise signaling pathways modulated by this compound are not extensively detailed in the available literature. It is known to be a macrolide fungal metabolite with antibiotic and antifungal properties.[3] Macrolide antibiotics can interfere with various cellular processes in microorganisms, but the specific downstream signaling events triggered by this compound have not been fully elucidated.
Summary of Quantitative Data
Due to the lack of available research on the pH-dependent activity of this compound, a table summarizing quantitative data cannot be provided at this time. Researchers are encouraged to perform their own pH optimization studies to determine the ideal conditions for their specific experimental setup.
References
interference of media components with 17-Hydroxyventuricidin A
Welcome to the technical support center for 17-Hydroxyventuricidin A. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a macrolide antibiotic that functions as a potent inhibitor of mitochondrial F1Fo-ATP synthase.[1][2][3] By binding to the Fo subunit of the complex, it blocks proton translocation, thereby inhibiting ATP synthesis.[3] This disruption of cellular energy production leads to its antimicrobial and antifungal effects.[4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be dissolved in a suitable organic solvent such as DMSO for stock solutions. It is recommended to prepare and use solutions on the same day if possible.[5] For short-term storage, aliquoted stock solutions can be stored at -20°C for up to one month.[5] Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.[5] The solid compound is stable at room temperature for shipping.[5]
Q3: In what types of assays is this compound typically used?
Given its mechanism as an ATP synthase inhibitor, this compound is frequently used in assays that measure cellular metabolism, mitochondrial function, and cytotoxicity. These include:
-
ATP production assays
-
Oxygen consumption rate (OCR) measurements using platforms like Seahorse XF Analyzers
-
Cell viability and cytotoxicity assays (e.g., MTT, LDH release)[6][7][8]
-
Antimicrobial and antifungal susceptibility testing
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound.
Possible Causes and Solutions:
-
pH of the Culture Medium: The activity of macrolide antibiotics can be significantly influenced by the pH of the surrounding environment.[9][10][11][12] A suboptimal pH can alter the charge of the molecule, affecting its ability to cross cell membranes and interact with its target.
-
Troubleshooting Step: Measure the pH of your complete culture medium after all components (serum, supplements) have been added. Standard cell culture media is typically buffered to a pH of 7.2-7.4. If your experimental conditions cause a shift in pH, consider using a medium with a different buffering system or adjusting the pH. It has been noted that some macrolides exhibit enhanced activity at a more alkaline pH (around 8.0).[10][12]
-
-
Degradation of the Compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Troubleshooting Step: Prepare fresh working solutions from a recently prepared stock solution. Aliquot stock solutions upon initial preparation to minimize freeze-thaw cycles.
-
-
Cell Health and Density: The physiological state of the cells can impact their sensitivity to metabolic inhibitors. Cells that are unhealthy, have been passaged too many times, or are plated at an inappropriate density may show variable responses.
-
Troubleshooting Step: Ensure you are using cells within a consistent and low passage number. Optimize cell seeding density to ensure they are in a logarithmic growth phase at the time of treatment. Perform a baseline viability check before starting the experiment.
-
-
Interaction with Serum Components: While specific interactions for this compound are not well-documented, serum is a complex mixture of proteins, lipids, and other molecules that can potentially bind to and sequester small molecule inhibitors, reducing their effective concentration.[13][14][15][16][17]
-
Troubleshooting Step: If permissible for your cell type, consider reducing the serum concentration during the treatment period. If this is not possible, you may need to perform a dose-response experiment to determine the optimal concentration of this compound in the presence of your standard serum concentration.
-
Issue 2: High background or unexpected results in cytotoxicity assays.
Possible Causes and Solutions:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Troubleshooting Step: Always include a vehicle control (cells treated with the same concentration of solvent used to deliver the compound) in your experimental setup. Ensure the final solvent concentration in your culture medium is well below the toxic threshold for your specific cell line (typically <0.5%).
-
-
Assay Interference: Some assay reagents can be affected by components in the cell culture medium or the compound itself.
-
Troubleshooting Step: Run appropriate controls for your cytotoxicity assay, including a no-cell control (to measure background absorbance/fluorescence) and a positive control for cell death.[6]
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically detailing the interference of media components with this compound. The table below summarizes general parameters for macrolide antibiotics and mitochondrial inhibitors.
| Parameter | Observation | Potential Impact on this compound Experiments |
| Media pH | Activity of some macrolides is pH-dependent, often increasing at alkaline pH.[10][12] | A suboptimal media pH could lead to reduced or inconsistent activity. |
| Serum Concentration | Serum proteins can bind to small molecules.[13][15] | High serum levels may reduce the bioavailable concentration of the inhibitor. |
| Compound Stability | Solutions are best prepared fresh; can be stored at -20°C for up to one month.[5] | Degraded compound will result in lower efficacy. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of ATP Production
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: After treatment, wash the cells with PBS and then lyse the cells using a lysis buffer compatible with ATP measurement assays.
-
ATP Assay: Use a commercial ATP detection kit (e.g., luciferase-based) according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Normalization: Normalize the ATP levels to the total protein concentration in each sample, determined by a standard protein assay (e.g., BCA assay).
-
Analysis: Express the ATP levels as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cell Proliferation / Cytotoxicity Assay Kit Viability/Cytotoxicity Multiplex Assay Kit Dojindo [dojindo.com]
- 9. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of medium and diluent pH and diffusion time on antibiotic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of pH on the antimicrobial activity of clarithromycin and 14-hydroxyclarithromycin against Haemophilus influenzae using an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pH of Medium and Size of Inoculum on Activity of Antibiotics Against Group D Streptococcus (Enterococcus) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impaired mitochondrial function induced by serum from septic shock patients is attenuated by inhibition of nitric oxide synthase and poly(ADP-ribose) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Value of Serum Mitochondria-Inhibiting Substances in Assessing Renal Hazards: A Community-Based Prospective Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Linking AIM2 Inflammasome Activation, Mitochondrial Dysfunction and Chronic Inflammation in Ankylosing Spondylitis [mdpi.com]
- 17. Serum factors mediate changes in mitochondrial bioenergetics associated with diet and exercise interventions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 17-Hydroxyventuricidin A Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the purity of 17-Hydroxyventuricidin A extracts.
Frequently Asked Questions (FAQs)
Q1: My initial this compound extract has low purity. What are the first steps to improve it?
A1: Low purity in the initial extract is common. The initial focus should be on removing major classes of contaminants. A common starting point is liquid-liquid extraction to partition the target compound into a solvent where it is highly soluble, leaving behind many impurities. Following this, a primary chromatographic step such as flash column chromatography on silica (B1680970) gel is recommended to separate the compound from less polar and more polar contaminants.
Q2: I'm observing significant sample loss during purification. What could be the cause and how can I mitigate it?
A2: Sample loss can occur at various stages. Adsorption onto glassware or chromatography media is a common issue. Ensure all surfaces are properly conditioned. Another factor could be compound degradation. This compound, like many polyketides, may be sensitive to pH, light, and temperature. It is advisable to work with solutions at low temperatures and protect them from light. Solutions should be prepared fresh, but if storage is necessary, they should be kept at -20°C for up to one month.[1]
Q3: My semi-purified extract shows multiple spots on a Thin Layer Chromatography (TLC) plate with similar Rf values. How can I improve the separation?
A3: When compounds have similar polarities, standard silica gel chromatography may not provide adequate separation. In this case, consider using a different chromatographic technique. Reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, can offer a different selectivity. Additionally, employing preparative High-Performance Liquid Chromatography (HPLC) with a high-resolution column can effectively separate closely related compounds.
Q4: How can I assess the purity of my this compound sample?
A4: Purity assessment is critical. High-Performance Liquid Chromatography (HPLC) is a widely used method for quantitative purity analysis.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is another powerful technique for determining purity without the need for a reference standard of the impurities.[4]
Q5: What are the best storage conditions for purified this compound?
A5: For long-term stability, purified this compound solid should be stored at +4°C.[1] If dissolved in a solvent, it is recommended to prepare solutions fresh. If storage of solutions is required, they should be stored at -20°C for a maximum of one month.[1] Before use, frozen solutions should be brought to room temperature and checked for any precipitation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Extraction | Incomplete extraction from the source material. | Optimize the extraction solvent and method. Consider using a sequence of solvents with varying polarities. Techniques like pressurized liquid extraction can improve efficiency. |
| Degradation of the target compound during extraction. | Use milder extraction conditions (e.g., lower temperature). Ensure the solvent is free of peroxides and acids. Work quickly and protect the extract from light. | |
| Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. | Screen different solvent systems for your TLC analysis to find the optimal mobile phase for separation. Consider switching from normal-phase (e.g., silica) to reversed-phase (e.g., C18) chromatography or vice-versa. |
| Column overloading. | Reduce the amount of sample loaded onto the column. Use a larger column if necessary. | |
| Compound Degradation During Purification | Sensitivity to pH, heat, or light. | Buffer the mobile phase if your compound is pH-sensitive. Perform chromatographic separations at a controlled, cool temperature. Use amber-colored vials and cover glassware with aluminum foil. |
| Presence of Inseparable Impurities | Isomers or closely related compounds. | High-resolution techniques like preparative HPLC are often necessary. Consider using a different stationary phase that offers different selectivity (e.g., a phenyl-hexyl or cyano column). |
| The impurity may be a degradation product. | Re-evaluate the stability of your compound under the purification conditions. If degradation is suspected, modify the protocol to minimize exposure to harsh conditions. |
Experimental Protocols
Protocol 1: General Extraction and Initial Purification
This protocol is a general guideline adapted from methods used for other polyketides and should be optimized for your specific source material.[5][6]
-
Extraction:
-
Homogenize the biomass (e.g., microbial culture, plant material) with a suitable organic solvent like methanol (B129727) or ethyl acetate (B1210297).
-
Perform the extraction multiple times to ensure complete recovery.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a mixture of methanol/water (e.g., 90% methanol).
-
Perform a liquid-liquid extraction with a nonpolar solvent like n-hexane to remove lipids and other nonpolar impurities.
-
Separate the aqueous methanol phase and extract it again with a solvent of intermediate polarity, such as chloroform (B151607) or dichloromethane, to recover the this compound.
-
-
Initial Chromatographic Cleanup (Flash Chromatography):
-
Concentrate the chloroform/dichloromethane extract.
-
Adsorb the concentrated extract onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of a silica gel column equilibrated with a nonpolar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Protocol 2: Purification by Preparative HPLC
This protocol is for the final purification step to achieve high purity.
-
Sample Preparation:
-
Pool and concentrate the fractions from the initial cleanup that contain this compound.
-
Dissolve the semi-purified material in the mobile phase to be used for the HPLC separation.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[2][3]
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Flow Rate: Optimize based on the column dimensions.
-
-
Fraction Collection:
-
Inject the sample onto the HPLC system.
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: A general workflow for the extraction and purification of this compound.
References
- 1. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 2. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of a Novel Polyketide from Neodidymelliopsis sp. [mdpi.com]
Technical Support Center: Long-Term Storage Solutions for 17-Hydroxyventuricidin A
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and protocols for the long-term storage of 17-Hydroxyventuricidin A, a macrolide antibiotic with antifungal and antibacterial properties. Adherence to proper storage conditions is critical to maintain the compound's stability, purity, and biological activity for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound solid?
For short-term storage, this compound as a solid should be stored at +4°C.[1] It is shipped at ambient temperature and is stable for the duration of shipping.[1]
Q2: How should I store solutions of this compound?
Solutions of this compound should be prepared fresh on the day of use whenever possible. If storage is necessary, solutions can be stored at -20°C for up to one month.[1] For longer-term storage of solutions, consider storing them at -80°C, which is recommended for up to 6 months for the related compound, Venturicidin A.[2] Always equilibrate solutions to room temperature and ensure no precipitation is visible before use.[1]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in ethanol, methanol, and DMSO. It has poor solubility in water.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
As a macrolide antibiotic, this compound is susceptible to degradation, primarily through hydrolysis of the macrolactone ring, especially under acidic or alkaline conditions. Oxidative degradation is another potential pathway.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | Compound degradation due to improper storage. | - Review storage conditions (temperature, light exposure).- Prepare fresh solutions from solid stock.- Perform a stability check using the protocol below. |
| Precipitate observed in thawed solution. | Poor solubility at low temperatures or solvent evaporation. | - Gently warm the solution to room temperature.- Briefly sonicate to aid dissolution.- If precipitate persists, centrifuge the solution and use the supernatant, noting the potential for inaccurate concentration. Prepare a fresh solution for critical experiments. |
| Inconsistent experimental results. | Inconsistent concentration due to improper dissolution or degradation. | - Ensure the compound is fully dissolved before use.- Always use freshly prepared solutions or solutions stored appropriately for a limited time.- Verify the purity of the stock material. |
| Visible change in the appearance of the solid (e.g., color change, clumping). | Potential degradation or moisture absorption. | - Do not use the compound for sensitive experiments.- Order a new batch of the compound.- Store the new compound under inert gas (e.g., argon or nitrogen) to minimize moisture and oxidation. |
Quantitative Data on Storage Conditions
While extensive long-term stability data for this compound is not publicly available, the following table summarizes the recommended storage conditions based on available information for this compound and related macrolide compounds.
| Form | Storage Temperature | Duration | Atmosphere | Container |
| Solid | +4°C | Short-term (months) | Standard | Tightly sealed vial, protected from light |
| Solid | -20°C | Long-term (1-2 years) | Inert gas (Argon or Nitrogen) | Tightly sealed vial, protected from light |
| Solution (in DMSO, Ethanol, or Methanol) | -20°C | Up to 1 month[1] | Standard | Tightly sealed vial, protected from light |
| Solution (in DMSO, Ethanol, or Methanol) | -80°C | Up to 6 months (extrapolated from Venturicidin A)[2] | Standard | Tightly sealed vial, protected from light |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for determining its intrinsic stability and identifying potential degradation products.
1. Materials:
-
This compound
-
HPLC-grade solvents (Methanol, Acetonitrile (B52724), Water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
C18 HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for various time points.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the sample by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for macrolide analysis.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point under each stress condition.
-
Determine the retention times of the degradation products.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for stability assessment of this compound.
Caption: Troubleshooting decision tree for storage issues.
References
Technical Support Center: Addressing Variability in Streptomyces Fermentation for 17-Hydroxyventuricidin A Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability during the fermentation of Streptomyces for the production of 17-Hydroxyventuricidin A.
Frequently Asked Questions (FAQs)
Q1: Which Streptomyces strains are known to produce this compound?
A1: this compound has been isolated from Streptomyces sp. strain US80.[1] While other venturicidin (B1172611) analogs are produced by different strains, such as venturicidin A and B by Streptomyces sp. D828 and venturicidins A, D, E, and F by Streptomyces sp. NRRL S-4, strain US80 is a known source of the 17-hydroxy derivative.[2][3][4]
Q2: What are the primary factors contributing to variability in this compound production?
A2: Variability in the fermentation of Streptomyces for secondary metabolite production is a common challenge. The primary factors include:
-
Genetic instability of the producing strain: High-producing strains can sometimes lose their productivity over successive generations.
-
Inoculum quality: The age, size, and physiological state of the inoculum can significantly impact fermentation performance.
-
Medium composition: The availability and ratio of carbon and nitrogen sources, as well as the presence of essential minerals and trace elements, are critical.
-
Physicochemical parameters: Fluctuations in pH, temperature, dissolved oxygen, and agitation rate can drastically affect growth and secondary metabolite synthesis.
-
Mycelial morphology: The formation of pellets versus dispersed mycelia can influence nutrient uptake and oxygen transfer, thereby affecting production.[5]
Q3: What is a good starting point for fermentation medium composition?
A3: A good starting point is to use a medium known to support the production of related venturicidins. For instance, Streptomyces sp. D828 has been reported to produce high yields of venturicidin A (930 mg/L) and B (460 mg/L) in PG3 medium.[4] While the exact composition of PG3 is proprietary, a typical rich medium for Streptomyces fermentation, such as ISP2 medium or a minimal medium (MM) supplemented with specific precursors, can be a good starting point for optimization.[6][7] For Streptomyces sp. US80, a medium containing 1% (w/v) glucose as the carbon source in the presence of magnesium has been noted to support the production of antimicrobial compounds, including this compound.[1]
Q4: How can I quantify the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for accurate and sensitive quantification of this compound.[2][8][9][10] This technique allows for the separation of the target compound from other metabolites in the complex fermentation broth and its specific detection based on its mass-to-charge ratio.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no production of this compound | 1. Inappropriate fermentation medium. 2. Suboptimal pH or temperature. 3. Poor aeration or agitation. 4. Genetic instability of the strain. 5. Incorrect inoculum preparation. | 1. Screen different carbon and nitrogen sources. Start with a known medium for venturicidin production and optimize component concentrations. 2. Perform a pH and temperature optimization study. For many Streptomyces species, a pH between 6.0 and 8.0 and a temperature between 28°C and 30°C are optimal.[11][12] 3. Vary the agitation speed and aeration rate to ensure sufficient dissolved oxygen levels (typically above 20% saturation).[12] 4. Go back to a low-passage stock of the producing strain. 5. Standardize the inoculum preparation protocol, including the age and volume of the seed culture. |
| High batch-to-batch variability | 1. Inconsistent inoculum quality. 2. Fluctuations in fermentation parameters. 3. Variability in raw materials for the medium. | 1. Implement a strict protocol for inoculum development, ensuring consistent age, cell density, and morphology. 2. Calibrate and monitor pH probes, thermometers, and dissolved oxygen sensors regularly. 3. Use high-quality, consistent sources for all medium components. |
| Poor cell growth | 1. Nutrient limitation. 2. Presence of inhibitory substances. 3. Inappropriate pH or temperature. | 1. Analyze the medium for potential nutrient depletion and supplement if necessary. 2. Ensure all glassware is thoroughly cleaned and that raw materials are free of contaminants. 3. Verify that the pH and temperature are within the optimal range for the growth of your Streptomyces strain. |
| Foaming during fermentation | 1. High protein content in the medium (e.g., from yeast extract or peptone). 2. High agitation rates. | 1. Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. 2. Optimize the agitation speed to balance oxygen transfer and foaming. |
Data Presentation
Table 1: General Fermentation Parameters for Streptomyces Secondary Metabolite Production
| Parameter | Typical Range | Optimal (Example) | Reference |
| Temperature | 25-37°C | 28°C | [12] |
| pH | 6.0-8.5 | 6.5 | [12] |
| Agitation | 150-250 rpm | 200 rpm | [12] |
| Aeration | 0.5-1.5 vvm | 0.75 vvm | [12] |
| Inoculum Size | 2-10% (v/v) | 5% (v/v) | [11] |
| Fermentation Time | 5-14 days | 7-10 days | [11] |
Note: These are general ranges and the optimal conditions for this compound production may vary and require specific optimization.
Experimental Protocols
Protocol 1: Submerged Fermentation of Streptomyces sp. for this compound Production
This protocol is a general guideline and should be optimized for your specific Streptomyces strain and equipment.
1. Inoculum Preparation: a. Aseptically transfer a loopful of spores or mycelia from a stock culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 medium).[6] b. Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until dense growth is observed.[13]
2. Fermentation: a. Prepare the production medium. Based on available literature, a medium containing 1% glucose and essential salts could be a starting point.[1] Alternatively, a richer medium known to support venturicidin production can be used and optimized. b. Autoclave the fermenter with the production medium. c. Aseptically transfer the seed culture to the fermenter to achieve a final inoculum concentration of 5-10% (v/v). d. Set the fermentation parameters (e.g., temperature at 28°C, pH at 7.0, agitation at 200 rpm, and aeration at 1.0 vvm).[12] e. Monitor the fermentation by regularly taking samples to measure pH, cell growth (e.g., dry cell weight), and this compound concentration. f. The fermentation is typically carried out for 7-14 days.
Protocol 2: Quantification of this compound by HPLC-MS/MS (Adaptable Method)
This protocol is adapted from methods for quantifying structurally similar compounds and should be validated for this compound.[8][9][10]
1. Sample Preparation (Extraction from Fermentation Broth): a. Centrifuge a sample of the fermentation broth to separate the mycelia from the supernatant. b. To the supernatant, add an equal volume of an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[8] c. Vortex vigorously for 1-2 minutes to extract the metabolites. d. Centrifuge to separate the organic and aqueous phases. e. Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in a suitable solvent, such as a methanol:water (1:1) mixture, for HPLC-MS/MS analysis.[8]
2. HPLC-MS/MS Analysis: a. HPLC System: A standard HPLC system with a C18 reverse-phase column is suitable. b. Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate, is commonly used to achieve good separation. c. Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. d. Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. APCI may be less prone to matrix effects for this type of molecule.[8] e. MRM Transitions: The specific precursor and product ion transitions for this compound will need to be determined by infusing a pure standard of the compound into the mass spectrometer. f. Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. The concentration in the samples can be determined by comparing their peak areas to the calibration curve.
Visualizations
Caption: A workflow diagram for troubleshooting low or variable this compound production.
Caption: A simplified diagram of the proposed biosynthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Venturicidin Congeners and Identification of the Biosynthetic Gene Cluster from Streptomyces sp. NRRL S-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure, bioactivity and toxicity of venturicidins A and B from Streptomyces sp. D828 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrolides from Streptomyces sp. SN5452 and Their Antifungal Activity against Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MM - ActinoBase [actinobase.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Properties of 17-Hydroxyventuricidin A and Venturicidin A
A detailed guide for researchers, scientists, and drug development professionals on the antifungal activities of two related macrolide compounds, 17-Hydroxyventuricidin A and Venturicidin (B1172611) A. This document synthesizes available experimental data to facilitate a comparative understanding of their efficacy.
This guide provides a comprehensive comparison of the antifungal activities of this compound and venturicidin A. While both compounds, produced by Streptomyces species, exhibit antifungal properties, the available quantitative data for their direct comparison is limited. This document presents the existing experimental findings for each compound, outlines relevant experimental protocols, and illustrates the underlying mechanism of action.
Quantitative Antifungal Activity
A direct quantitative comparison of the antifungal potency of this compound and venturicidin A is challenging due to the limited availability of Minimum Inhibitory Concentration (MIC) or 50% effective concentration (EC50) values for this compound in published literature.
However, qualitative studies confirm that both compounds are active against a similar spectrum of filamentous fungi and yeast. The following tables summarize the available quantitative data for venturicidin A and the qualitative antifungal spectrum for both compounds.
Table 1: Quantitative Antifungal Activity of Venturicidin A
| Fungal Species | EC50 (µg/mL) | Reference |
| Botrytis cinerea | 1.08 | [1] |
| Fusarium graminearum | 3.69 | [2][3][4] |
Table 2: Qualitative Antifungal Spectrum
| Compound | Active Against | Reference |
| This compound | Verticillium dahliae, Fusarium sp., Candida tropicalis R2 CIP203 | [5] |
| Venturicidin A | Verticillium dahliae, Fusarium sp., Candida tropicalis R2 CIP203, Erysiphe graminis, Erysiphe cichoracearum, Podoshpaera leucotricha, Botrytis cinerea, Venturia sp. | [5][6] |
Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
Both venturicidin A and, presumably, its hydroxylated analog this compound, exert their antifungal effects by targeting the mitochondrial F1Fo-ATP synthase. This enzyme is crucial for cellular energy production in the form of ATP.
Venturicidin A specifically binds to the Fo subunit of the ATP synthase complex.[6] This binding event obstructs the proton translocation channel, a critical step in the process of oxidative phosphorylation. The disruption of proton flow effectively inhibits ATP synthesis, leading to a depletion of the fungal cell's primary energy currency and ultimately causing cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and venturicidin A.
Fungal Strains and Culture Conditions
-
Fungal Isolates: Botrytis cinerea and Fusarium graminearum are maintained on potato dextrose agar (B569324) (PDA) plates at 25°C.
-
Inoculum Preparation: For antifungal assays, fungal spores are harvested from mature cultures by flooding the agar surface with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80). The spore suspension is then filtered through sterile cheesecloth to remove mycelial fragments and the concentration is adjusted to a final density of 1 × 10^5 spores/mL using a hemocytometer.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Solutions: Stock solutions of this compound and venturicidin A are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).
-
Inoculation: Each well is inoculated with the prepared fungal spore suspension to achieve a final concentration of approximately 0.5 × 10^4 to 2.5 × 10^4 spores/mL.
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 25-35°C) for a period of 48 to 72 hours, or until sufficient growth is observed in the drug-free control wells.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth in the control wells. The growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Mycelial Growth Inhibition Assay (EC50 Determination)
This assay is used to determine the concentration of a compound that inhibits fungal mycelial growth by 50%.
-
Plate Preparation: A series of PDA plates are prepared containing various concentrations of the test compounds (venturicidin A or this compound). The compounds are added to the molten agar before pouring the plates.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each agar plate.
-
Incubation: The plates are incubated at 25°C for a period sufficient for the mycelium in the control plate (without any compound) to reach a specific diameter.
-
Measurement and Calculation: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the formula:
-
Inhibition (%) = [(DC - DT) / DC] × 100
-
Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.
-
-
EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and performing a regression analysis.[1][2]
Conclusion
Both this compound and venturicidin A are promising antifungal agents that function by inhibiting the mitochondrial F1Fo-ATP synthase. While venturicidin A has demonstrated potent activity against several plant pathogenic fungi with determined EC50 values, a direct quantitative comparison with this compound is currently hindered by the absence of publicly available MIC or EC50 data for the latter. The qualitative data suggests a similar spectrum of activity, indicating that this compound is also a valuable subject for further antifungal research. Future studies establishing the quantitative antifungal profile of this compound are essential for a conclusive comparative assessment and to explore its potential in agricultural and clinical applications.
References
- 1. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antifungal activity of the terrestrial Streptomyces US80 strain is induced by heat-killed fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
A Comparative Analysis of 17-Hydroxyventuricidin A and Commercial Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational antifungal compound 17-Hydroxyventuricidin A with established commercial antifungals. The focus is on the mechanism of action, available performance data, and the experimental protocols used to evaluate antifungal efficacy. This document is intended to serve as a resource for researchers in mycology and drug development.
Executive Summary
This compound, a macrolide antibiotic, demonstrates antifungal activity against a range of pathogenic fungi, including species of Verticillium, Fusarium, and Candida. Its primary mechanism of action is the inhibition of mitochondrial ATP synthase, a crucial enzyme for cellular energy production. This mode of action distinguishes it from many commercially available antifungals that target the fungal cell membrane or cell wall. While quantitative data on the potency of this compound is limited in publicly available literature, this guide consolidates the known information and provides a framework for its comparative evaluation against current therapeutic options.
Quantitative Performance Data
The following tables summarize the available minimum inhibitory concentration (MIC) values for this compound and relevant commercial antifungals against key fungal pathogens. It is important to note that direct comparative studies with this compound are not widely available, and the presented data is compiled from various sources.
Table 1: Antifungal Activity against Verticillium dahliae
| Compound | Commercial Name(s) | Mechanism of Action | MIC Range (µg/mL) |
| This compound | - | ATP synthase inhibitor | Data Not Available |
| Fludioxonil (B1672872) | Scholar, Maxim | Phenylpyrrole; inhibits MAP kinase signaling | Data Not Available |
| Fluopyram | Luna | Succinate dehydrogenase inhibitor (SDHI) | Data Not Available |
Table 2: Antifungal Activity against Fusarium spp.
| Compound | Commercial Name(s) | Mechanism of Action | MIC Range (µg/mL) |
| This compound | - | ATP synthase inhibitor | Data Not Available |
| Natamycin | Natacyn | Polyene; binds to ergosterol (B1671047) | 2 - 8[1] |
| Voriconazole | Vfend | Azole; inhibits ergosterol synthesis | 0.5 - >128[2][3][4][5] |
| Amphotericin B | Fungizone | Polyene; binds to ergosterol | 0.125 - 8[6] |
Table 3: Antifungal Activity against Candida tropicalis
| Compound | Commercial Name(s) | Mechanism of Action | MIC Range (µg/mL) |
| This compound | - | ATP synthase inhibitor | Data Not Available |
| Fluconazole | Diflucan | Azole; inhibits ergosterol synthesis | ≤0.125 - >128[7][8][9][10] |
| Amphotericin B | Fungizone | Polyene; binds to ergosterol | 0.015 - 16[11][12][13] |
Mechanisms of Action: A Visual Comparison
The following diagrams illustrate the distinct signaling pathways and cellular targets of this compound and the selected commercial antifungals.
Caption: this compound inhibits fungal growth by targeting mitochondrial ATP synthase.
Caption: Mechanisms of action for selected commercial antifungal agents.
Experimental Protocols
A standardized method for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi is crucial for comparative studies. The following protocol is a generalized summary based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38)
1. Preparation of Antifungal Agents:
-
Stock solutions of antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.
-
Serial two-fold dilutions of each antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
2. Inoculum Preparation:
-
Fungal isolates are grown on appropriate agar (B569324) plates (e.g., Potato Dextrose Agar) to obtain fresh, sporulating cultures.
-
A suspension of fungal conidia or yeast cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell concentration using a spectrophotometer.
-
The standardized fungal suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agents is inoculated with the prepared fungal suspension.
-
A growth control well (containing fungal inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
For azoles, the endpoint is typically a ≥50% reduction in turbidity, while for polyenes and other fungicidal agents, it is often the complete absence of visible growth.
Caption: A simplified workflow for determining Minimum Inhibitory Concentrations (MICs).
Conclusion
This compound presents a distinct mechanism of antifungal action by targeting mitochondrial ATP synthase, a pathway not exploited by many mainstream antifungal drugs. This unique target suggests a potential for activity against fungal strains resistant to conventional therapies and a lower likelihood of cross-resistance. However, the lack of publicly available, direct comparative quantitative data with commercial antifungals is a significant knowledge gap. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and a more comprehensive evaluation of this compound as a potential antifungal candidate. Future studies should focus on generating robust MIC data for this compound against a broad panel of clinically and agriculturally important fungi, directly comparing its potency to that of existing antifungal agents under standardized conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Amphotericin B - Wikipedia [en.wikipedia.org]
- 6. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Calcineurin, Mpk1 and Hog1 MAPK pathways independently control fludioxonil antifungal sensitivity in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. New mechanism of action found for agricultural pesticide fludioxonil – UW–Madison News [news.wisc.edu]
- 11. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 12. Understanding the Mechanism of Action of Fludioxonil in Inhibiting Fungal Growth [agrogreat.com]
- 13. Frontiers | Fluopyram Sensitivity and Functional Characterization of SdhB in the Fusarium solani Species Complex Causing Soybean Sudden Death Syndrome [frontiersin.org]
A Comparative Guide: 17-Hydroxyventuricidin A vs. Amphotericin B Efficacy
A Head-to-Head Look at a Novel Antifungal and a Clinical Mainstay
In the landscape of antifungal therapeutics, the search for novel agents with improved efficacy and safety profiles is a paramount endeavor for researchers and drug development professionals. This guide provides a comparative analysis of 17-Hydroxyventuricidin A, a less-characterized antimicrobial compound, and Amphotericin B, a long-standing and potent polyene macrolide used in the treatment of severe fungal infections.
Due to a notable scarcity of published quantitative data and detailed experimental protocols for this compound, a direct, data-driven comparison of its efficacy against Amphotericin B is challenging. This guide, therefore, presents a comprehensive overview of the well-established properties of Amphotericin B, alongside the currently available information for this compound, to offer a preliminary comparative perspective.
Amphotericin B: The Gold Standard
Amphotericin B has been a cornerstone of antifungal therapy for decades, valued for its broad spectrum of activity.[1] Its efficacy stems from its ability to bind to ergosterol (B1671047), a key component of the fungal cell membrane.[1][2] This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of essential intracellular contents, ultimately resulting in fungal cell death.[1][2]
Quantitative Efficacy Data for Amphotericin B
The minimum inhibitory concentration (MIC) is a critical measure of an antifungal agent's potency. The following table summarizes the typical MIC ranges for Amphotericin B against a variety of clinically relevant fungal pathogens.
| Fungal Species | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | 0.25 - 1.0 |
| Candida glabrata | 0.5 - 2.0 |
| Candida parapsilosis | 0.12 - 1.0 |
| Cryptococcus neoformans | 0.12 - 1.0 |
| Aspergillus fumigatus | 0.5 - 2.0 |
| Histoplasma capsulatum | 0.03 - 1.0[2] |
| Coccidioides immitis | 0.03 - 1.0[2] |
| Blastomyces dermatitidis | 0.03 - 1.0[2] |
Note: MIC values can vary depending on the specific isolate and testing methodology.
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing (CLSI M27/M38)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of data. The broth microdilution method is a commonly used technique.
Objective: To determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
Methodology:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline or water to a specific turbidity, corresponding to a standardized cell density. This suspension is further diluted in a standardized test medium, such as RPMI-1640.
-
Antifungal Agent Dilution: The antifungal agent is serially diluted in the test medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent.
-
Incubation: The plate is incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For Amphotericin B, this is typically the concentration that shows no visible growth.
This compound: An Emerging Antimicrobial
This compound is a macrolide compound isolated from Streptomyces sp. strain US80.[1] It has been identified as having antimicrobial properties, with reported activity against some filamentous fungi and yeast.[1]
Quantitative Efficacy Data for this compound
To date, there is a significant lack of publicly available, peer-reviewed data detailing the MIC values of this compound against a broad range of fungal pathogens. The initial discovery and a subsequent study mentioned its inhibitory activity against Verticillium dahlia, Fusarium sp., and Candida tropicalis, but did not provide specific MIC values.[1][3]
| Fungal Species | This compound MIC Range (µg/mL) |
| Verticillium dahlia | Data Not Available |
| Fusarium sp. | Data Not Available |
| Candida tropicalis | Data Not Available |
Experimental Protocol
Detailed experimental protocols for determining the antifungal efficacy of this compound have not been extensively published. The initial report of its activity likely utilized a standard agar (B569324) diffusion or broth microdilution method, similar to the one described for Amphotericin B.[1]
Mechanisms of Action: A Tale of Two Pathways
The antifungal efficacy of a compound is intrinsically linked to its mechanism of action. Here, this compound and Amphotericin B exhibit distinct modes of targeting fungal cells.
Amphotericin B: The Pore-Former
As previously mentioned, Amphotericin B's primary mechanism involves binding to ergosterol in the fungal cell membrane. This binding leads to the formation of ion channels, causing a loss of intracellular ions and small molecules, which disrupts cellular homeostasis and leads to cell death.[1][2]
This compound: The ATP Synthase Inhibitor
While the specific mechanism of this compound has not been definitively elucidated in published literature, it is a derivative of venturicidin (B1172611) A. Venturicidins are known to inhibit mitochondrial ATP synthase.[2] This enzyme is crucial for generating ATP, the primary energy currency of the cell. By inhibiting ATP synthase, venturicidins disrupt the energy production of the fungal cell, leading to its demise. It is highly probable that this compound shares this mechanism of action.
Conclusion and Future Directions
Amphotericin B remains a potent, broad-spectrum antifungal agent, albeit with a well-documented toxicity profile. In contrast, this compound is a less-explored compound with demonstrated but poorly quantified antifungal activity. Its likely mechanism of action, the inhibition of ATP synthase, presents an alternative to the membrane-disrupting action of Amphotericin B, which could be advantageous in overcoming certain resistance mechanisms.
To enable a comprehensive and objective comparison of the efficacy of this compound and Amphotericin B, further research is critically needed. Specifically, future studies should focus on:
-
Determining the MICs of this compound against a wide panel of clinically relevant and drug-resistant fungal isolates.
-
Conducting in vivo efficacy studies to assess its therapeutic potential in animal models of fungal infections.
-
Evaluating the cytotoxicity and overall safety profile of this compound.
-
Performing direct comparative studies that evaluate the efficacy and safety of this compound alongside Amphotericin B and other standard-of-care antifungal agents.
Such data will be invaluable for the scientific and drug development communities to ascertain the true potential of this compound as a future antifungal therapeutic.
References
- 1. Purification and structure elucidation of antifungal and antibacterial activities of newly isolated Streptomyces sp. strain US80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. The antifungal activity of the terrestrial Streptomyces US80 strain is induced by heat-killed fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of 17-Hydroxyventuricidin A: A Guide to Antifungal Combination Testing
Disclaimer: As of December 2025, a comprehensive review of published scientific literature did not yield any specific studies, quantitative data, or experimental protocols detailing the synergistic effects of 17-Hydroxyventuricidin A in combination with other antifungal agents.
This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for this compound, this document provides a comprehensive overview of the principles, methodologies, and data interpretation used to assess antifungal synergy. This framework can be applied to investigate the potential of novel compounds like this compound in combination therapies.
The rise of antifungal resistance necessitates the exploration of new therapeutic strategies.[1] Combination therapy, where two or more drugs are used together, offers a promising approach to enhance efficacy, reduce toxicity by allowing for lower dosages, and overcome resistance mechanisms.[2] A synergistic interaction, where the combined effect of the drugs is greater than the sum of their individual effects, is the primary goal of such therapeutic strategies.[2]
Mechanisms of Antifungal Synergy
Synergistic interactions between antifungal agents can occur through various mechanisms. Understanding these can aid in the rational design of combination therapies. Common mechanisms include:
-
Sequential Inhibition of a Common Pathway: Two drugs inhibit different steps in the same essential metabolic pathway, such as the ergosterol (B1671047) biosynthesis pathway.
-
Enhanced Drug Uptake: One agent, for instance, a cell wall synthesis inhibitor, may increase the permeability of the fungal cell, allowing for greater intracellular concentration of a second agent.[3]
-
Inhibition of Drug Efflux Pumps: One compound can block the efflux pumps that are responsible for removing the other drug from the cell, thereby increasing its effective concentration.[3]
-
Targeting Cellular Stress Responses: One drug may induce a cellular stress that makes the fungus more susceptible to the action of a second drug.
Experimental Protocols for Synergy Testing
The following are detailed methodologies for key in vitro experiments used to assess antifungal synergy.
Checkerboard Microdilution Assay
This is the most common method for screening and quantifying synergistic interactions between two compounds.[2][4]
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of two antifungal agents, both alone and in all possible combinations, to calculate the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
96-well microtiter plates
-
Fungal isolate(s) of interest
-
RPMI 1640 medium (or other appropriate broth)
-
Antifungal agent A (e.g., this compound)
-
Antifungal agent B (e.g., a known antifungal like Fluconazole or Caspofungin)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antifungal Dilutions: Prepare serial dilutions of each antifungal agent. Typically, for a 96-well plate, you will prepare dilutions of Agent A along the x-axis (columns) and Agent B along the y-axis (rows).
-
Plate Setup:
-
Dispense 50 µL of RPMI 1640 medium into each well.
-
Add 50 µL of each concentration of Agent A to the wells in a horizontal orientation (rows).
-
Add 50 µL of each concentration of Agent B to the wells in a vertical orientation (columns). This creates a matrix of drug combinations.
-
Include wells with each drug alone to determine their individual MICs.
-
Designate a growth control well (no drug) and a sterility control well (no inoculum).[2]
-
-
Inoculation:
-
Prepare a fungal inoculum suspension standardized to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of this final inoculum to each well (except the sterility control).[2]
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[2]
-
Reading Results: The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density.[2]
Time-Kill Assay
Time-kill assays provide dynamic information about the interaction between antifungals and their effect on the rate of fungal killing over time.[5]
Objective: To assess the rate and extent of fungal killing by individual and combined antifungal agents over a specific period.
Materials:
-
Fungal isolate(s)
-
Culture tubes or flasks
-
Incubator shaker
-
Sabouraud Dextrose Agar (SDA) plates
-
Antifungal agents at relevant concentrations (e.g., based on MIC values from the checkerboard assay)
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension adjusted to a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in the appropriate broth medium.[6]
-
Experimental Setup: Prepare tubes with the following conditions:
-
Growth control (no drug)
-
Agent A alone
-
Agent B alone
-
Combination of Agent A and Agent B
-
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquots and plate them onto SDA plates. Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at a specific time point with the combination compared to the most active single agent.[5]
Quantitative Analysis of Synergy
The interaction between two antifungal agents is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI).
Calculation of FICI: The FICI is calculated using the MIC values obtained from the checkerboard assay with the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[7]
The resulting FICI value is then interpreted to determine the nature of the interaction.
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
| Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) values.[7][8] |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological mechanisms.
Caption: Experimental workflow for assessing antifungal synergy.
Caption: Hypothetical synergistic mechanism targeting fungal cell integrity.
References
- 1. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 8. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of 17-Hydroxyventuricidin A: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the promising in vitro antimicrobial and potential anticancer activities of 17-Hydroxyventuricidin A in relevant in vivo models. As a member of the venturicidin (B1172611) family of macrolide antibiotics, this compound is a known inhibitor of F₀F₁-ATPase, a critical enzyme in cellular energy production. This mechanism suggests a broad therapeutic potential. Due to the limited availability of specific in vivo data for this compound, this guide leverages data from the closely related and well-studied compound, Venturicidin A, as a comparator to inform experimental design and establish performance benchmarks.
Data Presentation: In Vitro Activity Comparison
The following tables summarize the known in vitro activities of Venturicidin A, which can serve as a preliminary benchmark for this compound. It is imperative for researchers to generate analogous data for this compound to enable a direct and accurate comparison.
Table 1: Comparative Antifungal Activity (In Vitro)
| Compound | Fungal Species | MIC/EC₅₀ (µg/mL) | Reference |
| Venturicidin A | Fusarium graminearum | 3.69 (EC₅₀) | [1] |
| This compound | Verticillium dahlia, Fusarium sp., Candida tropicalis | Activity reported, quantitative data not available |
Table 2: Comparative Antibacterial Activity (In Vitro)
| Compound | Bacterial Species | MIC (µg/mL) | Notes | Reference |
| Venturicidin A | ESKAPE Pathogens | >256 | Weak intrinsic activity | [1] |
| This compound | Gram-positive bacteria (M. luteus, B. subtilis, S. aureus) | Activity reported, quantitative data not available |
Table 3: Comparative Cytotoxicity (In Vitro)
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Venturicidin A | Human Embryonic Kidney (HEK) | 31 | [2] |
| This compound | Not Reported | - |
Proposed In Vivo Validation Strategy
Based on the in vitro profile of the venturicidin class, the following in vivo studies are recommended to validate the efficacy of this compound.
Antifungal Efficacy in a Murine Model of Disseminated Candidiasis
This model will assess the ability of this compound to control a systemic fungal infection.
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Intravenous injection of Candida albicans (e.g., SC5314 strain) at a concentration of 5 x 10⁵ CFU/mouse.
-
Treatment Groups:
-
Vehicle control (e.g., saline with appropriate solubilizing agent).
-
This compound (multiple dose levels, e.g., 1, 5, 20 mg/kg, administered intraperitoneally or intravenously).
-
Positive control (e.g., Fluconazole at 10 mg/kg).
-
-
Dosing Regimen: Treatment initiated 24 hours post-infection and continued once daily for 7 days.
-
Endpoints:
-
Survival rate over a 21-day period.
-
Fungal burden in kidneys and spleen (CFU/gram of tissue) at the end of the study.
-
Histopathological analysis of target organs.
-
Antibacterial Potentiation in a Rat Model of Catheter-Related Infection
This study will evaluate the synergistic effect of this compound with an aminoglycoside antibiotic against a biofilm-forming bacterial infection.
-
Animal Model: Male Sprague-Dawley rats with surgically implanted central venous catheters.
-
Infection: Intraluminal inoculation of the catheter with a clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) known to be resistant to aminoglycosides.
-
Treatment Groups:
-
Saline lock (negative control).
-
Gentamicin lock (e.g., 5 mg/mL).
-
This compound lock (dose to be determined by in vitro synergy data).
-
Gentamicin + this compound combination lock.
-
-
Dosing Regimen: Catheter lock therapy administered for a defined period (e.g., 24-48 hours).
-
Endpoints:
-
Bacterial load (CFU/mL) in blood samples drawn from the catheter.
-
Quantification of biofilm formation on the explanted catheter surface (e.g., via sonication and plating).
-
Clinical signs of infection.
-
Anticancer Cytotoxicity in a Mouse Xenograft Model
This model will assess the potential of this compound to inhibit tumor growth in vivo.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneous injection of a human cancer cell line for which in vitro sensitivity to venturicidins has been established or is suspected (e.g., a cell line with high reliance on oxidative phosphorylation).
-
Treatment Groups:
-
Vehicle control.
-
This compound (multiple dose levels, administered via a suitable route).
-
Positive control (a standard-of-care chemotherapeutic for the chosen cell line).
-
-
Dosing Regimen: Treatment initiated when tumors reach a palpable size and continued for a defined period (e.g., 3-4 weeks).
-
Endpoints:
-
Tumor volume measurement throughout the study.
-
Final tumor weight at the end of the study.
-
Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Monitoring of animal body weight and general health as an indicator of toxicity.
-
Mandatory Visualizations
Caption: Proposed workflow for the in vivo validation of this compound.
Caption: Mechanism of action of this compound via inhibition of F₀F₁-ATPase.
References
Comparative Analysis of 17-Hydroxyventuricidin A in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 17-Hydroxyventuricidin A, focusing on its potential for cross-resistance with other antifungal agents. Due to the limited availability of direct cross-resistance studies for this compound, this guide draws upon data from its close structural and functional analog, Venturicidin A, and other inhibitors of the F-type ATP synthase.
Introduction to this compound and its Mechanism of Action
This compound is a macrolide antibiotic with antifungal and antibacterial properties. Like its well-studied counterpart, Venturicidin A, it is a potent and specific inhibitor of the F-type ATP synthase (F-ATPase), a highly conserved enzyme crucial for energy production in both fungal and bacterial pathogens. This enzyme, also known as F_oF_1-ATP synthase, utilizes a proton gradient to synthesize ATP.
Venturicidins, including this compound, target the F_o subunit of the ATP synthase, which is embedded in the mitochondrial or cell membrane. Specifically, they are known to bind to subunit c (also known as subunit 9 or proteolipid subunit) of the F_o complex. This binding obstructs the proton channel, thereby inhibiting proton translocation and uncoupling ATP synthesis from the electron transport chain. This disruption of cellular bioenergetics leads to fungal cell death.
Cross-Resistance Profile of Venturicidin Analogs
Studies on Venturicidin A and other ATP synthase inhibitors, such as oligomycin (B223565) and ossamycin, have identified specific amino acid substitutions in subunit c of the mitochondrial ATP synthase that confer resistance. Notably, the binding sites for these macrolide inhibitors on subunit c are overlapping.[1] This suggests that a mutation conferring resistance to one of these inhibitors is likely to cause cross-resistance to others that bind in the same region.
Table 1: Comparison of ATP Synthase Inhibitors Targeting the F_o Subunit
| Inhibitor | Target Subunit | Known Resistance Mutations (in yeast) | Potential for Cross-Resistance with this compound |
| This compound | c (F_o) | Not explicitly studied | High (with other F_o inhibitors) |
| Venturicidin A | c (F_o) | Gly25→Ser, Ala27→Gly | High |
| Oligomycin | c (F_o) | Leu53→Phe, Ala56→Gly, Leu57→Phe, Phe64→Tyr/Ile | High |
| Ossamycin | c (F_o) | Leu53→Phe, Leu57→Phe | High |
The logical relationship for potential cross-resistance is based on the shared mechanism of action.
Caption: Logical relationship illustrating how a shared mechanism of action leads to potential cross-resistance.
Experimental Protocols
To assess the cross-resistance profile of this compound, a series of in vitro experiments can be conducted. Below are detailed methodologies for key assays.
Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized technique to determine the MIC of an antifungal agent.[2][3][4][5][6]
Objective: To determine the lowest concentration of this compound and other antifungal agents that inhibits the visible growth of a fungal isolate.
Materials:
-
Fungal isolates (wild-type and potentially resistant strains)
-
This compound and other test compounds (e.g., oligomycin, fluconazole, amphotericin B)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the fungal isolates on an appropriate agar (B569324) medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the 96-well plates. A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control. For novel compounds like this compound, the endpoint should be carefully determined and validated.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Assessment of Fungal Cell Membrane Integrity
This assay helps to determine if the antifungal agent damages the fungal cell membrane.[7][8][9]
Objective: To assess the effect of this compound on the permeability of the fungal cell membrane using Propidium Iodide (PI) staining.
Materials:
-
Fungal cells treated with this compound
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treatment: Incubate fungal cells with various concentrations of this compound. Include a negative control (untreated cells) and a positive control (e.g., heat-killed cells).
-
Staining: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS containing PI.
-
Incubation: Incubate the cells in the dark for 5-10 minutes at room temperature.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. PI can only enter cells with compromised membranes, where it intercalates with DNA and emits red fluorescence.
Measurement of Reactive Oxygen Species (ROS) Production
This assay investigates if the antifungal agent induces oxidative stress in fungal cells.[10][11][12][13][14]
Objective: To quantify the intracellular production of ROS in fungal cells upon treatment with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Fungal cells treated with this compound
-
DCFH-DA solution
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Treatment: Treat fungal cells with different concentrations of this compound. Include appropriate controls.
-
Loading with Probe: Wash the cells and incubate them with DCFH-DA in PBS. Intracellular esterases cleave the diacetate group, and the resulting DCFH is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Predicted Signaling Pathway and Cellular Effects
The inhibition of ATP synthase by this compound is predicted to trigger a cascade of cellular events leading to fungal cell death.
Caption: Predicted signaling pathway of this compound leading to fungal cell death.
Conclusion
While direct experimental evidence for cross-resistance of this compound is lacking, its mechanism of action as an F-type ATP synthase inhibitor strongly suggests a high potential for cross-resistance with other inhibitors targeting the F_o subunit, such as oligomycin and ossamycin. Researchers and drug development professionals should consider this potential when evaluating this compound as a candidate antifungal agent. The experimental protocols provided in this guide offer a framework for systematically investigating its cross-resistance profile and further elucidating its antifungal properties. Future studies should focus on generating resistant mutants to this compound and sequencing the ATP synthase subunits to identify specific resistance-conferring mutations, which will provide definitive evidence for its cross-resistance patterns.
References
- 1. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Localisation and Quantification of Reactive Oxygen Species and Nitric Oxide in Arabidopsis Roots in Response to Fungal Infection [bio-protocol.org]
- 14. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of Venturicidin-Class Antibiotics: Potent Inhibitors of F-Type ATP Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of venturicidin-class antibiotics. It covers their mechanism of action, antimicrobial performance with supporting data, and the experimental protocols used for their evaluation.
Venturicidins are a group of macrolide antifungal compounds first isolated from Streptomyces bacteria in 1961.[1] Also known as aabomycins, the class includes several members such as venturicidin (B1172611) A and venturicidin B.[1] While initially recognized for their potent antifungal properties, recent studies have highlighted their role as antibiotic adjuvants, capable of potentiating the effects of other antibiotics against multidrug-resistant bacteria.[2][3]
Mechanism of Action: Targeting the Cellular Powerhouse
The primary molecular target of venturicidin-class antibiotics is the F-type ATP synthase (F1Fo-ATPase), a crucial enzyme responsible for the majority of ATP synthesis in aerobic organisms.[4][5] Venturicidins specifically bind to the membrane-embedded Fo domain of the enzyme, which functions as a proton channel.[6][7]
By binding to subunit-c of the Fo complex, venturicidins block the translocation of protons, effectively stalling the rotary mechanism of the enzyme and halting ATP synthesis.[2][5] This disruption of the cell's primary energy production pathway leads to potent antifungal effects.[5][8] Furthermore, this inhibition perturbs the proton motive force across the bacterial membrane, a mechanism that can be exploited to enhance the uptake and efficacy of other antibiotic classes, such as aminoglycosides.[2][3] At higher concentrations, venturicidins can induce a decoupling of the F1-ATPase from the inhibited Fo complex, leading to dysregulated ATP hydrolysis and further depleting the cell's energy reserves.[8]
References
- 1. Venturicidin - Wikipedia [en.wikipedia.org]
- 2. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. toku-e.com [toku-e.com]
- 6. Interaction of Venturicidin and Fo·F1-ATPase/ATP Synthase of Tightly Coupled Subbacterial Particles of Paracoccus denitrificans in Energized Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Venturicidins: A Guide for Researchers
Comparative Biological Activity of Venturicidin (B1172611) A
Venturicidin A, a 20-membered macrolide antibiotic, has demonstrated notable antifungal and antibacterial potentiating activities. While it exhibits weak intrinsic antibacterial activity against a range of pathogens, its primary strength lies in its ability to enhance the efficacy of other antibiotics, particularly aminoglycosides, against multidrug-resistant strains.
| Compound | Organism | Activity Type | IC50 / EC50 / MIC | Reference |
| Venturicidin A | Botrytis cinerea | Antifungal (Hyphal Inhibition) | EC50: 1.08 µg/mL | [1] |
| Venturicidin A | Fusarium graminearum | Antifungal | EC50: 3.69 µg/mL | [2] |
| Venturicidin A | Human Embryonic Kidney (HEK) cells | Cytotoxicity | IC50: 31 µg/mL | [3] |
| Venturicidin A | ESKAPE Pathogens | Antibacterial | MIC > 256 µg/mL | [4] |
| Venturicidin A + Gentamicin | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibiotic Potentiation | - | [4] |
Mechanism of Action: Targeting the Cellular Powerhouse
Venturicidins exert their biological effects by targeting a fundamental process in cellular bioenergetics: ATP synthesis. The primary molecular target is the F-type ATP synthase (also known as FₒF₁-ATPase), a multi-subunit enzyme responsible for generating the bulk of cellular ATP.
Venturicidin A specifically binds to the Fₒ subunit of the ATP synthase complex. This binding event physically obstructs the proton channel, a critical component for the enzyme's function. By blocking the flow of protons across the membrane, venturicidin A effectively uncouples the proton motive force from ATP synthesis, leading to a depletion of cellular ATP. This disruption of the cell's energy supply is a key factor in its antifungal activity and its ability to potentiate other antibiotics.[4][5]
Caption: Mechanism of action of Venturicidin A on FₒF₁-ATP synthase.
Experimental Protocols
To facilitate further research, a detailed protocol for a checkerboard broth microdilution assay to assess the antibiotic-potentiating effect of venturicidin A is provided below.
Checkerboard Broth Microdilution Assay
Objective: To determine the synergistic effect of a venturicidin analog in combination with an antibiotic against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial strain (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Venturicidin analog stock solution (in a suitable solvent like DMSO)
-
Antibiotic stock solution (e.g., Gentamicin)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the venturicidin analog and the antibiotic in CA-MHB in separate 96-well plates.
-
Inoculum Preparation: Culture the bacterial strain in CA-MHB to an optical density at 600 nm (OD₆₀₀) of approximately 0.5. Dilute the culture to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay plate.
-
Assay Plate Setup:
-
Dispense 50 µL of CA-MHB into each well of a new 96-well plate.
-
Add 50 µL of the antibiotic dilutions to the corresponding rows.
-
Add 50 µL of the venturicidin analog dilutions to the corresponding columns. This creates a matrix of varying concentrations of both compounds.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Measure the OD₆₀₀ of each well using a spectrophotometer to determine bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic, alone or in combination, that inhibits visible growth.
-
The Fractional Inhibitory Concentration (FIC) index can be calculated to determine synergy, additivity, or antagonism.
-
Structure-Activity Relationship Insights
While a comprehensive SAR for 17-Hydroxyventuricidin A analogs is yet to be established, insights can be drawn from the known bioactivity of venturicidin A and general medicinal chemistry principles.
-
The Macrolide Core: The large macrolide ring is essential for positioning the molecule within the Fₒ subunit of the ATP synthase. Modifications to the ring size or conformation are likely to significantly impact activity.
-
The C17-Position: The presence of a hydroxyl group at the C17 position in this compound suggests a potential point for hydrogen bonding interactions within the binding site. Esterification or etherification of this hydroxyl group would likely alter the compound's polarity and its interaction with the target, providing a key area for analog synthesis and SAR studies.
-
The Glycosidic Moiety: The sugar moiety is crucial for the overall solubility and pharmacokinetic properties of the molecule. Modifications to the sugar could influence cell permeability and target engagement.
Caption: A proposed workflow for establishing the SAR of this compound analogs.
Future Directions
The potent biological activity of venturicidin A, coupled with its unique mechanism of action, makes it an attractive scaffold for the development of novel anti-infective and anticancer agents. Future research should focus on the systematic synthesis and biological evaluation of this compound analogs to elucidate a comprehensive SAR. Key areas of investigation should include modifications at the 17-hydroxyl group, alterations of the macrolide ring, and variations of the glycosidic moiety to optimize potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of natural products.
References
- 1. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 17-Hydroxyventuricidin A and Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with diverse mechanisms of action. This guide provides a comparative overview of 17-Hydroxyventuricidin A, a macrolide antibiotic, against a new generation of antifungal drugs: Rezafungin, Ibrexafungerp (B609083), Olorofim, and Fosmanogepix. This comparison focuses on their mechanisms of action, available in vitro efficacy data, and the signaling pathways they modulate.
Executive Summary
This guide benchmarks this compound against four novel antifungal agents that have recently entered the clinical landscape or are in late-stage development. While this compound demonstrates a unique mechanism of action by targeting mitochondrial ATP synthase, a critical component of fungal cellular respiration, a significant gap exists in the publicly available, quantitative in vitro susceptibility data for this compound against a broad range of clinically relevant fungal species. In contrast, the novel agents—Rezafungin, Ibrexafungerp, Olorofim, and Fosmanogepix—have extensive, publicly available data on their potent in vitro activity against key fungal pathogens, including various species of Candida and Aspergillus.
Mechanism of Action: A Tale of Different Targets
A key differentiator among these antifungal agents is their distinct molecular targets within the fungal cell. This diversity is crucial in overcoming existing resistance mechanisms.
This compound: This natural product and its close analog, Venturicidin A, function by inhibiting the F1F0-ATP synthase in mitochondria.[1][2][3][4] Specifically, they target the F0 subunit, which is responsible for proton translocation, thereby disrupting the proton motive force required for ATP synthesis.[3][4] This ultimately leads to a depletion of cellular energy and fungal cell death.
Novel Antifungal Agents:
-
Rezafungin & Ibrexafungerp (Glucan Synthase Inhibitors): Both Rezafungin (an echinocandin) and Ibrexafungerp (a triterpenoid) inhibit the enzyme (1,3)-β-D-glucan synthase.[2][5][6][7][8] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical structural component of the fungal cell wall.[5][6][8] Its inhibition leads to a weakened cell wall, osmotic instability, and ultimately cell lysis.[5][6]
-
Olorofim (Pyrimidine Synthesis Inhibitor): Olorofim is a first-in-class orotomide that targets dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][9] By inhibiting this enzyme, Olorofim disrupts the synthesis of DNA, RNA, and other essential macromolecules, leading to fungal cell death.[9][10]
-
Fosmanogepix (Gwt1 Inhibitor): Fosmanogepix is a prodrug that is converted to its active form, manogepix. Manogepix inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[4][11][12][13] This enzyme is crucial for the proper localization and function of many proteins anchored to the fungal cell wall, and its inhibition disrupts cell wall integrity.[4][12][13]
In Vitro Efficacy: A Data-Driven Comparison
A direct quantitative comparison of the antifungal activity of this compound with the novel agents is challenging due to the limited availability of standardized Minimum Inhibitory Concentration (MIC) data for the former against a broad panel of human fungal pathogens. The available data for this compound and Venturicidin A is primarily qualitative or presented as EC50 values against plant pathogens, which are not directly comparable to MIC values.
The following tables summarize the available in vitro susceptibility data for the novel antifungal agents against key Candida and Aspergillus species, as determined by standardized broth microdilution methods (CLSI/EUCAST).
Table 1: In Vitro Activity of Novel Antifungal Agents against Candida Species (MIC in µg/mL)
| Organism | Rezafungin (MIC Range / MIC₅₀ / MIC₉₀) | Ibrexafungerp (MIC Range / MIC₅₀ / MIC₉₀) | Olorofim (MIC Range / MIC₅₀ / MIC₉₀) | Fosmanogepix (Manogepix) (MIC Range / MIC₅₀ / MIC₉₀) |
| Candida albicans | 0.008 - 2 / 0.03 - 0.125 / 0.06 - 0.25[14][15][16] | 0.016 - 0.5 / 0.06 / 0.125[17] | No Activity[1] | 0.002 - 0.5 / 0.008 - 0.016 / 0.016 - 0.031 |
| Candida glabrata | 0.016 - 2 / 0.06 - 0.125 / 0.125 - 0.25[14][15][16] | 0.03 - 4 / 0.25 / 0.5[17] | No Activity[1] | 0.004 - 0.5 / 0.03 - 0.06 / 0.06 - 0.125 |
| Candida parapsilosis | 0.25 - 8 / 1 - 2 / 2 - 4[15][16] | 0.06 - 4 / 0.5 / 1[17] | No Activity[1] | 0.008 - 1 / 0.03 / 0.06 |
| Candida tropicalis | 0.016 - 2 / 0.03 - 0.06 / 0.06 - 0.125[14][15][16] | 0.06 - ≥8 / 0.5 / 2[17] | No Activity[1] | 0.004 - 0.25 / 0.016 / 0.03 |
| Candida krusei | 0.016 - 1 / 0.06 / 0.125[14][15][16] | 0.125 - 1 / 1 / 1[17] | No Activity[1] | >8 |
| Candida auris | 0.03 - 0.5 / 0.125 / 0.25[16] | 0.25 - 8 / 0.5 - 1 / 1 - 2[17][18] | No Activity[1] | 0.008 - 0.06 / 0.016 / 0.03 |
Table 2: In Vitro Activity of Novel Antifungal Agents against Aspergillus Species (MEC/MIC in µg/mL)
| Organism | Rezafungin (MEC Range / MEC₅₀ / MEC₉₀) | Ibrexafungerp (MEC Range / MEC₅₀ / MEC₉₀) | Olorofim (MIC Range / MIC₅₀ / MIC₉₀) | Fosmanogepix (Manogepix) (MEC Range / MEC₅₀ / MEC₉₀) |
| Aspergillus fumigatus | ≤0.008 - 0.25 / 0.016 - 0.03 / 0.03 - 0.06[19][20] | 0.008 - 2 / 0.03 - 0.06 / 0.125 - 0.25[21][22] | 0.004 - 0.125 / 0.008 - 0.03 / 0.03 - 0.06[10][23] | 0.008 - 0.25 / 0.016 - 0.03 / 0.03 - 0.06 |
| Aspergillus flavus | ≤0.008 - 0.125 / 0.016 / 0.03[19] | 0.016 - 1 / 0.06 / 0.25[21] | 0.016 - 0.5 / 0.06 / 0.125[10] | 0.008 - 0.5 / 0.03 / 0.06 |
| Aspergillus niger | ≤0.008 - 0.06 / 0.016 / 0.03[19] | 0.016 - 0.5 / 0.06 / 0.125[21] | 0.03 - 1 / 0.125 / 0.25[10] | 0.016 - 1 / 0.06 / 0.125 |
| Aspergillus terreus | ≤0.008 - 0.125 / 0.016 / 0.03[19] | 0.016 - 1 / 0.125 / 0.5[21] | 0.03 - 0.5 / 0.06 / 0.125[10] | 0.016 - 0.5 / 0.06 / 0.125 |
Note: For echinocandins and ibrexafungerp against molds, the Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration that leads to the formation of aberrant, branched hyphae. For Olorofim and Fosmanogepix against molds, MICs are typically reported.
Signaling Pathways and Experimental Workflows
Understanding the cellular pathways affected by these antifungal agents provides insights into their broader biological impact and potential for synergistic or antagonistic interactions with other drugs.
Signaling Pathway Diagrams
Experimental Protocols
Standardized methodologies are critical for the reproducible evaluation of antifungal efficacy. The following outlines a general protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh the antifungal agent and dissolve in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO]) to create a high-concentration stock solution.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS) to achieve the desired final concentration range in the microtiter plates.
-
-
Inoculum Preparation:
-
Yeasts (Candida spp.): Culture the yeast on Sabouraud dextrose agar (B569324) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.
-
Molds (Aspergillus spp.): Culture the mold on potato dextrose agar for 5-7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Filter the suspension to remove hyphae and adjust the conidial suspension to a concentration that will yield a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Microdilution Plate Setup:
-
Dispense 100 µL of the appropriate antifungal dilution into each well of a 96-well microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for most yeasts and 48-72 hours for most molds.
-
-
Endpoint Determination (MIC):
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
For azoles and echinocandins against yeasts, the endpoint is typically a ≥50% reduction in turbidity.
-
For amphotericin B against yeasts and most antifungals against molds, the endpoint is 100% inhibition of growth (no visible growth).
-
For echinocandins against molds, the Minimum Effective Concentration (MEC) is read as the lowest concentration causing the formation of abnormal, branched hyphae.
-
Conclusion
This compound presents an intriguing antifungal candidate due to its distinct mechanism of action targeting mitochondrial ATP synthase, a pathway not exploited by currently approved systemic antifungals. However, the lack of comprehensive and standardized in vitro susceptibility data against a broad panel of clinically relevant fungal pathogens currently limits a direct and robust comparison with the novel agents Rezafungin, Ibrexafungerp, Olorofim, and Fosmanogepix.
These novel agents, with their well-characterized mechanisms of action and extensive supporting in vitro and in vivo data, represent significant advancements in the fight against invasive fungal infections. Further research to generate standardized MIC data for this compound against a diverse collection of fungal isolates is crucial to fully assess its potential and position it within the evolving landscape of antifungal therapeutics.
References
- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 2. Mitochondria and Fungal Pathogenesis: Drug Tolerance, Virulence, and Potential for Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifactorial Role of Mitochondria in Echinocandin Tolerance Revealed by Transcriptome Analysis of Drug-Tolerant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Genetic Diversity and In Vitro Antifungal Susceptibility of 200 Clinical and Environmental Aspergillus flavus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioaustralis.com [bioaustralis.com]
- 16. Inhibitory Activities of Blasticidin S Derivatives on Aflatoxin Production by Aspergillus Flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 20. Quantitative antifungal activity of reuterin against food isolates of yeasts and moulds and its potential application in yogurt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Candida glabrata Mutants Demonstrating Paradoxical Reduced Caspofungin Susceptibility but Increased Micafungin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of Antifungal Susceptibilities to Fluconazole and Voriconazole of Oral Candida glabrata Isolates from Head and Neck Radiation Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifungal Spectrum of 17-Hydroxyventuricidin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal spectrum of 17-Hydroxyventuricidin A against established antifungal agents. Due to the limited availability of publicly accessible quantitative data for this compound, this document focuses on its reported qualitative activity and compares it with the well-documented minimum inhibitory concentration (MIC) data of widely used antifungal drugs. The information presented herein is intended to guide research and development efforts in the field of antifungal drug discovery.
Introduction to this compound
This compound is a macrolide antibiotic with demonstrated antifungal and antibacterial properties.[1] It is a derivative of Venturicidin A, a known inhibitor of mitochondrial F1Fo-ATP synthase. This mechanism of action, which disrupts the primary energy production pathway in fungal cells, makes it a compound of interest for further antifungal research.
Initial studies have shown that this compound is active against a select range of filamentous fungi and yeasts, including Verticillium dahlia, Fusarium sp., and Candida tropicalis. However, a comprehensive quantitative analysis of its antifungal spectrum across a broader panel of clinically relevant fungi is not yet publicly available.
Comparative Antifungal Spectrum
To provide a context for the potential efficacy of this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of common antifungal agents against key fungal pathogens. The MIC value is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Note: Specific MIC values for this compound are not included due to a lack of available data in the cited literature. The qualitative spectrum is noted as active against Verticillium dahlia, Fusarium sp., and Candida tropicalis.
Table 1: In Vitro Activity against Candida Species (MIC in µg/mL)
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| This compound | - | - | - | Active | - |
| Amphotericin B | 0.12 - 2 | 0.12 - 2 | 0.12 - 2 | 0.25 - 4 | 0.5 - 8 |
| Fluconazole | 0.25 - 64 | 1 - >64 | 0.5 - 32 | 0.5 - >64 | 8 - >64 |
| Voriconazole | 0.007 - 4 | 0.03 - 16 | 0.007 - 2 | 0.015 - 8 | 0.06 - 8 |
| Itraconazole | 0.015 - 16 | 0.06 - >16 | 0.015 - 2 | 0.03 - 8 | 0.12 - 16 |
Table 2: In Vitro Activity against Aspergillus Species (MIC in µg/mL)
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger | Aspergillus terreus |
| This compound | - | - | - | - |
| Amphotericin B | 0.25 - 4[2] | 0.5 - 8 | 0.5 - 4 | 0.5 - 4 |
| Voriconazole | 0.12 - 4[2] | 0.25 - 4 | 0.25 - 4 | 0.25 - 2 |
| Itraconazole | 0.12 - 8[2] | 0.25 - 4 | 0.25 - 4 | 0.25 - 2 |
| Posaconazole | 0.06 - 2 | 0.12 - 2 | 0.12 - 2 | 0.06 - 1 |
Table 3: In Vitro Activity against Fusarium Species (MIC in µg/mL)
| Antifungal Agent | Fusarium solani | Fusarium oxysporum | Fusarium verticillioides |
| This compound | Active | - | - |
| Amphotericin B | 1 - >16[3][4] | 0.5 - 16[3][4] | 2 - >16[3] |
| Voriconazole | 2 - >64[5][6] | 2 - 64[5][6] | 2 - 32[3] |
| Itraconazole | 4 - >64[5][6] | 8 - >64[5][6] | 4 - >64[3] |
Note: MIC ranges can vary depending on the specific isolates and testing methodologies used.
Mechanism of Action: Inhibition of ATP Synthase
The proposed mechanism of action for this compound, similar to Venturicidin A, is the inhibition of the F1Fo-ATP synthase enzyme in the inner mitochondrial membrane.[7] This enzyme is crucial for the production of ATP, the main energy currency of the cell, through oxidative phosphorylation. By blocking the proton channel of the Fo subunit, this compound disrupts the proton motive force, leading to a depletion of cellular ATP and ultimately fungal cell death.
Caption: Inhibition of ATP synthase by this compound.
Experimental Protocols for Antifungal Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Filamentous Fungi)
This method involves preparing two-fold serial dilutions of the antifungal agent in a 96-well microtiter plate. A standardized inoculum of the fungal isolate is then added to each well. The plates are incubated at a specified temperature and duration, after which they are visually inspected or read with a spectrophotometer to determine the lowest concentration of the agent that inhibits fungal growth.
References
- 1. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 2. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Susceptibility of 182 Fusarium Species Isolates from 20 European Centers: Comparison between EUCAST and Gradient Concentration Strip Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Inhibitory effects of antimicrobial agents against Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
A Comparative Guide to the Efficacy of Synthetic vs. Natural 17-Hydroxyventuricidin A
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 17-Hydroxyventuricidin A, acknowledging the current data landscape and offering a framework for future comparative studies.
A direct comparative efficacy study between synthetic and natural this compound is not presently available in published scientific literature. This guide, therefore, focuses on the well-documented biological activities of natural this compound to establish a benchmark for evaluation. The provided experimental protocols and data will be invaluable for any future research aiming to compare the two forms.
Natural this compound: A Profile
Isolated from Streptomyces sp., natural this compound is a macrolide antibiotic with established antifungal and antimicrobial activities.[1][2][3] Its principal mechanism of action is the potent and specific inhibition of mitochondrial F1F0-ATP synthase, a vital enzyme in cellular energy production.[4]
Biological Activity
Natural this compound has demonstrated significant inhibitory effects against a variety of filamentous fungi and yeasts.[1][5] Documented susceptible species include:
In addition to its antifungal properties, it is also active against several Gram-positive bacteria, including Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus.[2][7]
The antifungal action of this compound is a direct consequence of its inhibition of mitochondrial F1F0-ATP synthase. By binding to the F0 subunit of this enzyme complex, it obstructs the flow of protons, thereby halting the synthesis of ATP.[4] This disruption of the cell's energy currency leads to the cessation of fungal growth and can induce cell death. Studies on the closely related venturicidin (B1172611) A have revealed that at higher concentrations, it may also uncouple the F1-ATPase activity from the F0 proton channel, causing unregulated ATP hydrolysis and further depleting cellular ATP levels.[8][9][10]
Notably, in the pathogenic fungus Fusarium graminearum, this compound has been observed to not only inhibit mycelial growth but also to suppress the production of the mycotoxin deoxynivalenol (B1670258) (DON).[6] This is achieved by interfering with DON biosynthesis, the formation of toxisomes, and mitochondrial integrity.[6]
Synthetic this compound: A Research Frontier
While synthetic this compound is commercially available for research applications, there is a notable absence of published studies detailing its biological efficacy. Consequently, a direct comparison with the natural form in terms of antifungal activity, antimicrobial spectrum, or its potency as a mitochondrial ATP synthase inhibitor is not currently possible. It is incumbent upon researchers utilizing the synthetic compound to conduct independent in-vitro and in-vivo evaluations to ascertain its efficacy relative to the established data for its natural counterpart.
Data Presentation
Table 1: Antifungal Activity of Natural this compound
| Fungal Species | Observed Activity | Reference |
| Verticillium dahlia | Growth inhibition | [1][5] |
| Fusarium sp. | Growth inhibition | [1][5] |
| Candida tropicalis | Growth inhibition | [1][5] |
| Fusarium graminearum | EC50 of 3.69 µg/mL | [6] |
Note: While growth inhibition is reported for the first three species, specific Minimum Inhibitory Concentration (MIC) values are not provided in the cited literature.
Experimental Protocols
The following methodologies are provided to facilitate standardized and reproducible comparative studies.
Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungal strain.
Materials:
-
Natural and/or synthetic this compound
-
Target fungal isolates (e.g., Candida tropicalis, Fusarium sp.)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Microplate reader (spectrophotometer)
-
Appropriate solvent for stock solution (e.g., sterile DMSO)
-
Positive control antifungal agent (e.g., Amphotericin B)
-
Negative control (growth medium)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in a suitable solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to create a concentration gradient.
-
Inoculum Preparation: Culture the target fungus on a suitable agar (B569324) medium. Prepare a suspension of the fungus in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to obtain a final inoculum density of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Inoculation: Dispense the prepared fungal inoculum into each well containing the diluted compound. Also, prepare wells for a positive control (fungus with a known antifungal) and a negative control (fungus in medium alone).
-
Incubation: Incubate the plates at 35°C for a duration appropriate for the fungal species (typically 24-48 hours).
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that results in no visible fungal growth. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).
Mitochondrial F1F0-ATP Synthase Inhibition Assay
This assay measures the ATP hydrolysis (reverse reaction) activity of the ATP synthase.
Objective: To measure the inhibitory effect of this compound on mitochondrial ATP synthase activity.
Materials:
-
Isolated mitochondria (e.g., from rat liver or a relevant fungal species)
-
Natural and/or synthetic this compound
-
Assay Buffer (e.g., 250 mM sucrose, 50 mM KCl, 5 mM MgCl2, 10 mM Tris-HCl, pH 7.4)
-
ATP solution
-
ATP-regenerating system (e.g., pyruvate (B1213749) kinase and phosphoenolpyruvate)
-
NADH solution
-
Lactate dehydrogenase (LDH) enzyme
-
UV-Vis spectrophotometer
-
Oligomycin (B223565) (a known ATP synthase inhibitor for control purposes)
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the source tissue or cells using established differential centrifugation techniques. Quantify the protein concentration of the mitochondrial preparation.
-
Reaction Setup: In a cuvette, combine the assay buffer, ATP, phosphoenolpyruvate, NADH, and LDH to create the reaction mixture.
-
Baseline Measurement: Add a defined amount of the isolated mitochondria to the reaction mixture and immediately begin recording the decrease in absorbance at 340 nm. This reflects the basal rate of NADH oxidation, which is coupled to ATP hydrolysis.
-
Inhibitor Addition: Introduce various concentrations of this compound (either natural or synthetic) to the cuvette and continue monitoring the change in absorbance at 340 nm.
-
Activity Calculation: The rate of ATP hydrolysis is directly proportional to the rate of NADH oxidation. Determine the percentage of ATP synthase inhibition for each concentration of this compound relative to the basal activity.
-
Control Experiment: Conduct a parallel experiment using oligomycin to validate that the observed inhibition is specific to the F1F0-ATP synthase.
Mandatory Visualization
Caption: Inhibition of mitochondrial ATP synthase by this compound.
Caption: A proposed workflow for the comparative evaluation of synthetic vs. natural this compound.
Conclusion
Natural this compound is a promising antimicrobial and antifungal agent with a well-defined mechanism of action targeting mitochondrial ATP synthase. However, the biological efficacy of its synthetic counterpart remains to be elucidated. The current absence of published data on synthetic this compound underscores a significant research gap. This guide provides the necessary background information and detailed experimental protocols to empower researchers to undertake the crucial work of comparing the two forms. Such studies are essential to ascertain whether the synthetic version can serve as a reliable and potentially more accessible alternative for the development of new therapeutic agents.
References
- 1. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]
- 2. m.elisa-research.com [m.elisa-research.com]
- 3. This compound | Antibacterial other | Hello Bio [hellobio.com]
- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17-hydroxy Venturicidin A - Biochemicals - CAT N°: 27508 [bertin-bioreagent.com]
- 8. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of 17-Hydroxyventuricidin A: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for 17-Hydroxyventuricidin A and its close structural analog, Venturicidin A. The focus is on their validated antimicrobial activities and their shared mechanism of action as potent inhibitors of F-type ATP synthase, a critical enzyme in cellular energy metabolism. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its well-studied counterpart to provide a valuable reference for research and development.
Performance Comparison: Antimicrobial and Cytotoxic Activity
The following tables summarize the available quantitative data for Venturicidin A, which serves as a benchmark for understanding the potential activity of this compound.
Table 1: Antifungal and Cytotoxic Activity of Venturicidin A
| Compound | Organism/Cell Line | Activity Type | Value | Reference |
| Venturicidin A | Fusarium graminearum | EC50 | 3.69 µg/mL | [1] |
| Venturicidin A | Human Embryonic Kidney (HEK) cells | IC50 | 31 µg/mL | [2] |
Table 2: Antibacterial Activity of Venturicidin A
| Compound | Organism Panel | Activity Type | Value | Reference |
| Venturicidin A | ESKAPE Pathogens* | MIC | > 256 µg/mL | [3] |
*ESKAPE pathogens include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species.
Mechanism of Action: Inhibition of ATP Synthase
Venturicidins, including this compound, exert their antimicrobial effects by targeting the F-type ATP synthase (also known as F1Fo-ATPase). This enzyme is fundamental for generating ATP, the primary energy currency of the cell. By inhibiting the proton translocation through the Fo subunit of the enzyme, venturicidins disrupt the electrochemical gradient across the membrane, leading to a depletion of cellular ATP and ultimately cell death.[3][4]
Caption: Mechanism of action of Venturicidins on F-type ATP synthase.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.[5][6][7]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Preparation of Antimicrobial Agent: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Microbial Culture: Prepare a fresh culture of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no drug) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
ATP Synthase Inhibition Assay
The inhibitory effect of this compound on ATP synthase can be quantified by measuring the enzyme's activity in its presence. A common method involves using isolated mitochondria or bacterial membrane vesicles and measuring ATP synthesis or hydrolysis.
Workflow for ATP Synthase Inhibition Assay
Caption: Workflow for ATP Synthase Inhibition Assay.
Detailed Steps:
-
Source of ATP Synthase: Isolate mitochondria from a suitable source (e.g., bovine heart) or prepare membrane vesicles from bacteria overexpressing the F-type ATP synthase.
-
Reaction Mixture: Prepare a reaction buffer containing ADP, inorganic phosphate (B84403) (Pi), and a respiratory substrate (e.g., succinate) to energize the membrane and drive ATP synthesis.
-
Inhibitor Incubation: Add different concentrations of this compound to the reaction mixtures and incubate for a short period.
-
ATP Synthesis Measurement: Initiate the reaction and measure the amount of ATP produced over time. A common method is to use a luciferase/luciferin-based bioluminescence assay, where the light produced is proportional to the ATP concentration.
-
Data Analysis: Calculate the percentage of ATP synthase inhibition for each concentration of the compound compared to a control without the inhibitor. The IC50 value (the concentration that inhibits 50% of the enzyme activity) can then be determined by plotting the inhibition percentage against the compound concentration.
References
- 1. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 17-Hydroxyventuricidin A: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of bioactive compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 17-Hydroxyventuricidin A, a known antimicrobial compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating the substance as potentially hazardous, is the recommended and required course of action.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of generating aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be carried out in strict accordance with all applicable federal, state, and local environmental regulations. The primary point of contact for guidance should always be your institution's Environmental Health & Safety (EHS) department.[1]
Step 1: Waste Identification and Segregation
Proper segregation of waste is critical to ensure safe handling and disposal.
-
Solid Waste: Unused or expired this compound powder is to be treated as chemical waste.[2] Any materials that have come into direct contact with the compound, such as contaminated gloves, pipette tips, weighing papers, and bench paper, must also be disposed of as chemical waste.[2] These items should not be mixed with general laboratory trash.
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental media, and the initial solvent rinses of emptied containers, must be collected in a designated hazardous waste container.[3][4] Do not dispose of these solutions down the drain.[3]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
Step 2: Waste Collection and Labeling
-
Use dedicated, leak-proof, and chemically compatible containers for collecting this compound waste.[3][4]
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used (if applicable), and an estimated concentration.[2][4]
-
Keep waste containers securely closed except when adding waste.[3]
Step 3: Storage Pending Disposal
-
Store waste containers in a designated and secure area, away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated and that incompatible waste streams are segregated to prevent accidental reactions.[3]
Step 4: Final Disposal
-
All waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal program.[2]
-
Contact your EHS department to schedule a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not publicly available, the procedures outlined are based on established best practices for the disposal of laboratory research chemicals.[1][4] The fundamental principles involve treating the compound as hazardous in the absence of complete data, meticulous waste segregation, and disposal through a certified hazardous waste program in coordination with your institution's EHS department.[1]
For a liquid spill, the general protocol is to absorb the spill with an inert material such as vermiculite (B1170534) or sand. The contaminated absorbent material should then be collected in a sealed container and disposed of as hazardous waste.[2] The spill area should be decontaminated with an appropriate solvent, followed by a thorough washing with soap and water.[2]
For empty containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[3] Given the bioactive nature of this compound, it is prudent to follow this practice.
References
Essential Safety and Logistical Information for Handling 17-Hydroxyventuricidin A
For researchers, scientists, and drug development professionals, the following provides immediate safety protocols, operational guidance, and disposal plans for handling 17-Hydroxyventuricidin A, a potent antimicrobial compound intended for research use only.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure, particularly when handling the compound in its powdered form due to the high risk of aerosolization and inhalation.[1]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of a potent powder. Full respiratory and skin protection is essential.[1][5] |
| Solution Preparation | - Work within a certified chemical fume hood or other ventilated enclosure.- Standard laboratory coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1][6] |
| General Laboratory Operations | - Laboratory coat.- Safety glasses.- Gloves. | Standard laboratory practice to protect against incidental contact.[7][8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for safely handling this compound from receipt to disposal.
-
Preparation and Pre-Handling:
-
Handling the Compound:
-
When handling the powdered form, use an enclosed balance or conduct weighing within a chemical fume hood to minimize dust dispersal.[2]
-
Use weigh boats to reduce the chance of spills.[2]
-
Keep containers of the compound closed as much as possible.[2]
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
-
Post-Handling:
Disposal Plan
The disposal of antimicrobial agents must be handled with care to prevent environmental contamination and the development of antimicrobial resistance.[9][10]
| Waste Type | Disposal Method | Rationale |
| High-Concentration Stock Solutions | - Collect in a designated, sealed, and clearly labeled hazardous waste container.- Dispose of through the institution's hazardous waste management program. | High-concentration antimicrobial waste is considered hazardous chemical waste.[9][11] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure and ensure proper disposal.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated.[1] |
| Dilute Aqueous Waste (e.g., used cell culture media) | - The heat stability of this compound is unknown. Therefore, autoclaving may not deactivate the compound.- Collect in a sealed, labeled container for chemical waste disposal. Do not pour down the drain unless permitted by institutional guidelines for deactivated antimicrobial waste. | To prevent the release of active antimicrobial agents into the wastewater system.[9][11] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. twu.edu [twu.edu]
- 4. acs.org [acs.org]
- 5. aiha.org [aiha.org]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. greenwgroup.com [greenwgroup.com]
- 9. benchchem.com [benchchem.com]
- 10. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 11. bitesizebio.com [bitesizebio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
